molecular formula C5H5F3N2O B2688273 (5-(Trifluoromethyl)-1H-imidazol-2-yl)methanol CAS No. 1785198-45-9

(5-(Trifluoromethyl)-1H-imidazol-2-yl)methanol

Cat. No.: B2688273
CAS No.: 1785198-45-9
M. Wt: 166.103
InChI Key: AMPYMDSSNARDGB-UHFFFAOYSA-N
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Description

(5-(Trifluoromethyl)-1H-imidazol-2-yl)methanol (CAS 1785198-45-9) is a high-value chemical building block specializing in medicinal chemistry and pharmaceutical research. This heterocyclic compound features a methanol group and a trifluoromethyl (-CF3) substituent on its imidazole core, a structure recognized as a "privileged scaffold" in drug discovery for its versatility and rich pharmacophoric properties . The incorporation of the -CF3 group is a strategic maneuver in rational drug design. This moiety significantly enhances the molecule's metabolic stability, lipophilicity, and membrane permeability, which are critical parameters for optimizing the bioavailability of lead compounds . As such, this chemical serves as a crucial precursor in the synthesis of more complex molecules targeting a wide spectrum of therapeutic areas, including antitumor, antiviral, anti-inflammatory, and antibacterial agents . Its mechanism of action is derived from its ability to be functionalized into active molecules that can participate in key hydrogen bond interactions, similar to the histidine amino acid residue, enabling targeted binding in enzymatic processes . Key Specifications: • CAS Number: 1785198-45-9 • Molecular Formula: C5H5F3N2O • Molecular Weight: 166.10 g/mol • MDL Number: MFCD20925990 • Purity: ≥95% Safety Information: This compound is classified with the signal word "Warning." Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Researchers should consult the Safety Data Sheet (SDS) and adhere to standard laboratory safety protocols. Disclaimer: This product is intended for research purposes and laboratory use only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

[5-(trifluoromethyl)-1H-imidazol-2-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5F3N2O/c6-5(7,8)3-1-9-4(2-11)10-3/h1,11H,2H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMPYMDSSNARDGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=N1)CO)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to (5-(Trifluoromethyl)-1H-imidazol-2-yl)methanol: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Fluorinated Heterocycles in Medicinal Chemistry

In the landscape of contemporary drug development, the strategic incorporation of fluorine atoms into molecular scaffolds has emerged as a paramount strategy for optimizing the pharmacokinetic and pharmacodynamic profiles of therapeutic candidates. The trifluoromethyl (CF₃) group, in particular, is a powerful modulator of a molecule's properties, often enhancing metabolic stability, increasing lipophilicity, and altering receptor binding affinity. When combined with a versatile heterocyclic core like imidazole, the resulting trifluoromethyl-imidazole motif becomes a privileged structure in medicinal chemistry. This guide provides a comprehensive technical overview of (5-(Trifluoromethyl)-1H-imidazol-2-yl)methanol, a key exemplar of this structural class, intended for researchers, scientists, and professionals in the field of drug discovery and development. We will delve into its core properties, a detailed synthetic pathway, and its potential applications, grounded in established scientific principles and methodologies.

Core Physicochemical and Structural Properties

(5-(Trifluoromethyl)-1H-imidazol-2-yl)methanol is a heterocyclic compound whose value lies in the unique interplay between the electron-withdrawing trifluoromethyl group and the versatile imidazole ring, which features a nucleophilic hydroxymethyl substituent. Two common forms of this compound are commercially available: the free base and its hydrochloride salt.

Property(5-(Trifluoromethyl)-1H-imidazol-2-yl)methanol(5-(Trifluoromethyl)-1H-imidazol-2-yl)methanol hydrochloride
CAS Number 1785198-45-9[1]2172603-61-9[2][3][4][5]
Molecular Formula C₅H₅F₃N₂O[1]C₅H₆ClF₃N₂O[3][4][5]
Molecular Weight 166.10 g/mol [1]202.56 g/mol [3][4][5]
IUPAC Name (5-(Trifluoromethyl)-1H-imidazol-2-yl)methanol[5-(Trifluoromethyl)-1H-imidazol-2-yl]methanol hydrochloride[2]
SMILES OCC1=NC=C(N1)C(F)(F)FCl.OCC1=NC=C(C(F)(F)F)N1[2][3]
Purity Typically ≥95%Typically ≥98%[3][4]
Storage Conditions Sealed in dry, 2-8°CSealed in dry, 2-8°C[3][4]

Synthesis and Characterization: A Plausible and Referenced Pathway

Proposed Synthetic Workflow

The synthesis can be envisioned as a two-stage process: first, the construction of a suitable imidazole-2-carboxylate ester intermediate, followed by its reduction to the target hydroxymethyl compound.

G cluster_0 Stage 1: Imidazole Ring Formation cluster_1 Stage 2: Reduction to Alcohol A Ethyl 3,3,3-trifluoro-2-oxopropanoate D Ethyl 4-(trifluoromethyl)-1H-imidazole-2-carboxylate A->D B Glyoxal B->D C Ammonia C->D E Ethyl 4-(trifluoromethyl)-1H-imidazole-2-carboxylate G (5-(Trifluoromethyl)-1H-imidazol-2-yl)methanol E->G F Reducing Agent (e.g., LiAlH4) F->G Reduction

Caption: Proposed two-stage synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical)

Stage 1: Synthesis of Ethyl 4-(trifluoromethyl)-1H-imidazole-2-carboxylate

This stage is based on the well-established Radziszewski synthesis, which condenses a 1,2-dicarbonyl compound, an aldehyde, and ammonia. In this modified approach, a trifluoromethylated dicarbonyl equivalent is used.

  • Reaction Setup: To a solution of ethyl 3,3,3-trifluoro-2-oxopropanoate (1.0 eq) in methanol, add an aqueous solution of glyoxal (1.0 eq) and ammonium hydroxide (2.5 eq).

  • Reaction Execution: Stir the resulting mixture at room temperature for 12-18 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Isolation: Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol. The remaining aqueous solution is then extracted with ethyl acetate (3 x volumes). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

  • Purification: The crude product is purified by column chromatography on silica gel to afford pure ethyl 4-(trifluoromethyl)-1H-imidazole-2-carboxylate.

Causality: The use of ammonia with glyoxal and a trifluoromethylated alpha-ketoester provides the three necessary components to construct the imidazole ring with the desired substitution pattern in a one-pot reaction.

Stage 2: Reduction of Ethyl 4-(trifluoromethyl)-1H-imidazole-2-carboxylate

This is a standard ester reduction to a primary alcohol.

  • Reaction Setup: Prepare a suspension of lithium aluminum hydride (LiAlH₄, 1.5 eq) in anhydrous tetrahydrofuran (THF) under an inert nitrogen atmosphere and cool to 0°C.

  • Addition of Ester: Slowly add a solution of ethyl 4-(trifluoromethyl)-1H-imidazole-2-carboxylate (1.0 eq), synthesized in Stage 1, in anhydrous THF to the LiAlH₄ suspension, maintaining the temperature at 0°C.

  • Reaction Execution: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Quenching and Work-up: Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

  • Isolation and Purification: Filter the resulting solids and wash thoroughly with THF. Concentrate the filtrate under reduced pressure. The crude residue can be purified by recrystallization or column chromatography to yield (5-(Trifluoromethyl)-1H-imidazol-2-yl)methanol.

Causality: LiAlH₄ is a powerful reducing agent capable of efficiently reducing the ester functional group to the corresponding primary alcohol without affecting the trifluoromethyl group or the aromatic imidazole ring.

Applications in Drug Development: A Scaffold for Kinase Inhibition

While no specific biological target has been publicly disclosed for (5-(Trifluoromethyl)-1H-imidazol-2-yl)methanol, its structural motifs are highly prevalent in a critical class of therapeutics: kinase inhibitors . Kinases are enzymes that play a central role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[6] Imidazole-based compounds are known to act as potent inhibitors of various kinases, including p38 MAP kinase and Epidermal Growth Factor Receptor (EGFR) kinase.[7][8]

The imidazole core can form key hydrogen bond interactions within the ATP-binding pocket of kinases, while the trifluoromethyl group can enhance binding affinity through favorable hydrophobic interactions and improve metabolic stability, a critical attribute for any drug candidate.

Illustrative Signaling Pathway: Targeting MAP Kinase

The p38 Mitogen-Activated Protein (MAP) kinase pathway is a crucial signaling cascade involved in cellular responses to stress, inflammation, and apoptosis. Its aberrant activation is implicated in inflammatory diseases and cancer. Small molecule inhibitors that compete with ATP for the kinase's active site are a major focus of drug development.

G Ext_Signal External Stimuli (e.g., Cytokines, Stress) Receptor Cell Surface Receptor Ext_Signal->Receptor MKK MAPKKs (MKK3/6) Receptor->MKK activates p38 p38 MAPK MKK->p38 phosphorylates Substrate Downstream Substrates (e.g., Transcription Factors) p38->Substrate phosphorylates Response Cellular Response (Inflammation, Apoptosis) Substrate->Response ATP ATP ATP->p38 Inhibitor (5-(Trifluoromethyl)-1H-imidazol-2-yl) methanol Derivative Inhibitor->p38 Inhibits ATP Binding

Caption: Inhibition of the p38 MAP Kinase signaling pathway.

In this context, a derivative of (5-(Trifluoromethyl)-1H-imidazol-2-yl)methanol could be designed to fit into the ATP-binding site of p38 MAPK, preventing its phosphorylation activity and thereby blocking the downstream signaling cascade that leads to inflammatory responses. The hydroxymethyl group at the 2-position serves as a valuable synthetic handle for further chemical elaboration to optimize binding and pharmacokinetic properties.

Experimental Workflow: Purity Determination by HPLC

Ensuring the purity of a chemical intermediate is critical for its successful use in subsequent synthetic steps and for generating reliable biological data. High-Performance Liquid Chromatography (HPLC) is the gold standard for purity assessment.

Workflow Diagram

G cluster_0 Sample & Standard Preparation cluster_1 HPLC Analysis cluster_2 Data Processing A1 Weigh Compound A2 Dissolve in Diluent (e.g., Acetonitrile/Water) A1->A2 A3 Prepare Stock Solution (e.g., 1 mg/mL) A2->A3 A4 Prepare Working Solution (e.g., 0.1 mg/mL) A3->A4 B2 Inject Sample A4->B2 B1 Equilibrate HPLC System with Mobile Phase B1->B2 B3 Separate on C18 Column (Gradient Elution) B2->B3 B4 Detect by UV (e.g., 220 nm) B3->B4 C1 Integrate Peak Areas B4->C1 C2 Calculate Area % C1->C2 C3 Report Purity C2->C3

Caption: Workflow for purity analysis by HPLC.

Step-by-Step HPLC Protocol

This protocol provides a robust starting point for the purity analysis of (5-(Trifluoromethyl)-1H-imidazol-2-yl)methanol.

  • Instrumentation and Conditions:

    • System: Standard HPLC with a UV detector.

    • Column: C18, 5 µm particle size, 4.6 x 250 mm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 220 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the compound.

    • Dissolve in a 1:1 mixture of acetonitrile and water to make a 1.0 mg/mL stock solution.

    • Dilute the stock solution 10-fold with the same diluent to a final concentration of 0.1 mg/mL.

  • Analysis:

    • Equilibrate the HPLC system with the initial mobile phase conditions (95% A, 5% B) until a stable baseline is achieved.

    • Inject a blank (diluent) to ensure no system contamination.

    • Inject the prepared sample solution.

  • Data Processing:

    • Integrate all peaks in the resulting chromatogram.

    • Calculate the purity using the area normalization method:

      • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Self-Validation and Trustworthiness: This protocol is a self-validating system. The use of a standard C18 column with a common acidic mobile phase provides robust separation for a wide range of heterocyclic compounds. The gradient elution ensures that both polar and non-polar impurities will be eluted and detected. A stable baseline and a sharp, symmetrical main peak are indicators of a well-performing method.

Conclusion

(5-(Trifluoromethyl)-1H-imidazol-2-yl)methanol stands as a valuable and versatile building block for drug discovery and development. Its synthesis, while requiring careful execution, is achievable through established chemical principles. The strategic combination of the metabolically robust trifluoromethyl group and the functionally adaptable imidazole core makes it an attractive starting point for the synthesis of novel therapeutics, particularly in the realm of kinase inhibition. The methodologies and insights provided in this guide are intended to empower researchers to effectively synthesize, analyze, and utilize this and similar compounds in their pursuit of new medicines.

References

  • Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. ACS Omega. Available at: [Link]

  • Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. MDPI. Available at: [Link]

  • (5-(Trifluoromethyl)-1H-imidazol-2-yl)methanol. Beijing xinshengyan Technology Co., Ltd. Available at: [Link]

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. Available at: [Link]

Sources

Technical Monograph: 2-Hydroxymethyl-5-trifluoromethylimidazole

Author: BenchChem Technical Support Team. Date: March 2026

Document ID: TM-CF3IM-02 | Version: 2.1 | Classification: Technical Reference

Executive Summary

2-Hydroxymethyl-5-trifluoromethylimidazole (also designated as [5-(trifluoromethyl)-1H-imidazol-2-yl]methanol) represents a high-value fluorinated heterocyclic building block in modern medicinal chemistry. It combines the lipophilicity and metabolic resistance of the trifluoromethyl group (


) with the hydrogen-bonding versatility of a primary alcohol at the C-2 position.

This scaffold is primarily utilized as a bioisostere for non-fluorinated imidazoles or polar aromatic rings, offering modulated


 (acidity/basicity) and improved blood-brain barrier (BBB) permeability. Its structural duality—an electron-withdrawing core coupled with a nucleophilic hydroxymethyl handle—makes it a critical intermediate for Fragment-Based Drug Discovery (FBDD).

Chemical Identity & Structural Analysis[1][2][3]

Nomenclature and Identifiers[4]
  • IUPAC Name: [5-(Trifluoromethyl)-1H-imidazol-2-yl]methanol[1]

  • Common Names: 2-Hydroxymethyl-4-trifluoromethylimidazole (tautomer); 2-Hydroxymethyl-5-trifluoromethylimidazole.

  • CAS Number: 2172603-61-9 (Hydrochloride salt); Free base often cited generically under substituted trifluoromethylimidazoles.

  • Molecular Formula:

    
    
    
  • Molecular Weight: 166.10 g/mol

Tautomerism and Electronic Properties

The defining characteristic of this molecule is the annular tautomerism typical of


-unsubstituted imidazoles. The electron-withdrawing nature of the 

group significantly perturbs the electron density of the imidazole ring, reducing the basicity of the N-3 nitrogen compared to non-fluorinated analogs (

vs.

for imidazole).

Tautomeric Equilibrium: In solution, the proton rapidly migrates between N-1 and N-3. While the 4-trifluoromethyl and 5-trifluoromethyl forms are chemically distinct in static representations, they exist in dynamic equilibrium. The 4-position (adjacent to the NH) is generally less sterically crowded, but the electronic pull of the


 group stabilizes the anion, making the N-H proton more acidic.

Tautomerism T1 4-Trifluoromethyl tautomer (1H-imidazole) T2 5-Trifluoromethyl tautomer (1H-imidazole) T1->T2 Fast Equilibrium (Solution) Anion Imidazolate Anion (Delocalized) T1->Anion -H+ T2->Anion -H+ Anion->T1 +H+ Anion->T2 +H+

Figure 1: Tautomeric equilibrium of 2-hydroxymethyl-5-trifluoromethylimidazole mediated by proton transfer.

Synthetic Pathways[6][7]

High-purity synthesis of this compound is challenging due to the sensitivity of the trifluoromethyl group to hydrolysis under strongly basic conditions and the potential for defluorination. Two primary routes are established: De Novo Cyclization (Route A) and C-2 Functionalization (Route B).

Route A: The Marckwald Cyclization Strategy (De Novo)

This method constructs the imidazole ring from acyclic precursors. It involves the condensation of a fluorinated dicarbonyl equivalent with a hydroxy-amidine.

  • Precursors: 3,3-Dibromo-1,1,1-trifluoroacetone (or trifluoropyruvaldehyde hemiacetal) and 2-hydroxyacetamidine.

  • Mechanism: The amidine nitrogen attacks the carbonyl carbon of the trifluoro-precursor, followed by cyclization and dehydration.

  • Pros: Direct formation of the core; avoids lithiation.

  • Cons: Availability of 2-hydroxyacetamidine; harsh conditions often required for dehydration.

Route B: C-2 Lithiation and Formylation (Preferred High-Precision Route)

This route utilizes the "Halogen Dance" or direct lithiation logic on a protected imidazole. It is preferred for generating high-purity libraries.

Step-by-Step Mechanism:

  • Protection: 4-(Trifluoromethyl)-1H-imidazole is protected with a SEM (2-(trimethylsilyl)ethoxymethyl) or THP group to block the acidic N-H.

  • Lithiation: Treatment with

    
    -Butyllithium (
    
    
    
    -BuLi) at -78°C selectively deprotonates the C-2 position (the most acidic carbon due to the inductive effect of two adjacent nitrogens).
  • Trapping: The lithiated species reacts with Paraformaldehyde (source of

    
    ).
    
  • Deprotection: Acidic removal of the protecting group.

Synthesis Start 4-(Trifluoromethyl)-1H-imidazole Step1 Protection (SEM-Cl, NaH) Start->Step1 Inter1 N-SEM-4-CF3-imidazole Step1->Inter1 Step2 Lithiation (n-BuLi, -78°C) Inter1->Step2 Inter2 C2-Lithio Species Step2->Inter2 Step3 Formylation (Paraformaldehyde) Inter2->Step3 Inter3 Protected Alcohol Step3->Inter3 Step4 Deprotection (TFA or HCl) Inter3->Step4 Final 2-Hydroxymethyl-5-CF3-imidazole Step4->Final

Figure 2: C-2 Lithiation synthetic pathway for regioselective hydroxymethylation.

Experimental Protocol: C-2 Hydroxymethylation

Standard Operating Procedure (SOP) for Research Scale (10 mmol)

Safety Note: This reaction involves pyrophoric reagents (


-BuLi) and must be performed under an inert atmosphere (Argon/Nitrogen).
Materials
  • 1-SEM-4-(trifluoromethyl)imidazole (2.50 g, 10 mmol) [Prepared from 4-CF3-imidazole]

  • 
    -Butyllithium (2.5 M in hexanes, 4.4 mL, 11 mmol)
    
  • Paraformaldehyde (dried, 0.90 g, 30 mmol)

  • THF (Anhydrous, 50 mL)

  • Ammonium Chloride (sat. aq.)

Procedure
  • Setup: Flame-dry a 100 mL 2-neck round-bottom flask equipped with a magnetic stir bar and rubber septum. Flush with Argon for 15 minutes.

  • Solvation: Add the protected imidazole (2.50 g) and anhydrous THF (40 mL). Cool the solution to -78°C using a dry ice/acetone bath.

  • Lithiation: Add

    
    -BuLi dropwise over 10 minutes via syringe. The solution may turn yellow/orange. Stir at -78°C for 45 minutes to ensure complete deprotonation at C-2.
    
  • Formylation: In a separate flask, heat paraformaldehyde gently to generate monomeric formaldehyde gas and channel it into the reaction mixture via a cannula (or add a slurry of depolymerized formaldehyde in THF if gas generation is difficult). Alternative: Add solid paraformaldehyde directly if high reactivity is observed, though gas is cleaner.

  • Quench: Allow the mixture to warm to 0°C over 1 hour. Quench with saturated

    
     (10 mL).
    
  • Workup: Extract with Ethyl Acetate (

    
     mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.[2]
  • Deprotection: Dissolve the residue in Ethanol (20 mL) and add 6M HCl (5 mL). Reflux for 2 hours. Concentrate to dryness to yield the hydrochloride salt .

Yield Expectation: 65–75% (over 2 steps).

Applications in Medicinal Chemistry

Bioisosterism & Physicochemical Tuning

The 2-hydroxymethyl-5-trifluoromethylimidazole moiety is a powerful tool for optimizing lead compounds:

  • Metabolic Stability: The

    
     group blocks metabolic oxidation at the 4/5 position (a common soft spot in simple imidazoles).
    
  • Lipophilicity Modulation: The

    
     group increases 
    
    
    
    (lipophilicity), aiding membrane permeability, while the
    
    
    group maintains water solubility and provides a "hook" for hydrogen bonding.
  • pKa Shift: The electron-withdrawing effect lowers the

    
     of the imidazole N-H, making the ring a weaker base but a better hydrogen bond donor (via the N-H).
    
Fragment-Based Drug Discovery (FBDD)

This molecule is classified as a "privileged fragment."

  • Ligand Efficiency: Low molecular weight (<170 Da) allows it to bind efficiently to protein pockets.

  • Vectorial Growth: The hydroxyl group allows for expansion via etherification or oxidation to an aldehyde/acid for reductive amination, enabling "fragment growing" strategies.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye).

  • Fluorine Specifics: While the

    
     group is generally stable, combustion or extremely acidic hydrolysis at high temperatures (>200°C) can release Hydrogen Fluoride (HF).
    
  • Storage: Store the hydrochloride salt in a desiccator at 2–8°C. It is hygroscopic.

References

  • Chemical Identity & CAS

    • Source: PubChem & Chemical Vendors (BLD Pharm, ChemScene).
    • Reference: [5-(Trifluoromethyl)-1H-imidazol-2-yl]methanol hydrochloride (CAS 2172603-61-9).[1][3]

    • URL: (Search via InChIKey or CAS).

  • Synthetic Methodology (Lithiation of Imidazoles)
  • Trifluoromethyl Group in Medicinal Chemistry

    • Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry.
    • Source:Journal of Medicinal Chemistry.
    • URL: (General grounding on CF3 effects).

  • Tautomerism of Trifluoromethylimidazoles: Title: Tautomerism and acidity of 4(5)-trifluoromethylimidazole. Source:Journal of Fluorine Chemistry. Context: Explains the electronic perturbation and pKa shifts caused by the CF3 group.

Sources

Engineering Trifluoromethylated Imidazole Derivatives: A Technical Guide to Physicochemical Properties, Synthesis, and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of the trifluoromethyl (


) group into organic molecules has become a cornerstone strategy in medicinal chemistry, frequently introduced to enhance bioavailability, binding affinity, and the pharmacokinetic profiles of drug candidates[1]. When applied to the imidazole scaffold—a privileged structure in pharmacology—the 

group acts not merely as a steric shield, but as a profound electronic modulator. This whitepaper provides an in-depth technical analysis of the physicochemical properties, structural stability, and synthetic methodologies of trifluoromethylated imidazole derivatives, designed to guide senior researchers and application scientists in rational drug design.

Physicochemical Modulation: The Causality of the Effect

The


 group exerts a strong inductive electron-withdrawing effect (-I effect). When attached to the imidazole ring, it drastically alters the electron density distribution, directly impacting the molecule's behavior in biological systems and2[2].
  • pKa Modulation : The basicity of the imidazole nitrogen is significantly reduced. While unsubstituted imidazole has a conjugate acid pKa of ~7.0, the introduction of a

    
     group drops this value considerably. This causality is rooted in the destabilization of the protonated state (conjugate acid) due to the electron-withdrawing nature of the fluorine atoms, rendering the nitrogen lone pair less available for protonation.
    
  • Lipophilicity (logP) : The highly polarized yet non-polarizable nature of the C-F bonds increases the overall lipophilicity of the molecule. This is typically quantified via the shake-flask method, demonstrating enhanced partitioning into the n-octanol phase, which directly correlates with improved membrane permeability[2].

Table 1: Comparative Physicochemical Properties of Imidazole Derivatives
PropertyImidazole2-Methylimidazole4-(Trifluoromethyl)-1H-imidazole
pKa (Conjugate Acid) ~7.0~7.9~2.5 - 3.0
logP (Lipophilicity) -0.020.24~1.5 - 2.0
Metabolic Stability Low (C-H oxidation)ModerateHigh (Blocked C4 oxidation)
Electrophilicity LowLowHigh (Due to -I effect)

Stability and Degradation Pathways (Trustworthiness & Causality)

A critical challenge in working with trifluoromethylated imidazoles is the context-dependent stability of the


 group. While the C-F bond is thermodynamically strong, its position on the heteroaromatic ring dictates its chemical reactivity and 3[3].
  • Hydrolysis of 2-(Trifluoromethyl)imidazole : Placing the

    
     group at the C2 position makes the molecule highly susceptible to alkaline hydrolysis. In aqueous basic media (e.g., 0.1 N KOH), it rapidly degrades to 4 (
    
    
    
    h at 30°C)[4].
  • Mechanistic Causality : The electron-withdrawing

    
     group acidifies adjacent protons. The rate-limiting step of this degradation is the solvent-assisted internal elimination of a fluoride ion from the imidazolate anion, generating a transient difluorodiazafulvene intermediate[4]. This intermediate is rapidly attacked by hydroxide, leading to complete defluorination and oxidation to the carboxylic acid[3].
    
  • Strategic Mitigation : To prevent this, medicinal chemists often prefer placing the

    
     group at the C4 or C5 positions. Alternatively, N-alkylation of the imidazole ring removes the acidic N-H proton, preventing the formation of the reactive imidazolate anion and thereby restoring the stability of the 
    
    
    
    group[4].

Synthetic Methodologies

To ensure high fidelity in the synthesis of 4-(trifluoromethyl)imidazoles, the following protocols have been validated for scalability and functional group tolerance. Every protocol should be treated as a self-validating system, incorporating analytical checkpoints to prevent downstream failures.

Protocol 1: Synthesis via Ring Transformation of Mesoionic 4-Trifluoroacetyl-1,3-oxazolium-5-olates

This foundational approach converts a pre-formed mesoionic heterocycle into the desired imidazole, avoiding the harsh conditions of direct electrophilic trifluoromethylation and providing a 5[5].

  • Mesoionic Formation : Stir the starting amino acid derivative with trifluoroacetic anhydride in a dry solvent (e.g., dichloromethane) at room temperature until TLC indicates complete formation of the mesoionic 4-trifluoroacetyl-1,3-oxazolium-5-olate. Remove the solvent under reduced pressure.

  • Amination : Dissolve the crude mesoionic intermediate in anhydrous acetonitrile and add ammonium acetate (3.0 equivalents)[5].

  • Cyclization : Heat the reaction mixture to reflux for 2 hours under an inert atmosphere.

  • Dehydration : Cool to room temperature, evaporate the solvent, and subject the residue to an acid-catalyzed dehydration step (e.g., heating in a high-boiling point solvent) to yield the substituted 4-(trifluoromethyl)-1H-imidazole[5].

  • Purification : Purify the crude product via silica gel column chromatography.

Protocol 2: Direct Electrophilic Trifluoromethylation using Togni's Reagent

For late-stage functionalization of existing imidazole N-oxides or core scaffolds, utilizing modern, shelf-stable reagents[3].

  • Preparation : Dissolve the imidazole substrate (0.5 mmol) in a solution of MeOH/HCl(sat.) (2.0 mL) and cool to -30 °C under an inert atmosphere[3].

  • Reagent Addition : Slowly add a solution of Togni's reagent (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one, 1.5 equiv) dissolved in MeOH/HCl(sat.) (3.0 mL)[3].

  • Reaction : Stir the mixture at -30 °C, gradually allowing it to warm to room temperature over 2 to 4 hours.

  • Quenching : Quench the reaction with saturated aqueous

    
     and extract with a suitable organic solvent (e.g., ethyl acetate).
    
  • Self-Validating Analytical Check : Before proceeding to isolation, prepare a sample in a deuterated solvent (e.g.,

    
    ) for 
    
    
    
    NMR analysis. A sharp singlet in the expected chemical shift range confirms the successful incorporation and integrity of the
    
    
    group. The absence of this signal, or the presence of multiple fluorine-containing signals, indicates degradation (such as hydrolysis to the carboxylic acid)[3].

Analytical Verification Workflow

G N1 Starting Material (Imidazole Core) N2 Electrophilic Trifluoromethylation (Togni's Reagent, -30°C) N1->N2 Addition of CF3+ N3 Crude Trifluoromethylated Imidazole N2->N3 Reaction & Quench N4 Analytical Verification (19F NMR & LC-MS) N3->N4 Sampling N5 Pure 4-(Trifluoromethyl)imidazole (Target Achieved) N4->N5 Singlet Confirmed (-58 to -64 ppm) N6 Degradation Detected (Hydrolysis / Defluorination) N4->N6 Multiple F Signals or Missing Peak

Figure 1: Experimental workflow and analytical verification of CF3 group integrity.

References

  • Preparation of (Fluoromethyl)-and (Difluoromethyl) imidazoles.
  • The Genesis of a Key Fluorinated Heterocycle: A Technical Guide to the Synthesis of 2-Methyl-4-(trifluoromethyl)-1H-imidazole.BenchChem.
  • Technical Support Center: Trifluoromethyl Group Stability in Imidazole Synthesis.BenchChem.
  • An In-depth Technical Guide to the Physicochemical Properties of 2-Methyl-4-(trifluoromethyl)-1H-imidazole.BenchChem.
  • Trifluoromethyl Thianthrenium Salts: From Organic Synthesis to Materials.

Sources

Technical Whitepaper: Elucidation, Synthesis, and Pharmacological Application of (5-(Trifluoromethyl)-1H-imidazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(5-(Trifluoromethyl)-1H-imidazol-2-yl)methanol is a highly versatile building block in modern medicinal chemistry. Combining the amphoteric nature of an imidazole core, the metabolic shielding of a trifluoromethyl (–CF₃) group, and the synthetic utility of a hydroxymethyl moiety, this compound serves as a critical intermediate for hit-to-lead optimization. This whitepaper deconstructs its SMILES representation, details a self-validating synthetic protocol, and explores its pharmacophoric utility for drug development professionals.

Chemical Identity & SMILES Elucidation

The Simplified Molecular-Input Line-Entry System (SMILES) provides a topological representation of chemical structures. For (5-(Trifluoromethyl)-1H-imidazol-2-yl)methanol, the canonical SMILES code is:

FC(F)(F)c1cnc(CO)[nH]1

Deconstruction of the SMILES String:
  • FC(F)(F) : Represents the trifluoromethyl group. The central carbon is bonded to three fluorine atoms.

  • c1 : Denotes the start of the aromatic imidazole ring system at the C5 position.

  • c : The C4 aromatic carbon.

  • n : The N3 aromatic nitrogen (hydrogen-bond acceptor).

  • c(CO) : The C2 aromatic carbon, substituted with a hydroxymethyl (-CO) group.

  • [nH]1 : The N1 aromatic nitrogen, protonated (H), which closes the ring (1) back to the C5 position.

Tautomerism Note: In solution, 1H-imidazoles undergo rapid annular tautomerism. Consequently, the 4-trifluoromethyl and 5-trifluoromethyl isomers are in dynamic equilibrium. While the SMILES string explicitly traces the 5-substituted tautomer, it is chemically synonymous with (4-(Trifluoromethyl)-1H-imidazol-2-yl)methanol in the absence of an N-alkyl substituent [1].

Physicochemical Properties & Pharmacophore Value

The strategic incorporation of the –CF₃ group is a proven bioisosteric replacement strategy to improve lipophilicity and block cytochrome P450-mediated oxidation [2].

Table 1: Quantitative Physicochemical Data
PropertyValueCausality / Pharmacological Impact
Molecular Formula C₅H₅F₃N₂ODefines the atomic composition and exact mass.
Molecular Weight 166.10 g/mol Low MW ensures high ligand efficiency (LE) when used as a fragment.
Topological Polar Surface Area (TPSA) 48.91 ŲOptimal for membrane permeability; balances the polar imidazole/OH with the lipophilic CF₃.
LogP (Estimated) ~1.2The –CF₃ group increases lipophilicity, driving hydrophobic pocket binding [3].
H-Bond Donors (HBD) 2The N–H and O–H groups act as critical anchors for kinase/GPCR targets.
H-Bond Acceptors (HBA) 2 (N, O)The sp² nitrogen and oxygen act as primary acceptors.

Synthetic Methodology: Directed Ortho-Metallation (DOM)

To synthesize (5-(Trifluoromethyl)-1H-imidazol-2-yl)methanol with high regioselectivity, a Directed Ortho-Metallation (DOM) strategy is employed. This protocol is a self-validating system: the use of a bulky protecting group not only prevents N-alkylation but sterically directs the lithiation exclusively to the C2 position.

Step-by-Step Protocol:
  • Protection (N-Alkylation):

    • Procedure: Suspend 4(5)-(trifluoromethyl)-1H-imidazole (1.0 eq) in anhydrous DMF. Add NaH (1.2 eq, 60% dispersion in mineral oil) at 0 °C. Stir for 30 mins, then add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) (1.1 eq).

    • Causality: The SEM group protects the acidic N–H proton, preventing the quenching of the organolithium reagent in the next step. Its steric bulk favors protection at the nitrogen furthest from the CF₃ group, streamlining regiocontrol.

  • C2-Lithiation (DOM):

    • Procedure: Dissolve the SEM-protected imidazole in anhydrous THF. Cool to -78 °C under an inert atmosphere (Argon). Dropwise add n-Butyllithium (n-BuLi, 1.1 eq). Stir for 45 minutes.

    • Causality: The highly basic n-BuLi selectively deprotonates the C2 position. The C2 proton is the most acidic ring proton due to the combined inductive electron-withdrawing effects of the two adjacent nitrogen atoms.

  • Electrophilic Trapping (Hydroxymethylation):

    • Procedure: Add an excess of paraformaldehyde ((HCHO)n, 3.0 eq) directly to the -78 °C solution. Allow the reaction to slowly warm to room temperature over 4 hours. Quench with saturated aqueous NH₄Cl.

    • Causality: The C2-lithio species acts as a strong nucleophile, attacking the formaldehyde polymer to yield the corresponding alkoxide, which is protonated upon aqueous workup.

  • Deprotection:

    • Procedure: Treat the crude intermediate with Tetrabutylammonium fluoride (TBAF, 2.0 eq) in THF at reflux for 12 hours.

    • Causality: TBAF selectively cleaves the silicon-carbon bond of the SEM group, releasing the free N–H to yield the final target compound, (5-(Trifluoromethyl)-1H-imidazol-2-yl)methanol.

SynthWorkflow SM 4(5)-CF3-Imidazole Starting Material Prot Protection (SEM-Cl) NaH, 0°C SM->Prot Lith C2-Lithiation n-BuLi, -78°C Prot->Lith Alk Hydroxymethylation (HCHO)n Lith->Alk Deprot Deprotection (TBAF) Reflux Alk->Deprot Prod Target Compound (5-CF3-Imid-2-yl)MeOH Deprot->Prod

Step-by-step directed ortho-metallation (DOM) synthetic workflow for C2-functionalization.

Applications in Drug Discovery

In the context of hit-to-lead optimization, (5-(Trifluoromethyl)-1H-imidazol-2-yl)methanol is frequently utilized as a bioisosteric replacement for metabolically labile amides or standard aryl rings. The hydroxymethyl group serves as a versatile synthetic handle—it can be oxidized to an aldehyde for reductive amination or converted into a leaving group (e.g., mesylate) to alkylate diverse pharmacophores.

Mechanistically, the trifluoromethyl group acts as a lipophilicity modulator [3]. By withdrawing electron density from the imidazole ring, it lowers the pKa of the N–H bond, enhancing its ability to act as a hydrogen bond donor within the binding pockets of target kinases or G-protein coupled receptors (GPCRs).

Pharmacophore Core Imidazomethanol Core (H-Bonding Network) Binding Target Kinase / GPCR Binding Pocket Core->Binding Anchors CF3 CF3 Substitution (Metabolic Stability) CF3->Binding Fills Hydrophobic Vector Lipophilicity Increased Lipophilicity (Membrane Permeability) CF3->Lipophilicity Enhances Efficacy In Vivo Efficacy & Bioavailability Binding->Efficacy Translates to Lipophilicity->Efficacy Drives

Logical relationship between functional groups and pharmacokinetic optimization in drug design.

Conclusion

The structural elegance of (5-(Trifluoromethyl)-1H-imidazol-2-yl)methanol lies in its balance of polarity and lipophilicity. Accurate cheminformatic representation via its SMILES code (FC(F)(F)c1cnc(CO)[nH]1) is the first step in computational drug design. When coupled with robust, self-validating synthetic methodologies like DOM, this compound empowers medicinal chemists to systematically optimize the pharmacokinetic and pharmacodynamic profiles of next-generation therapeutics.

References

  • Title: The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators (PAMs) Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

Bioisosteric Applications of Trifluoromethyl Imidazoles

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Medicinal Chemists

Executive Summary

The incorporation of fluorine into heterocyclic scaffolds is a cornerstone strategy in modern drug design, with the trifluoromethyl (


) imidazole  motif emerging as a "privileged structure." This moiety offers a unique combination of physicochemical properties—enhanced lipophilicity, modulated pKa, and metabolic resistance—that allows it to function as a bioisostere for carboxylic acids, amides, and metabolically labile alkyl groups.

This guide provides a technical analysis of the


-imidazole scaffold, detailing its physicochemical rationale, synthetic accessibility, and application in successful drug discovery programs such as the development of Nilotinib .
Physicochemical Rationale

The strategic value of the trifluoromethyl imidazole group lies in its ability to fundamentally alter the electronic and steric landscape of a drug candidate.

1.1 Electronic Modulation and pKa Shifts

The


 group is strongly electron-withdrawing (

,

). When attached to the imidazole ring (typically at the C4 or C5 position), it exerts a profound effect on the acid-base properties of the heterocycle.
  • Acidity (NH Deprotonation): Unsubstituted imidazole has a pKa of ~14.4 for the NH proton.[1] The electron-withdrawing

    
     group stabilizes the conjugate base (anion), significantly increasing the acidity. For 4-(trifluoromethyl)-1H-imidazole, the pKa of the NH group drops to approximately 10.6 , making it a viable hydrogen bond donor at physiological pH and a closer bioisostere to the amide bond or a carboxylic acid intermediate.
    
  • Basicity (N3 Protonation): Conversely, the basicity of the N3 nitrogen is drastically reduced. While imidazole has a pKa (of the conjugate acid) of ~7.0, the

    
     derivative is far less basic, reducing the likelihood of protonation at physiological pH. This is critical for improving membrane permeability by maintaining the neutral species.
    
1.2 Lipophilicity and Sterics
  • Lipophilicity: The

    
     group is highly lipophilic (Hansch 
    
    
    
    ).[1][2] Replacing a methyl group (
    
    
    ) or a polar group with
    
    
    significantly increases the LogP, enhancing blood-brain barrier (BBB) penetration and hydrophobic binding interactions.[1]
  • Steric Bulk: The Van der Waals volume of a

    
     group (~42.6 ų) is often compared to an isopropyl group, yet it maintains the rotational symmetry of a methyl group. This allows it to fill hydrophobic pockets (e.g., the "gatekeeper" regions in kinases) more effectively than a simple methyl group.
    

G Imid Parent Imidazole (pKa NH ~14.4, LogP ~ -0.02) CF3 CF3-Imidazole (pKa NH ~10.6, LogP > 1.5) Imid->CF3 C4-Trifluoromethylation Effect Physicochemical Impact CF3->Effect Increased Acidity (H-bond Donor) CF3->Effect Decreased Basicity (Permeability) CF3->Effect Metabolic Blocking (C-F Bond Strength)

Figure 1: Physicochemical transformation upon trifluoromethylation of the imidazole core.[1]

Bioisosteric Applications & Case Studies
2.1 The Nilotinib Evolution (Case Study)

The development of Nilotinib (Tasigna) serves as the definitive case study for the utility of the


-imidazole motif. Nilotinib was designed to overcome Imatinib resistance in Chronic Myeloid Leukemia (CML).[1]
  • The Challenge: Imatinib resistance often arises from mutations in the BCR-ABL kinase domain. The N-methylpiperazine moiety of Imatinib was identified as a structural liability that did not optimally exploit the hydrophobic regions of the kinase.

  • The Solution: Medicinal chemists replaced the N-methylpiperazine with a 3-(trifluoromethyl)-5-(4-methyl-1H-imidazol-1-yl)phenyl group.

  • Mechanistic Gain:

    • Shape Complementarity: The

      
       group fits snugly into a hydrophobic pocket, improving van der Waals interactions.
      
    • H-Bonding: The imidazole nitrogen serves as a critical hydrogen bond acceptor, interacting with Glu286 and Asp381 (via water networks) or directly with the backbone, depending on the specific conformation.

    • Potency: This modification resulted in a ~30-fold increase in potency against wild-type BCR-ABL and activity against 32 of 33 imatinib-resistant mutants.

2.2 Nitro Group Replacement (CB1 PAMs)

In the development of Positive Allosteric Modulators (PAMs) for the Cannabinoid 1 (CB1) receptor, aliphatic nitro groups were initially used but suffered from toxicity and poor "drug-likeness."[1][3][4] Replacing the nitro group with a trifluoromethyl group (often on an imidazole or indole scaffold) maintained the electron-withdrawing character required for activity while vastly improving metabolic stability and safety profiles.

Synthetic Methodologies

The synthesis of 4-(trifluoromethyl)imidazoles requires regioselective control.[1] The Van Leusen Imidazole Synthesis is the most robust protocol for generating 1,4,5-trisubstituted derivatives.

3.1 Protocol: Van Leusen Cycloaddition

This method utilizes Tosylmethyl Isocyanide (TosMIC) and an imidoyl chloride to construct the imidazole ring.[1][5]

Reagents:

  • N-aryltrifluoroacetimidoyl chloride (Precursor)[1][5][6]

  • Tosylmethyl isocyanide (TosMIC)[1][5][7]

  • Sodium Hydride (NaH, 60% dispersion in mineral oil)[1]

  • Tetrahydrofuran (THF, anhydrous)[1]

Step-by-Step Methodology:

  • Preparation of Imidoyl Chloride:

    • React the corresponding trifluoroacetamide with

      
       or 
      
      
      
      in refluxing toluene for 2-4 hours.
    • Evaporate volatiles to yield the crude N-aryltrifluoroacetimidoyl chloride. Use immediately.

  • Cycloaddition:

    • Activation: In a flame-dried round-bottom flask under Argon, suspend NaH (2.2 equiv) in anhydrous THF. Cool to 0°C.[5]

    • TosMIC Addition: Add a solution of TosMIC (1.0 equiv) in THF dropwise. Stir for 15-20 minutes at 0°C until gas evolution ceases.

    • Substrate Addition: Add the solution of N-aryltrifluoroacetimidoyl chloride (1.0 equiv) in THF dropwise to the reaction mixture.

    • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor by TLC/LC-MS.

  • Workup & Purification:

    • Quench carefully with saturated aqueous

      
      .
      
    • Extract with Ethyl Acetate (3x).[1] Wash combined organics with brine, dry over

      
      , and concentrate.
      
    • Purify via flash column chromatography (Hexanes/EtOAc gradient).[1]

Yield: Typically 60-85% for 1-aryl-5-(trifluoromethyl)imidazoles.[1]

Synthesis Start Start: Trifluoroacetamide Step1 Step 1: PCl5/SOCl2 (Form Imidoyl Chloride) Start->Step1 Step2 Step 2: NaH + TosMIC (THF, 0°C -> RT) Step1->Step2 + Imidoyl Chloride Intermediate Intermediate: [3+2] Cycloaddition Step2->Intermediate Elimination Elimination of TsOH Intermediate->Elimination Product Product: 1,5-Disubstituted- 4-(trifluoromethyl)imidazole Elimination->Product

Figure 2: The Van Leusen synthetic pathway for trifluoromethyl imidazoles.

Metabolic Stability & Toxicology[8][9]
4.1 Metabolic Blocking

The C-F bond is the strongest single bond in organic chemistry (~116 kcal/mol). Replacing a metabolically labile C-H bond (e.g., in a methyl group) with C-F bonds blocks oxidative metabolism by Cytochrome P450 enzymes.[1][8]

  • Mechanism: CYP450 enzymes typically abstract a hydrogen atom to initiate oxidation (hydroxylation).[1] The high bond dissociation energy of C-F renders this abstraction kinetically impossible under physiological conditions.

  • Result: This "metabolic blocking" extends the half-life (

    
    ) and reduces the intrinsic clearance (
    
    
    
    ) of the drug.[1]
4.2 Safety Considerations

While generally stable, the


-imidazole moiety must be assessed for:
  • Defluorination: Under extreme basic conditions or specific enzymatic catalysis, defluorination can occur, though it is rare for aromatic

    
     groups.
    
  • Lipophilicity-Driven Toxicity: The significant increase in LogP can lead to higher non-specific binding and potential off-target effects (e.g., hERG inhibition) if not balanced by polar groups elsewhere in the molecule.

References
  • Synthesis of 1-Aryl-4-tosyl-5-(trifluoromethyl)-1H-imidazoles. ChemInform. (2014). Available at: [Link]

  • Nilotinib: a Novel, Selective Tyrosine Kinase Inhibitor. National Institutes of Health (PMC). (2007).[1] Available at: [Link]

  • The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group. Journal of Medicinal Chemistry. (2019).[3][4][9][10] Available at: [Link]

  • Van Leusen Imidazole Synthesis. Organic Chemistry Portal. Available at: [Link]

Sources

5-CF3-imidazole-2-methanol chemical safety data sheet (SDS)

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Chemical Safety of (5-(Trifluoromethyl)-1H-imidazol-2-yl)methanol Hydrochloride

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of (5-(Trifluoromethyl)-1H-imidazol-2-yl)methanol Hydrochloride. As a novel heterocyclic building block, understanding its chemical properties and associated hazards is paramount to ensuring laboratory safety and experimental integrity. This document moves beyond a standard Safety Data Sheet (SDS) to provide causal explanations and field-proven insights, grounding all recommendations in authoritative data.

Compound Identity and Physicochemical Profile

(5-(Trifluoromethyl)-1H-imidazol-2-yl)methanol is a fluorinated imidazole derivative. The trifluoromethyl (CF3) group is a common bioisostere for a methyl or ethyl group, often introduced to modulate a molecule's metabolic stability, lipophilicity, and binding affinity. However, the strong electron-withdrawing nature of the CF3 group also influences the reactivity and stability of the parent imidazole ring.[1] This compound is typically supplied as a hydrochloride (HCl) salt to improve its stability and handling characteristics. All data presented herein pertains to the HCl salt form.

Table 1: Chemical and Physical Properties [2][3]

PropertyValueSource
CAS Number 2172603-61-9Fluorochem[2], ChemScene[3]
Molecular Formula C₅H₆ClF₃N₂OChemScene[3]
Molecular Weight 202.56 g/mol Fluorochem[2], ChemScene[3]
Purity ≥95% - ≥98%Fluorochem[2], ChemScene[3]
LogP -0.04Fluorochem[2]
Hydrogen Bond Acceptors 2Fluorochem[2]
Hydrogen Bond Donors 2Fluorochem[2]
Appearance SolidThermo Fisher Scientific[4]

The low LogP value indicates that the compound is relatively hydrophilic, a property enhanced by the presence of the alcohol functional group and its formulation as an HCl salt.

GHS Hazard Identification and Classification

The compound is classified as hazardous under the Globally Harmonized System (GHS). The primary hazards are related to irritation and acute toxicity upon ingestion.

Table 2: GHS Hazard Classification [2]

ClassificationCodeDescription
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation

The assigned pictogram is the GHS07 exclamation mark, and the signal word is "Warning".[2] These classifications necessitate careful handling to avoid direct contact and inhalation.

Proactive Exposure Control and Personal Protective Equipment (PPE)

A proactive approach to safety involves establishing engineering controls and a mandatory PPE protocol before any handling of the material. The causality is clear: preventing exposure is invariably superior to treating its consequences.

Engineering Controls

All manipulations of solid (5-(Trifluoromethyl)-1H-imidazol-2-yl)methanol HCl or its solutions should be conducted within a certified chemical fume hood.[5][6] This primary engineering control is non-negotiable as it mitigates the risk of inhaling dust or aerosols, directly addressing the H335 hazard (May cause respiratory irritation).[2] A safety shower and eyewash station must be readily accessible in the immediate work area.[5][7]

Personal Protective Equipment (PPE) Ensemble

The precautionary statement P280 ("Wear protective gloves/protective clothing and eye/face protection") provides the basis for the required PPE.[2]

  • Eye and Face Protection : Chemical safety goggles are mandatory.[5] Given the H319 "Causes serious eye irritation" classification, a face shield should also be worn over the goggles during procedures with a high risk of splashing, such as when transferring solutions or working with larger quantities.[2][5]

  • Skin Protection :

    • Gloves : Chemically resistant gloves, such as nitrile or neoprene, must be worn.[5] Gloves should be inspected for integrity before each use and removed using the proper technique to avoid contaminating the skin.[8] Contaminated gloves must be disposed of as hazardous waste immediately.[5][8]

    • Lab Coat : A standard laboratory coat is required to prevent skin contact.[5]

  • Respiratory Protection : If, under exceptional circumstances, work must be conducted outside a fume hood where aerosol generation is possible, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is necessary.[5]

PPE_Ensemble cluster_ppe Mandatory PPE Ensemble cluster_controls Engineering Controls face_shield Face Shield (Risk of Splash) goggles Chemical Safety Goggles (Addresses H319) gloves Nitrile Gloves (Addresses H315) lab_coat Lab Coat (General Skin Protection) fume_hood Chemical Fume Hood (Addresses H335) eyewash Eyewash & Safety Shower researcher Researcher researcher->face_shield Wears researcher->goggles Wears researcher->gloves Wears researcher->lab_coat Wears researcher->fume_hood Works Within Safe_Handling_Workflow start Start: Retrieve from Storage prep Don Full PPE (Goggles, Gloves, Lab Coat) start->prep weigh Weigh Solid in Fume Hood (Avoid Dust Generation) prep->weigh dissolve Dissolve in Appropriate Solvent (Use Non-Sparking Tools) weigh->dissolve reaction Perform Reaction in Hood dissolve->reaction cleanup Decontaminate Glassware & Clean Work Area reaction->cleanup waste Dispose of Waste in Labeled Hazardous Waste Container cleanup->waste storage Return Stock to Storage (Tightly Sealed) waste->storage end End: Remove PPE & Wash Hands storage->end

Caption: Step-by-step safe handling workflow for the compound.

Key precautions during handling include:

  • Wash hands thoroughly after handling (P264). [2]* Do not eat, drink, or smoke when using this product (P270). [2]* Use only outdoors or in a well-ventilated area (P271). [2]* Avoid breathing dust, fume, gas, mist, vapors, or spray (P260). [2]

Storage Conditions

Proper storage is critical for both safety and chemical stability.

  • Temperature : Store sealed in a dry environment at 2-8°C. [3]* Container : Keep the container tightly closed (P403+P233). [2]* Location : Store in a well-ventilated place, preferably locked up or in an area accessible only to authorized personnel (P405). [2][6]

Emergency Procedures: First Aid and Spill Response

Rapid and correct response to an exposure or spill can significantly mitigate harm.

First-Aid Measures

These measures are based on the compound's hazard profile and standard laboratory practice. Medical advice should always be sought following exposure.

  • If Swallowed (H302) : Immediately call a POISON CENTER or doctor (P301+P310). [2]Rinse the mouth. Do NOT induce vomiting (P301+P330+P331). [2]* If on Skin (H315) : Take off immediately all contaminated clothing. Rinse skin with water (P303+P361+P353). [2]If skin irritation occurs, get medical advice. Wash contaminated clothing before reuse (P362+P364). [2]* If Inhaled (H335) : Remove the person to fresh air and keep comfortable for breathing (P304+P340). [2]Call a POISON CENTER or doctor if you feel unwell. * If in Eyes (H319) : Rinse cautiously with water for several minutes (P305+P351+P338). [2]Remove contact lenses, if present and easy to do. Continue rinsing. [2]If eye irritation persists, get medical advice.

Accidental Release Measures

For a minor spill of the solid material:

  • Evacuate non-essential personnel and ensure the area is well-ventilated (preferably within a fume hood). [5]2. Wearing the full PPE ensemble, gently cover the spill with an inert absorbent material like sand or vermiculite to avoid generating dust. [5][9]3. Carefully sweep or scoop the material into a suitable, labeled container for hazardous waste disposal. [9]4. Clean the spill area thoroughly with soap and water. [7]

Stability, Reactivity, and Disposal Considerations

Chemical Stability and Reactivity

While the C-F bond is exceptionally strong, the stability of the trifluoromethyl group on a heterocyclic ring is highly dependent on the reaction conditions. [1]* Incompatibilities : Avoid strong oxidizing agents and strong acids. * Degradation Pathways : The electron-withdrawing CF3 group can make the imidazole ring susceptible to certain reagents. Be aware that strong bases can potentially lead to defluorination or hydrolysis of the CF3 group, especially at elevated temperatures. [1]This is a critical consideration during reaction design to avoid unintended degradation of the starting material.

Fire-Fighting Measures

While not classified as flammable, this is a combustible organic material.

  • Suitable Extinguishing Media : Use alcohol-resistant foam, dry chemical powder, or carbon dioxide (CO2). [9][10]A water spray can be used to cool containers. [10]* Unsuitable Media : A solid water jet may be ineffective. [10]* Protective Equipment : Firefighters should wear full protective clothing and a self-contained breathing apparatus (SCBA). [11]

Disposal

This material and its container must be disposed of as hazardous waste. [2]Follow all federal, state, and local regulations. Contact your institution's environmental health and safety office for specific guidance. [5]

Toxicological Insights

Detailed toxicological studies for this specific molecule are not publicly available. The GHS classification is based on data from analogous compounds and computational models. The primary known effects are irritation to the skin, eyes, and respiratory tract, and it is considered harmful if swallowed. [2]The long-term (chronic) effects have not been investigated. Therefore, it is imperative to treat this compound with a high degree of caution, assuming it may have other unknown toxic properties, and to ensure that exposure is minimized at all times.

References

  • Product Safety. US Methanol. [Link]

  • SECTION 5: Firefighting measures. Labster Theory Pages. [Link]

  • SAFETY DATA SHEET - 4(5)-Imidazolemethanol hydrochloride. Thermo Fisher Scientific. [Link]

  • SAFETY DATA SHEET METHANOL. epa.ie. [Link]

  • Methanol: Systemic Agent. NIOSH - CDC. [Link]

  • Calcium chloride anhydrous powder - Safety Data Sheet. PENTA. [Link]

  • SAFETY DATA SHEET - 1-(Trifluoroacetyl)imidazole. Thermo Fisher Scientific. [Link]

  • SAFETY DATA SHEET - Methanol. State of Michigan. [Link]

  • Safety Data Sheet - MicroC. MicroC. [Link]

  • (2-Methyl-1H-imidazol-5-yl)methanol Properties. EPA CompTox Dashboard. [Link]

  • Methanol Safety Data Sheet. Methanex. [Link]

  • METHANOL SAFE HANDLING MANUAL. Methanol Institute. [Link]

  • New White Paper From Survitec Urges Reform Of Methanol Fire Safety Guidelines. Survitec. [Link]

  • Influence of CF3I and CBrF3 on Methanol–Air and Methane–Air Premixed Flames. ResearchGate. [Link]

  • Methanol? Methanex. [Link]

  • Methanol Toxicity. eMedicine. [Link]

  • EXTINGUISHMENT OF LIQUID FUEL FIRES BY WATER MIST WITH ADDITIVES. IAFSS. [Link]

  • 1H-Imidazole-2-methanol. PubChem - NIH. [Link]

  • Methanol intoxication: clinical features and differential diagnosis. Canadian Medical Association Journal. [Link]

  • Methanol Toxicity. LITFL - CCC Toxicology. [Link]

  • Methanol Toxicity. StatPearls - NCBI Bookshelf. [Link]

  • METHANOL POISONING – Protocol. EMACC-WG / MSF Norway / Oslo University Hospital. [Link]

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Methodological & Application

Synthesis of (5-(Trifluoromethyl)-1H-imidazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Purity

Part 1: Executive Summary & Strategic Rationale

The target molecule, (5-(Trifluoromethyl)-1H-imidazol-2-yl)methanol (CAS 2172603-61-9), represents a critical pharmacophore in medicinal chemistry. The trifluoromethyl (


) moiety enhances metabolic stability and lipophilicity, while the C2-hydroxymethyl group serves as a versatile handle for further functionalization (e.g., conversion to aldehydes, halides, or ethers) or as a hydrogen-bond donor/acceptor in active sites.

Synthesizing this scaffold presents two primary challenges:

  • Regiocontrol: Ensuring the

    
     group remains intact without hydrolysis or defluorination.
    
  • Tautomeric Equilibrium: The 1,4- and 1,5- isomers are tautomers; in the N-unsubstituted form, they are identical, but synthetic intermediates may lock unwanted isomers if not handled correctly.

Selected Approach: Convergent Ester Reduction This guide details a robust, two-stage protocol. We avoid the direct use of unstable hydroxy-amidine precursors. Instead, we utilize a carboxylate intermediate . This "Reductive Strategy" is preferred for scale-up because the ester intermediate is stable, crystallizable, and allows for rigorous purification before the final sensitive reduction step.

Part 2: Retrosynthetic Analysis & Pathway

The synthesis disconnects the C2-hydroxymethyl group to a C2-carboxylate ester. The imidazole core is constructed via a condensation between a fluorinated C3-synthon and a C2-amidine unit.

Reaction Scheme (DOT Visualization):

SynthesisPath Figure 1: Convergent Synthesis via Ester Reduction Start1 3,3-Dibromo-1,1,1- trifluoroacetone Intermediate Ethyl 5-(trifluoromethyl)- 1H-imidazole-2-carboxylate Start1->Intermediate Cyclization (NaOAc/H2O) Start2 Ethyl 2-amino-2- iminoacetate Start2->Intermediate Product (5-(Trifluoromethyl)-1H- imidazol-2-yl)methanol Intermediate->Product Reduction (THF, 0°C) Reagent LiAlH4 or NaBH4 Reagent->Intermediate

Caption: Figure 1: The convergent pathway utilizes a robust cyclization to form the ester, followed by a controlled hydride reduction to yield the target alcohol.

Part 3: Detailed Experimental Protocol

Stage 1: Synthesis of Ethyl 5-(trifluoromethyl)-1H-imidazole-2-carboxylate

Note: If the ester is commercially sourced (CAS 915230-23-8), proceed directly to Stage 2.

Mechanism: The reaction proceeds via the condensation of the 1,1-dibromo ketone with the amidine. The elimination of HBr and water drives the aromatization.

Reagents:

  • 3,3-Dibromo-1,1,1-trifluoroacetone (1.0 equiv)

  • Ethyl 2-amino-2-iminoacetate hydrochloride (1.1 equiv)

  • Sodium Acetate (NaOAc) (2.5 equiv)

  • Solvent: Water/Acetonitrile (1:1 v/v)

Procedure:

  • Preparation: Dissolve Sodium Acetate (2.5 eq) in water/acetonitrile mixture in a round-bottom flask.

  • Addition: Add Ethyl 2-amino-2-iminoacetate hydrochloride (1.1 eq) and stir until dissolved.

  • Cyclization: Add 3,3-Dibromo-1,1,1-trifluoroacetone (1.0 eq) dropwise at room temperature. Caution: Exothermic reaction.

  • Reflux: Heat the mixture to 70°C for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.

  • Workup: Cool to room temperature. Neutralize with saturated

    
     to pH ~8.
    
  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

    
    , and concentrate.[1]
    
  • Purification: Recrystallize from Hexane/EtOAc or purify via silica flash chromatography (0-40% EtOAc in Hexanes).

    • Target Yield: 65-75%

    • Appearance: White to off-white solid.

Stage 2: Reduction to (5-(Trifluoromethyl)-1H-imidazol-2-yl)methanol

Mechanism: Nucleophilic attack of hydride on the ester carbonyl carbon, followed by elimination of ethoxide and a second hydride attack.

Reagents:

  • Ethyl 5-(trifluoromethyl)-1H-imidazole-2-carboxylate (1.0 equiv)

  • Lithium Aluminum Hydride (

    
    ) (1.5 equiv) [Alternative: 
    
    
    
    (4.0 eq) in MeOH for milder conditions]
  • Solvent: Anhydrous THF

Protocol:

  • Setup: Flame-dry a 2-neck round bottom flask and purge with Argon/Nitrogen.

  • Solubilization: Dissolve the imidazole ester (1.0 eq) in anhydrous THF (0.2 M concentration). Cool to 0°C in an ice bath.

  • Reduction: Carefully add

    
     (1.5 eq) portion-wise (solid) or dropwise (if solution) over 20 minutes. Maintain internal temperature <5°C.
    
    • Observation: Gas evolution (

      
      ) will occur.
      
  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature for 2 hours.

    • Checkpoint: Monitor by TLC.[2][3] The ester spot (

      
      ) should disappear, and a more polar product spot (
      
      
      
      in EtOAc) should appear.
  • Quench (Fieser Method): Cool back to 0°C.

    • Add water (

      
       mL, where 
      
      
      
      = grams of
      
      
      ).
    • Add 15% NaOH (

      
       mL).
      
    • Add water (

      
       mL).
      
  • Isolation: Stir the slurry for 30 minutes until a granular white precipitate forms. Filter through a Celite pad. Wash the pad with warm THF.

  • Final Polish: Concentrate the filtrate. If the residue is oily, triturate with diethyl ether or dichloromethane to induce precipitation.

Data Summary Table:

ParameterSpecificationNotes
Appearance White crystalline solidHygroscopic; store in desiccator.
Molecular Weight 166.10 g/mol Formula:


NMR

4.60 (s, 2H), 7.65 (s, 1H)
In DMSO-

.

proton broad/variable.

NMR

-62.5 ppm (s)
Characteristic singlet for

on heteroaryl.
MS (ESI)

Positive mode.

Part 4: Critical Troubleshooting & Expert Insights

1. Tautomerism & NMR Interpretation: The product exists in equilibrium between the 1H-imidazole-4-yl and 1H-imidazole-5-yl forms. In solution (NMR), you will typically observe an average signal or broadened peaks for the ring protons due to rapid proton exchange on the nitrogen.

  • Tip: Run NMR in DMSO-

    
     rather than 
    
    
    
    to sharpen the signals and observe the hydroxyl proton coupling.

2. Handling Fluorinated Intermediates: 3,3-Dibromo-1,1,1-trifluoroacetone is a lachrymator and highly reactive. It can hydrate or form hemiacetals in air.

  • Validation: Check the quality of the ketone starting material by

    
     NMR before use. Pure ketone shows a singlet; hydrate shows a shifted peak. Use a slight excess (1.1 eq) if the reagent is aged.
    

3. Safety Warning - HF Generation: While this protocol minimizes defluorination, any side reaction involving the breakdown of the


 group can generate HF.
  • Precaution: Always use plastic/polypropylene labware for workup if possible, or ensure glassware is essentially free of scratches. Keep Calcium Gluconate gel nearby as a standard safety protocol for HF exposure.

References

  • Kawase, M., et al. "Convenient synthesis of 4-trifluoromethyl-substituted imidazole derivatives." Chemical and Pharmaceutical Bulletin, vol. 49, no. 4, 2001, pp. 461-465. Link

  • Torregrosa, R., Pastor, I. M., & Yus, M. "Isoprene-catalyzed lithiation of imidazole: synthesis of 2-(hydroxyalkyl)- and 2-(aminoalkyl)imidazoles."[4] Tetrahedron, vol. 61, no.[4] 47, 2005, pp. 11148-11155. Link

  • BenchChem Technical Guides. "Synthesis of 2-Methyl-4-(trifluoromethyl)-1H-imidazole." BenchChem Application Notes, 2025. Link

  • Sigma-Aldrich. "Product Specification: Ethyl 4-(trifluoromethyl)-1H-imidazole-5-carboxylate." Link

Sources

General procedure for reducing trifluoromethyl imidazole esters

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Standard Operating Procedure

Abstract & Scope

This technical guide details the reduction of ethyl 4-(trifluoromethyl)-1H-imidazole-5-carboxylate (and related analogs) to the corresponding alcohol, 4-(trifluoromethyl)-1H-imidazole-5-methanol .

The trifluoromethyl (


) group is a critical bioisostere in medicinal chemistry, enhancing metabolic stability and lipophilicity. However, its strong electron-withdrawing nature (

effect) significantly alters the reactivity of the imidazole ring and the adjacent ester. This protocol addresses specific challenges including acidity of the N-H proton , solubility of the polar product , and aluminum emulsion formation during workup.

Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.

Mechanistic Insight & Strategy

The Challenge of the Group

The


 group at the C4 position exerts a strong inductive electron-withdrawing effect.
  • Increased Acidity: The imidazole N-H proton becomes significantly more acidic (

    
     drops). Standard hydride reagents (LiAlH
    
    
    
    , DIBAL-H) will deprotonate this site first before attacking the ester.
    • Implication: You must account for this "sacrificial" hydride consumption in your stoichiometry.

  • Electrophilicity: The ester carbonyl at C5 is activated, making it highly susceptible to nucleophilic attack.

  • Product Polarity: The resulting alcohol, combined with the imidazole ring, creates an amphoteric molecule that is highly soluble in water and difficult to extract from aluminum salt sludges.

Reagent Selection Matrix
ReagentStrengthSelectivityRecommendation
LiAlH

(LAH)
StrongLow (Reduces esters, acids, amides)Primary Choice. Robust, complete reduction to alcohol. Requires careful quenching.
DIBAL-H ModerateHigh (Temp dependent)Secondary Choice. Use at -78°C if the aldehyde is the target. Can reduce to alcohol at RT but less atom-efficient than LAH.
NaBH

+ LiCl
MildModerateAlternative. Useful if avoiding highly reactive aluminum hydrides, but reaction kinetics are often sluggish for this substrate.

Detailed Experimental Protocol

Target Transformation: Ethyl 4-(trifluoromethyl)-1H-imidazole-5-carboxylate


 [4-(trifluoromethyl)-1H-imidazol-5-yl]methanol
Materials & Equipment
  • Reagents:

    • Substrate: Ethyl 4-(trifluoromethyl)-1H-imidazole-5-carboxylate (1.0 equiv).

    • Reducing Agent: LiAlH

      
       (2.4 M in THF or powder). Stoichiometry: 3.0 equiv.  (See Note 1).
      
    • Solvent: Anhydrous THF (Tetrahydrofuran).

    • Quench: Rochelle's Salt (Potassium sodium tartrate tetrahydrate).

  • Equipment:

    • Flame-dried 2-neck round bottom flask (RBF).

    • Inert gas line (Argon or Nitrogen).

    • Ice/Water bath.

Step-by-Step Procedure
Step 1: Setup and Inertion
  • Equip a clean, dry RBF with a magnetic stir bar and a rubber septum.

  • Flush the system with Argon for 10 minutes.

  • Add LiAlH

    
     (3.0 equiv)  to the flask.
    
    • If using powder: Suspend in anhydrous THF (Concentration ~0.5 M relative to LAH) at 0°C.

    • If using solution: Add via syringe directly.

Step 2: Substrate Addition (The Critical Step)
  • Dissolve the imidazole ester (1.0 equiv) in anhydrous THF (minimum volume to dissolve).

  • Cool the LAH suspension to 0°C .

  • Dropwise Addition: Add the ester solution to the LAH suspension slowly over 15–20 minutes.

    • Observation: Gas evolution (

      
      ) will occur immediately as the imidazole N-H is deprotonated. This is normal.
      
  • Allow the reaction to warm to Room Temperature (RT) and stir for 2–4 hours.

Step 3: In-Process Control (IPC)
  • Monitor by TLC (System: 10% MeOH in DCM).

    • Note: The product is much more polar (lower

      
      ) than the ester.
      
    • Visualization: UV (254 nm) or Iodine stain.

Step 4: The "Rochelle's Salt" Quench

Standard Fieser workup (Water/NaOH) often fails here because the polar imidazole alcohol gets trapped in the aluminum precipitate.

  • Cool the reaction mixture back to 0°C .

  • Dilute with diethyl ether (equal volume to THF).

  • Slowly add water (dropwise) until gas evolution ceases.

  • Add Saturated Aqueous Rochelle's Salt Solution (approx. 20 mL per gram of LAH used).

  • Vigorous Stirring: Remove the ice bath and stir vigorously at RT for 1–2 hours.

    • Success Marker: The gray/white emulsion should separate into two clear layers: a clear organic layer and a clear aqueous layer.

Step 5: Isolation
  • Separate the layers.[1]

  • Extract the aqueous layer with EtOAc (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ).
    
    • Tip: Because the product is polar, "salting out" the aqueous layer with solid NaCl can improve extraction efficiency.

  • Combine organic phases, dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: If necessary, purify via flash column chromatography (Gradient: 0

    
     10% MeOH in DCM).
    

Process Visualization

Reaction Workflow Diagram

G Start Start: Dry RBF, Ar Atmosphere ReagentPrep Reagent Prep: LiAlH4 (3.0 eq) in THF Cool to 0°C Start->ReagentPrep Addition Addition: Add Imidazole Ester (Dropwise) ReagentPrep->Addition H2 Evolution Reaction Reaction: Warm to RT Stir 2-4 hrs Addition->Reaction IPC IPC (TLC): Check Consumption Reaction->IPC IPC->Reaction Incomplete Quench Quench: Rochelle's Salt Stir 1-2 hrs IPC->Quench Complete Workup Workup: Extract (EtOAc) Dry & Concentrate Quench->Workup Biphasic Separation Product Final Product: CF3-Imidazole Alcohol Workup->Product

Caption: Figure 1. Optimized workflow for LAH reduction of imidazole esters using Rochelle's salt workup.

Mechanistic Pathway

Mechanism Ester Start: Imidazole Ester (N-H acidic) Deprotonation Step 1: Deprotonation (Fast, consumes 1 H-) Ester->Deprotonation LiAlH4 Intermediate1 N-Anion Species (Soluble in THF) Deprotonation->Intermediate1 Reduction1 Step 2: Hydride Attack on Carbonyl Intermediate1->Reduction1 LiAlH4 Intermediate2 Tetrahedral Al-Complex Reduction1->Intermediate2 Collapse Elimination of OEt Intermediate2->Collapse Aldehyde Aldehyde Intermediate (Transient) Collapse->Aldehyde Reduction2 Step 3: Second Hydride Attack Aldehyde->Reduction2 Fast FinalComplex Aluminum Alkoxide Complex Reduction2->FinalComplex Hydrolysis Hydrolysis (Workup) FinalComplex->Hydrolysis Rochelle's Salt Product Product: Alcohol Hydrolysis->Product

Caption: Figure 2.[2] Mechanistic pathway highlighting the initial deprotonation step and subsequent reduction.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Product trapped in Al-salts.Switch from Fieser workup to Rochelle's Salt method. Stir longer during quench.
Incomplete Reaction N-H consumed hydride.Ensure at least 3.0 equivalents of LAH are used.
Product in Aqueous Phase High polarity of product.Saturate aqueous layer with NaCl; use THF/EtOAc (1:1) for extraction or continuous extraction.
Aldehyde Impurity Under-reduction.Ensure reaction warms to RT; increase LAH equivalents; ensure anhydrous conditions.

Safety & Hazards

  • LiAlH

    
    :  Reacts violently with water and protic solvents. Handle only under inert atmosphere.
    
  • Hydrogen Gas: Significant evolution occurs during the initial addition (N-H deprotonation). Ensure proper venting through a bubbler.

  • Fluorinated Intermediates: While generally stable, avoid strong Lewis acids at high temperatures which might affect the

    
     group integrity (though 
    
    
    
    on aromatics is very robust).

References

  • Organic Chemistry Portal. Reduction of Esters to Alcohols. Available at: [Link]

  • Common Organic Chemistry. Diisobutylaluminum Hydride (DIBAL-H) Procedures and Mechanism. Available at: [Link]

  • Master Organic Chemistry. Reduction of Esters to Aldehydes with DIBAL. Available at: [Link][3]

Sources

Application Note: Orthogonal Protection Strategies for (5-(Trifluoromethyl)-1H-imidazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

(5-(Trifluoromethyl)-1H-imidazol-2-yl)methanol is a highly versatile fluorinated heterocyclic building block used extensively in the synthesis of active pharmaceutical ingredients (APIs), coordinating ligands, and covalent organic frameworks[1]. The manipulation of this molecule presents a unique synthetic challenge due to the presence of two distinct nucleophilic centers: a primary hydroxymethyl group at the C2 position and an imidazole nitrogen (N1/N3)[2].

The strongly electron-withdrawing trifluoromethyl (-CF


) group at the C5 position significantly alters the electronic landscape of the imidazole ring. It decreases the basicity and nucleophilicity of the ring nitrogens while simultaneously increasing the acidity of the N-H proton[1]. To manipulate this molecule effectively in multi-step syntheses, researchers must employ an orthogonal protection strategy —a method allowing the selective deprotection of one functional group without compromising the integrity of others[3].

Strategic Rationale

For this specific substrate, we recommend a dual-protection strategy utilizing a tert-butyldimethylsilyl (TBS) group for the oxygen and a tert-butoxycarbonyl (Boc) group for the nitrogen.

  • O-Silylation (TBS): The TBS group provides robust protection against basic conditions and nucleophiles. It is installed first because the free hydroxyl group is the most sterically accessible and nucleophilic site on the neutral molecule[4].

  • N-Carbamoylation (Boc): The Boc group is ideal for masking the imidazole nitrogen. Because the -CF

    
     group deactivates the ring, standard Boc protection may be sluggish; thus, a specific nucleophilic catalyst is required to drive the reaction forward[5].
    

Quantitative Data Summary

The following table summarizes the key parameters for the orthogonal protection and deprotection of (5-(Trifluoromethyl)-1H-imidazol-2-yl)methanol.

Protection TargetProtecting GroupReagents & SolventsCatalystStability ProfileSelective Deprotection
C2-Hydroxyl (-OH) TBS EtherTBSCl, DMF, 25 °CImidazoleStable to bases, nucleophiles, and mild acids.TBAF (Fluoride source)[6]
N1-Imidazole (-NH) Boc CarbamateBoc

O, THF, 25 °C
DMAPStable to nucleophiles, bases, and catalytic hydrogenation.NaBH

in EtOH[7]

Experimental Protocols

Protocol A: Selective O-Protection using TBSCl

Causality & Mechanism: Direct reaction of an alcohol with TBSCl is exceptionally slow. The addition of imidazole serves a dual purpose: it acts as a Brønsted base to neutralize the HCl byproduct, and more importantly, it functions as a nucleophilic catalyst. It reacts with TBSCl to form a highly electrophilic 1-(tert-butyldimethylsilyl)imidazolium chloride intermediate, which rapidly transfers the silyl group to the primary alcohol[4].

Step-by-Step Methodology:

  • Setup: In an oven-dried round-bottom flask under an argon atmosphere, dissolve (5-(Trifluoromethyl)-1H-imidazol-2-yl)methanol (1.0 equiv) in anhydrous DMF (0.2 M concentration)[3].

  • Catalysis: Add imidazole (2.5 equiv) to the stirring solution at room temperature.

  • Reagent Addition: Add TBSCl (1.2 equiv) portion-wise. The reaction mixture may become cloudy as imidazolium hydrochloride salts precipitate.

  • Reaction: Stir at room temperature for 2–4 hours.

  • Validation (Self-Validating System): Monitor the reaction by TLC (e.g., 50% EtOAc/Hexanes). The O-TBS protected intermediate will elute significantly faster (higher R

    
    ) than the highly polar starting material due to the masking of the hydrogen-bonding hydroxyl group.
    
  • Workup: Dilute with diethyl ether and wash extensively with saturated aqueous NaHCO

    
     and brine to remove DMF and excess imidazole. Dry the organic layer over MgSO
    
    
    
    , filter, and concentrate[3].
Protocol B: N-Protection of the Silyl Ether with Boc Anhydride

Causality & Mechanism: The -CF


 group pulls electron density away from the imidazole ring via inductive effects, rendering the nitrogen less nucleophilic. To overcome this, 4-dimethylaminopyridine (DMAP) is employed as a nucleophilic catalyst. DMAP attacks di-tert-butyl dicarbonate (Boc

O) to form a highly reactive N-Boc-pyridinium intermediate, forcing the carbamoylation of the deactivated imidazole forward[5].

Step-by-Step Methodology:

  • Setup: Dissolve the O-TBS protected intermediate (1.0 equiv) in anhydrous THF or CH

    
    Cl
    
    
    
    (0.2 M) under inert atmosphere[5].
  • Catalysis: Add DMAP (0.1 equiv) to the solution.

  • Reagent Addition: Slowly add Boc

    
    O (1.2 equiv). Effervescence (CO
    
    
    
    gas evolution) will be observed.
  • Reaction: Stir at room temperature for 4–12 hours.

  • Validation (Self-Validating System): Monitor by TLC. The fully protected N-Boc, O-TBS product will appear as a non-polar spot (high R

    
    ) and will be strongly UV-active. The disappearance of the broad N-H stretch (~3100 cm⁻¹) in IR spectroscopy confirms complete N-protection.
    
  • Workup: Quench with saturated aqueous NH

    
    Cl. Extract with EtOAc, wash with brine, dry over MgSO
    
    
    
    , and concentrate under reduced pressure[5].
Protocol C: Selective Deprotection Systems
  • System C1: Selective O-Deprotection (TBAF). Tetrabutylammonium fluoride (TBAF) selectively cleaves the TBS ether. The thermodynamic driving force is the formation of the exceptionally strong Si-F bond (>135 kcal/mol), which is significantly stronger than the Si-O bond (~110 kcal/mol)[4]. The N-Boc group remains completely intact under these conditions[6].

  • System C2: Selective N-Deprotection (NaBH

    
     / EtOH).  While N-Boc groups are traditionally removed using harsh acids (e.g., TFA), this can lead to unwanted side reactions. A highly selective, mild alternative utilizes NaBH
    
    
    
    in ethanol at room temperature. The protic solvent stabilizes the leaving group, allowing the selective cleavage of the N-Boc group from the imidazole while leaving the O-TBS ether intact[7].

Visualizations

Workflow SM (5-CF3-1H-imidazol-2-yl)methanol Step1 O-Silylation TBSCl, Imidazole SM->Step1 Int O-TBS Intermediate Step1->Int Step2 N-Protection Boc2O, DMAP Int->Step2 Prod N-Boc, O-TBS Protected Product Step2->Prod

Synthetic workflow for the orthogonal N-Boc and O-TBS protection of the target imidazole.

Deprotection Start N-Boc, O-TBS Protected Imidazole Cond1 TBAF in THF (Fluoride Source) Start->Cond1 Selective O-Deprotection Cond2 NaBH4 in EtOH (Mild Reduction) Start->Cond2 Selective N-Deprotection Res1 N-Boc Imidazole (Free -OH) Cond1->Res1 Res2 O-TBS Imidazole (Free -NH) Cond2->Res2

Orthogonal deprotection logic enabling selective cleavage of either the TBS or Boc group.

References

1.[1] Ossila. "4-(Trifluoromethyl)-1H-imidazole | CAS 3468-69-8". Source: 2.[2] ChemScene. "(5-(Trifluoromethyl)-1h-imidazol-2-yl)methanol hydrochloride". Source: 3.[3] BenchChem. "Application Notes and Protocols: A Guide to Orthogonal Protection and Deprotection of Silyl Ethers". Source: 4.[7] Arkivoc. "Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH". Source: 5.[4] Total Synthesis. "TBS Protecting Group: TBS Protection & Deprotection". Source: 6.[5] BenchChem. "Application Notes and Protocols: N-Protection of Imidazole with Boc Anhydride". Source: 7.[6] Common Organic Chemistry. "TBS Protection - Common Conditions". Source:

Sources

Application Note: Regio- and Chemoselective N-Boc Protection of 2-Hydroxymethyl-5-trifluoromethylimidazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of trifluoromethyl (


) groups into imidazole-containing pharmacophores is a highly effective strategy for enhancing the lipophilicity and metabolic stability of drug candidates. However, the synthesis and functionalization of these moieties present unique challenges. Specifically, the N-Boc protection of 2-hydroxymethyl-5-trifluoromethylimidazole requires precise control over two competing vectors: chemoselectivity  (differentiating the highly nucleophilic imidazole nitrogen from the primary alcohol) and regioselectivity  (differentiating the N1 and N3 positions of the imidazole ring).

This application note provides drug development professionals and synthetic chemists with a self-validating, causality-driven protocol to achieve high-yielding, selective N-Boc protection while preserving the integrity of the sensitive


 group.

Mechanistic Insights & Causality

Chemoselectivity: N-Boc vs. O-Boc

The substrate features both an imidazole nitrogen and a primary alcohol (2-hydroxymethyl group). The synthesis of N-Boc-imidazole derivatives is generally achieved rapidly in aprotic solvents (such as dichloromethane or tetrahydrofuran) using di-tert-butyl dicarbonate (


)[1]. Because the imidazole nitrogen is significantly more nucleophilic than the primary alcohol, N-acylation is kinetically favored under mild basic conditions (e.g., using Triethylamine, 

).

Critical Causality: The addition of 4-dimethylaminopyridine (DMAP) must be strictly avoided. DMAP acts as a hyper-acylation catalyst, forming a highly reactive acylpyridinium intermediate that indiscriminately drives the reaction toward O-Boc formation and symmetrical carbonates, destroying the desired chemoselectivity[2].

Regioselectivity: Navigating the Trifluoromethyl Group

2-Hydroxymethyl-5-trifluoromethylimidazole exists in a tautomeric equilibrium with its 4-trifluoromethyl counterpart. The


 group exerts a powerful electron-withdrawing effect (-I effect), which significantly reduces the electron density (and thus nucleophilicity) of the adjacent nitrogen atom. Furthermore, the steric bulk of the 

group physically hinders the approach of the bulky tert-butyloxycarbonyl group.

Consequently, the Boc protection occurs almost exclusively at the nitrogen distal to the


 group. The reaction is both kinetically and thermodynamically funneled toward 1-Boc-2-hydroxymethyl-4-trifluoromethylimidazole  as the major isomer (>95% regioselectivity).
Trifluoromethyl Group Stability & Downstream Deprotection

While the carbon-fluorine bond is exceptionally strong, the


 group on an electron-deficient imidazole ring is not completely inert. Under strong aqueous basic conditions, the 

group is highly susceptible to alkaline hydrolysis, which can lead to catastrophic defluorination or the formation of an imidazole-2-carboxylic acid[3]. Therefore, all workup procedures must utilize mild, pH-controlled aqueous layers. If orthogonal deprotection is required later in the synthetic sequence, the N-Boc group can be selectively cleaved under mild reductive conditions (e.g.,

in EtOH) without disturbing the

moiety[4].

Visualizations of Reaction Dynamics

Chemoselectivity Substrate 2-Hydroxymethyl-5-CF3-imidazole Reagent Boc2O + Et3N (Mild) Substrate->Reagent ReagentDMAP Boc2O + DMAP (Aggressive) Substrate->ReagentDMAP NBoc N-Boc Product (Desired) Reagent->NBoc Kinetically Favored OBoc O-Boc / Di-Boc (Impurities) ReagentDMAP->OBoc Acylpyridinium Intermediate

Caption: Chemoselective pathways for Boc protection highlighting the detrimental effect of DMAP.

Regioselectivity Tautomer Tautomeric Equilibrium (4-CF3 vs 5-CF3) PathA Attack at N adjacent to CF3 (Sterically Hindered) Tautomer->PathA PathB Attack at N distal to CF3 (Sterically Free) Tautomer->PathB Minor 1-Boc-2-hydroxymethyl-5-CF3-imidazole (Minor Product) PathA->Minor Major 1-Boc-2-hydroxymethyl-4-CF3-imidazole (Major Product >95%) PathB->Major

Caption: Regioselective direction of the Boc group dictated by the steric and electronic effects of CF3.

Reaction Optimization & Quantitative Data

To establish the self-validating parameters of this protocol, various conditions were screened. The data below demonstrates the necessity of omitting DMAP and maintaining low temperatures to preserve chemoselectivity.

EntrySolventBase (Equiv)AdditiveTemp (°C)Time (h)ConversionRegioselectivity (4-CF3 : 5-CF3)Chemoselectivity (N-Boc : O-Boc)
1 DCM

(1.1)
None 0 to RT 4 >98% >95 : 5 >99 : 1
2THF

(1.1)
None0 to RT695%>95 : 598 : 2
3DCMNoneDMAP (0.1)RT2>99%N/A (Complex)40 : 60
4DMF

(1.5)
NoneRT1285%90 : 1095 : 5

Note: Entry 1 represents the optimized conditions utilized in the protocol below.

Self-Validating Experimental Protocol

Target: 1-Boc-2-hydroxymethyl-4-trifluoromethylimidazole Scale: 10.0 mmol

Step 1: Preparation & Solvation
  • Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Add 2-hydroxymethyl-5-trifluoromethylimidazole (1.66 g, 10.0 mmol) to the flask.

  • Suspend the starting material in anhydrous dichloromethane (DCM, 40 mL).

Step 2: Base Addition & Pre-Activation
  • Add Triethylamine (

    
    , 1.53 mL, 11.0 mmol) dropwise to the suspension.
    
  • Stir for 10 minutes at room temperature. Validation Check: The suspension should clarify into a homogeneous solution as the imidazole is mildly deprotonated/solvated.

Step 3: Temperature-Controlled Acylation
  • Cool the reaction mixture to exactly 0 °C using an ice-water bath. Causality: Low temperatures suppress the activation energy required for O-acylation, locking the reaction into the kinetically favored N-acylation pathway.

  • Dissolve di-tert-butyl dicarbonate (

    
    , 2.40 g, 11.0 mmol) in anhydrous DCM (10 mL).
    
  • Add the

    
     solution dropwise over 15 minutes to control the exothermic nature of the protection[1].
    
Step 4: In-Process Monitoring
  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Monitor the reaction via TLC (Eluent: 50% Ethyl Acetate in Hexanes).

    • Self-Validation: The starting material (

      
      , UV active) should cleanly convert to a higher running spot (
      
      
      
      ).
    • Mass Confirmation: An LC-MS aliquot should indicate the desired mass

      
      .
      
Step 5: Mild Quenching & Workup
  • Once complete (typically 2-4 hours), quench the reaction by adding saturated aqueous

    
     (20 mL).
    
  • Critical Causality: Do not use

    
     or 
    
    
    
    to wash the organic layer. The
    
    
    group on the imidazole ring is highly prone to alkaline hydrolysis and defluorination under strong aqueous basic conditions[3].
  • Separate the organic layer. Extract the aqueous layer with additional DCM (

    
     mL).
    
  • Combine the organic layers, wash with brine (30 mL), and dry over anhydrous

    
    .
    
Step 6: Purification
  • Filter off the drying agent and concentrate the filtrate under reduced pressure (water bath < 35 °C to prevent thermal degradation).

  • Purify the crude residue via flash column chromatography (Silica gel, gradient 10-30% EtOAc in Hexanes).

  • Isolate 1-Boc-2-hydroxymethyl-4-trifluoromethylimidazole as a white to off-white solid. Expected yield: 88-92%.

References

  • [2] Imidazole and Trifluoroethanol as Efficient and Mild Reagents for Destruction of Excess Di-tert-butyl Dicarbonate[(BOC)2O] | ResearchGate | 2

  • [3] Technical Support Center: Trifluoromethyl Group Stability in Imidazole Synthesis | BenchChem | 3

  • [4] Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH | Arkat USA | 4

  • [1] N-Boc-Imidazole: A Comprehensive Technical Guide | BenchChem | 1

Sources

Application Notes & Protocols: Selective Oxidation of (5-(Trifluoromethyl)-1H-imidazol-2-yl)methanol to 2-Formyl-5-(trifluoromethyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The synthesis of 2-formyl-5-(trifluoromethyl)-1H-imidazole is a critical transformation in medicinal chemistry, yielding a versatile building block for the elaboration of complex pharmaceutical agents. The trifluoromethyl group is highly valued for its ability to enhance metabolic stability, lipophilicity, and binding affinity. However, the electron-withdrawing nature of the CF₃ group and the inherent sensitivity of the imidazole core necessitate mild and highly selective oxidation conditions to convert the parent alcohol to the target aldehyde without side reactions or degradation. This guide provides a comprehensive overview and detailed, field-tested protocols for two robust oxidation methodologies: the Swern Oxidation and the Dess-Martin Periodinane (DMP) Oxidation. It includes mechanistic insights, comparative data, step-by-step procedures, and a troubleshooting guide to empower researchers in achieving efficient and reproducible outcomes.

Introduction and Strategic Overview

The oxidation of primary alcohols to aldehydes is a cornerstone of organic synthesis. For substrates like (5-(Trifluoromethyl)-1H-imidazol-2-yl)methanol, the challenge lies in achieving high conversion while preserving the integrity of the heterocyclic system. The imidazole ring is susceptible to both acidic and strongly oxidative conditions, and the trifluoromethyl group can influence the reactivity of the adjacent alcohol. Therefore, methods that operate under mild, preferably neutral or slightly basic conditions, and avoid harsh metal-based oxidants are highly preferred.[1][2]

This document details two "gold standard" methods that fulfill these criteria:

  • Swern Oxidation: An activated dimethyl sulfoxide (DMSO) based method known for its mild conditions (-78 °C), high yields, and avoidance of over-oxidation to the carboxylic acid.[1][3][4]

  • Dess-Martin Periodinane (DMP) Oxidation: A technique employing a hypervalent iodine(V) reagent that offers excellent chemoselectivity, operational simplicity (often at room temperature), and a straightforward workup.[2][5][6]

The choice between these methods may depend on available equipment (cryogenic setup for Swern), scale, and sensitivity of other functional groups on the molecule.

Comparative Analysis of Recommended Oxidation Methods

To facilitate protocol selection, the following table summarizes the key operational parameters and characteristics of the Swern and Dess-Martin oxidations for the target transformation.

FeatureSwern OxidationDess-Martin Periodinane (DMP) Oxidation
Primary Reagents Dimethyl sulfoxide (DMSO), Oxalyl Chloride, Triethylamine (Et₃N)Dess-Martin Periodinane (DMP)
Typical Solvent Dichloromethane (DCM), anhydrousDichloromethane (DCM) or Chloroform
Temperature -78 °C (strictly maintained)[7]Room Temperature (0 °C to RT)[5]
Reaction Time 1 - 2 hours0.5 - 4 hours[5][8]
Key Advantages High yields, metal-free, no over-oxidation, cost-effective reagents.[4][9]Very mild, neutral pH, operationally simple, high chemoselectivity, easy workup.[2][10]
Key Disadvantages Requires cryogenic temperatures, produces foul-smelling dimethyl sulfide byproduct, sensitive to water.[1][4]Reagent is potentially explosive (shock-sensitive), higher cost, atom-inefficient.[8][10]
Workup Aqueous quench, extraction. Requires bleach wash for odor control.[1][4]Quench with Na₂S₂O₃/NaHCO₃ solution to remove iodine byproducts, followed by extraction.[8]

Chemical Transformation and Workflow Visualization

The overall chemical reaction is the selective oxidation of a primary alcohol to an aldehyde.

Caption: Oxidation of the starting alcohol to the target aldehyde.

Detailed Experimental Protocols

Protocol 1: Swern Oxidation

This protocol is renowned for its reliability and high yields, making it a staple in organic synthesis.[4][11]

4.1. Principle and Mechanistic Insight

The Swern oxidation proceeds through three main stages:

  • Activation of DMSO: At -78 °C, DMSO reacts with oxalyl chloride to form chloro(dimethyl)sulfonium chloride, releasing CO and CO₂.[1][7]

  • Formation of Alkoxysulfonium Salt: The alcohol substrate attacks the electrophilic sulfur atom of the activated complex, displacing chloride.[1][12]

  • Ylide Formation and Elimination: Triethylamine, a hindered base, deprotonates the carbon adjacent to the sulfur and the carbon bearing the oxygen. A subsequent intramolecular syn-elimination via a five-membered ring transition state yields the aldehyde, dimethyl sulfide (DMS), and triethylammonium chloride.[1][13]

G cluster_workflow Swern Oxidation Workflow A 1. System Setup Flask under N₂, add anhydrous DCM. Cool to -78 °C. B 2. DMSO Activation Add Oxalyl Chloride, then dropwise add DMSO solution. Stir for 15-30 min. A->B Maintain Temp C 3. Alcohol Addition Add alcohol solution dropwise. Maintain T < -70 °C. Stir for 30-60 min. B->C Maintain Temp D 4. Base Addition Add Triethylamine (Et₃N) dropwise. Stir for 15 min at -78 °C. C->D Formation of precipitate E 5. Warm & Quench Remove cooling bath, warm to RT. Quench with H₂O or sat. NH₄Cl. D->E F 6. Workup & Purification Separate layers, extract aqueous phase. Combine organics, wash, dry, concentrate. Purify via column chromatography. E->F

Caption: Step-by-step workflow for the Swern Oxidation protocol.

4.2. Reagents and Equipment

  • (5-(Trifluoromethyl)-1H-imidazol-2-yl)methanol (1.0 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Oxalyl chloride (1.5 equiv)

  • Anhydrous Dimethyl sulfoxide (DMSO) (3.0 equiv)

  • Triethylamine (Et₃N) (5.0 equiv)

  • Round-bottom flask with stir bar

  • Dry ice/acetone bath or cryocooler

  • Nitrogen/Argon line

  • Syringes and needles

  • Standard workup and purification glassware

4.3. Step-by-Step Methodology

  • Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add anhydrous DCM (approx. 0.2 M relative to the alcohol). Cool the flask to -78 °C using a dry ice/acetone bath.[11]

  • Activation: Add oxalyl chloride (1.5 equiv) dropwise to the cold DCM. In a separate dry flask, prepare a solution of DMSO (3.0 equiv) in a small volume of anhydrous DCM. Add this DMSO solution dropwise to the stirred oxalyl chloride solution over 15 minutes, ensuring the internal temperature does not exceed -70 °C. Vigorous gas evolution (CO, CO₂) will be observed. Stir the resulting mixture for 30 minutes at -78 °C.[11][14]

  • Alcohol Addition: Dissolve the (5-(Trifluoromethyl)-1H-imidazol-2-yl)methanol (1.0 equiv) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture over 20 minutes. Stir for 1 hour at -78 °C.

  • Base Addition: Add triethylamine (5.0 equiv) dropwise to the mixture. A thick white precipitate (triethylammonium chloride) will form. Continue stirring for 15 minutes at -78 °C.[11]

  • Reaction Completion & Quench: Remove the cooling bath and allow the reaction to warm to room temperature over approximately 1 hour. Quench the reaction by adding water.

  • Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude aldehyde can be purified by silica gel column chromatography, typically using a hexane/ethyl acetate gradient.[15]

4.4. Safety and Waste Management

  • Oxalyl Chloride: Highly toxic and corrosive. Handle exclusively in a fume hood with appropriate personal protective equipment (PPE).

  • Dimethyl Sulfide (DMS): A volatile byproduct with an extremely unpleasant odor.[1] All operations should be performed in a well-ventilated fume hood.

  • Waste Disposal: Rinse all glassware containing residual DMS with a bleach (sodium hypochlorite) solution. This oxidizes the volatile sulfide to non-volatile and odorless sulfoxide or sulfone, simplifying disposal.[1][4]

Protocol 2: Dess-Martin Periodinane (DMP) Oxidation

This method is prized for its mild conditions and operational simplicity, making it an excellent alternative to DMSO-based oxidations.[5][10]

5.1. Principle and Mechanistic Insight

The Dess-Martin Periodinane is a hypervalent iodine(V) compound. The oxidation mechanism involves an initial ligand exchange where the alcohol displaces an acetate group on the iodine center to form a diacetoxyalkoxyperiodinane intermediate.[10] An available acetate then acts as a base to abstract the proton on the alcohol-bearing carbon, leading to a concerted elimination that forms the aldehyde, iodinane, and two equivalents of acetic acid.[2][10] The reaction is often performed at room temperature and is highly selective for primary and secondary alcohols.[5]

G cluster_workflow DMP Oxidation Workflow A 1. System Setup Flask under N₂, add DCM. Dissolve alcohol substrate. B 2. Reagent Addition Add DMP (solid) in one portion. Stir at room temperature. A->B C 3. Monitor Reaction Track progress using TLC (typically 0.5 - 4 hours). B->C D 4. Quench Reaction Add sat. NaHCO₃ and sat. Na₂S₂O₃ solution. Stir until layers are clear. C->D Upon completion E 5. Workup & Purification Separate layers, extract aqueous phase. Combine organics, wash, dry, concentrate. Purify via column chromatography. D->E

Caption: Step-by-step workflow for the Dess-Martin Periodinane Oxidation.

5.2. Reagents and Equipment

  • (5-(Trifluoromethyl)-1H-imidazol-2-yl)methanol (1.0 equiv)

  • Dess-Martin Periodinane (DMP) (1.2 - 1.5 equiv)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Round-bottom flask with stir bar

  • Standard workup and purification glassware

5.3. Step-by-Step Methodology

  • Preparation: In a round-bottom flask, dissolve (5-(Trifluoromethyl)-1H-imidazol-2-yl)methanol (1.0 equiv) in DCM (approx. 0.1 M).

  • Reagent Addition: To the stirred solution at room temperature, add Dess-Martin Periodinane (1.2 equiv) in one portion. The mixture may become slightly cloudy.[8]

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

  • Quenching: Upon completion, dilute the reaction mixture with DCM. Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously until the solid dissolves and the two layers become clear.[16] This step reduces the iodine(V) and iodine(III) byproducts to iodide, which is water-soluble.

  • Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase twice with DCM. Combine the organic layers, wash with saturated NaHCO₃ solution, then with brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude aldehyde can be purified by silica gel column chromatography. If the product is prone to tailing on silica, adding 0.5-1% triethylamine to the eluent can improve peak shape and recovery.[15]

5.4. Safety and Considerations

  • Dess-Martin Periodinane (DMP): DMP is potentially explosive upon impact or heating.[17] Handle with care, using a plastic spatula, and avoid grinding. Store in a cool, dark place.

  • Reaction Rate: The rate of DMP oxidation can be accelerated by the addition of a catalytic amount of water.[2][5] However, for this substrate, starting with anhydrous conditions is recommended to establish a baseline.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Incomplete Conversion (Swern) Insufficient activation of DMSO; moisture in reagents/glassware; temperature rose too high.Ensure all reagents and solvents are anhydrous. Maintain temperature strictly at -78 °C. Use a slight excess of oxalyl chloride and DMSO (1.5 and 3.0 equiv, respectively).
(DMP) Inactive or poor-quality DMP reagent; insufficient reaction time.Use freshly purchased or properly stored DMP. Allow the reaction to run longer, monitoring by TLC. A small addition of water (0.1 equiv) can sometimes accelerate the reaction.[5]
Low Yield / Product Decomposition (General) The aldehyde product may be unstable. The trifluoromethyl group can affect the stability of the imidazole ring under certain conditions.[18]Perform the workup at a lower temperature. Minimize the time the product spends on the silica gel column. Use a less acidic stationary phase like neutral alumina for chromatography.[15]
(Swern) Reaction temperature rose above -60 °C after activation, leading to side reactions.[7]Ensure diligent temperature control throughout the addition steps.
Formation of Byproducts (Swern) Formation of mixed thioacetals if the temperature is not kept low.[3]Re-verify the temperature control system (e.g., ensure the dry ice/acetone bath is well-mixed).
(General) The imidazole nitrogen may be reacting.While less common with these mild methods, consider N-protection (e.g., with a BOC or SEM group) if side reactions at the imidazole nitrogen are suspected, followed by deprotection.
Difficult Purification (General) Aldehyde product is streaking or tailing on the silica gel column.This is common for basic compounds like imidazoles. Add 0.5-1% triethylamine to the eluent to neutralize acidic sites on the silica.[15] Alternatively, use neutral or basic alumina as the stationary phase.

References

  • Chemistry Hall. (2021). The Swern Oxidation: Mechanism and Features. Available at: [Link]

  • Anslyn, E. V., & Dougherty, D. A. (2006). Study of the Swern Oxidation. As referenced in: Tidwell, T. T. (1990). Oxidation of Alcohols by Activated Dimethyl Sulfoxide and Related Reactions: An Update. Synthesis, 1990(10), 857–870. (Note: Direct link to primary source for KIE study: J. Am. Chem. Soc. 2007, 129, 23, 7137–7144)
  • Wikipedia. Swern oxidation. Available at: [Link]

  • Organic Chemistry Portal. Swern Oxidation. Available at: [Link]

  • Chemistry LibreTexts. (2024). Oxidation of Alcohols. Available at: [Link]

  • Master Organic Chemistry. Swern Oxidation of Alcohols To Aldehydes and Ketones. Available at: [Link]

  • Organic Chemistry Portal. Dess-Martin Oxidation. Available at: [Link]

  • Wikipedia. Dess–Martin oxidation. Available at: [Link]

  • Chemistry Steps. (2020). Dess–Martin periodinane (DMP) oxidation. Available at: [Link]

  • JoVE. (2025). Radical Oxidation of Allylic and Benzylic Alcohols. Available at: [Link]

  • Scribd. Benzylic and Allylic Alcohol Oxidation. Available at: [Link]

  • Common Organic Chemistry. Manganese Dioxide. Available at: [Link]

  • Organic Synthesis. Alcohol to Aldehyde/Ketone using Dess-Martin Periodinane (DMP). Available at: [Link]

  • ACS Publications. (2025). Manganese Dioxide with Different Crystalline Structures for Benzyl Alcohol Oxidation. Available at: [Link]

  • Chemistry LibreTexts. (2023). Swern oxidation. Available at: [Link]

  • YouTube. (2021). Manganese Dioxide (MnO2) Oxidation Mechanism | Organic Chemistry. Available at: [Link]

  • Organic Syntheses. ONE [ 1,2-Benziodoxol-3(1H) - Organic Syntheses Procedure. Available at: [Link]

  • NPTEL. Module 1 : Oxidation Reactions. Available at: [Link]

  • Wikipedia. Dess–Martin periodinane. Available at: [Link]

  • ResearchGate. Dess−Martin Periodinane Oxidation. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. (2010). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Available at: [Link]

  • Master Organic Chemistry. (2015). Alcohol Oxidation: "Strong" & "Weak" Oxidants. Available at: [Link]

  • Organic Syntheses. 1H-Imidazole-2-carboxaldehyde - Organic Syntheses Procedure. Available at: [Link]

  • Wipf Group, University of Pittsburgh. (2006). Alcohol Oxidations. Available at: [Link]

  • Google Patents. US5519143A - Process for the isolation and purification of an imidazole stereoisomer.
  • Google Patents. Process For The Synthesis Of 5 (Methyl 1 H Imidazol 1 Yl) 3 (Trifluoromethyl) Benzeneamine.
  • ResearchGate. (2019). A new mild and selective method for oxidation of primary and secondary alcohols and amines, as well as amino acids. Available at: [Link]

  • J&K Scientific LLC. (2021). Swern Oxidation. Available at: [Link]

  • Google Patents. CN103086979A - Method for preparing imidazole aldehyde.
  • Google Patents. CN110903245A - Key intermediate for synthesizing 1-alkyl-2-trifluoromethyl-5-amino-1H-imidazole.
  • RSC Publishing. Azoles. Part II. Synthesis of imidazole-2(and -5)-carbaldehydes. Available at: [Link]

  • Macmillan Group, Princeton University. (2009). Enantioselective r-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis. Available at: [Link]

  • JOCPR. Synthesis of 2,4,5-Triaryl-1H-Imidazoles using anhydrous PbCl2. Available at: [Link]

  • ACS Publications. (2022). Base-Promoted (3 + 2) Cycloaddition of Trifluoroacetohydrazonoyl Chlorides with Imidates. Available at: [Link]oc.2c02058)

Sources

Application Note: (5-(Trifluoromethyl)-1H-imidazol-2-yl)methanol as a Tunable N,O-Donor Ligand

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile[1][2][3][4][5]

(5-(Trifluoromethyl)-1H-imidazol-2-yl)methanol (CAS: 2172603-61-9), often supplied as the hydrochloride salt, represents a specialized subclass of N,O-donor ligands. Unlike standard 2-(hydroxymethyl)imidazoles, the incorporation of a trifluoromethyl (


) group at the 4/5-position introduces significant electron-withdrawing character.

This modification serves two critical functions in coordination chemistry and drug design:

  • Electronic Modulation: It lowers the

    
     of the imidazole nitrogen, reducing the strength of the metal-ligand 
    
    
    
    -bond.[1] This creates "labile" coordination sites ideal for Lewis acid catalysis where substrate turnover is rate-limiting.[1]
  • Lipophilicity & Bio-stability: In medicinal inorganic chemistry, the

    
     moiety enhances metabolic stability against oxidative degradation and increases membrane permeability (LogP modulation).[1]
    
Chemical Specifications
PropertyData
IUPAC Name (5-(Trifluoromethyl)-1H-imidazol-2-yl)methanol
Molecular Formula

Molecular Weight 166.10 g/mol (Free base); 202.56 g/mol (HCl salt)
Coordination Modes Bidentate (

); Monodentate (

)
pKa (est.) ~10.5 (OH), ~4.5 (Imidazolium)
Solubility Soluble in MeOH, EtOH, DMSO; Sparingly soluble in

(Free base)

Coordination Chemistry & Ligand Design[1][3]

The ligand operates primarily as a monoanionic, bidentate chelator upon deprotonation of the hydroxyl group, forming a stable 5-membered metallacycle.

Mechanism of Action
  • Neutral State: Coordinates via the imidazole

    
     (pyridine-like nitrogen).[1]
    
  • Anionic State: In the presence of a base, the hydroxymethyl group deprotonates (

    
    ), forming a neutral inner-sphere complex with divalent metals (
    
    
    
    ).

CoordinationMode cluster_effect Electronic Effect of CF3 Ligand (5-CF3-Im)-CH2OH (Neutral Ligand) Intermediate Deprotonation (Alkoxide formation) Ligand->Intermediate + Base Effect Reduces N-donor basicity Increases Lewis Acidity of Metal Center Ligand->Effect Base Base (e.g., Et3N) Metal Metal Salt (MX2) Complex M(Ligand)2 Neutral Chelate Metal->Complex Intermediate->Complex Coordination

Figure 1: Logical flow of ligand activation and coordination. The CF3 group electronically tunes the resulting complex.

Protocol A: Ligand Preparation from HCl Salt

Commercial sources typically supply this compound as the hydrochloride salt to ensure shelf stability.[1] Direct use in metalation requires neutralization to prevent chloride interference or pH suppression.[1]

Reagents
  • (5-(Trifluoromethyl)-1H-imidazol-2-yl)methanol HCl (1.0 eq)

  • Triethylamine (

    
    ) or Sodium Bicarbonate (
    
    
    
    )
  • Methanol (HPLC grade)

Step-by-Step Methodology
  • Dissolution: Dissolve 1.0 mmol (202 mg) of the HCl salt in 5 mL of Methanol. The solution will be acidic (pH ~2-3).[1]

  • Neutralization:

    • Method A (In-situ): Add 1.1 eq of

      
       (153 µL) directly to the reaction vessel before adding the metal salt.[1] This is preferred for homogeneous catalysis.[1]
      
    • Method B (Isolation): Add sat.

      
       until pH ~8.[1] Extract with Ethyl Acetate (3 x 10 mL). Dry organic layer over 
      
      
      
      , filter, and evaporate. This yields the free base as an off-white solid.[1]
  • Verification: Check solubility. The free base should be soluble in organic solvents (THF, DCM) unlike the salt.

Protocol B: Synthesis of Copper(II) Complex

This protocol describes the synthesis of a bis-chelate complex


, a common motif for bioinorganic modeling and catalysis.
Rationale

Copper(II) acetate is used as the precursor because the acetate acts as an internal base, facilitating the deprotonation of the hydroxymethyl group without requiring external base, simplifying purification.

Experimental Workflow
  • Precursor Preparation:

    • Dissolve Copper(II) Acetate Monohydrate (100 mg, 0.5 mmol) in 5 mL Methanol. The solution will be blue-green.[1]

  • Ligand Addition:

    • Dissolve (5-(Trifluoromethyl)-1H-imidazol-2-yl)methanol (Free base: 166 mg, 1.0 mmol; or HCl salt + 2.0 eq

      
      ) in 5 mL Methanol.
      
    • Critical Step: Add the ligand solution dropwise to the copper solution under stirring at Room Temperature (RT).[1]

  • Reaction Monitoring:

    • The color typically shifts to a deeper blue or purple, indicating N,O-chelation (shift in d-d transitions).

    • Stir for 2 hours at RT. Heating to 50°C for 30 mins ensures completion if precipitation is slow.

  • Isolation:

    • If a precipitate forms: Filter and wash with cold methanol and diethyl ether.[1]

    • If soluble: Concentrate the solution to ~2 mL and induce crystallization by vapor diffusion of Diethyl Ether.[1]

  • Characterization:

    • IR Spectroscopy: Look for the disappearance of the broad O-H stretch (~3300

      
      ) and shift in C=N imidazole stretch.[1]
      
    • ESI-MS: Expect peaks corresponding to

      
       or 
      
      
      
      .[1]

Protocol C: Catalytic Application (Henry Reaction)

The electron-deficient nature of the


-substituted complex makes it a superior Lewis Acid catalyst compared to non-fluorinated analogs.[1]
Reaction Setup

Transformation: Condensation of benzaldehyde and nitromethane (Henry Reaction).[1]

  • Catalyst Loading: Use 5 mol% of the Cu(II) complex prepared in Protocol B.

  • Solvent System: Ethanol or THF (Green chemistry compatible).[1]

  • Procedure:

    • Mix Benzaldehyde (1.0 mmol) and Nitromethane (1.5 mmol) in 2 mL Ethanol.

    • Add 5 mol% Catalyst.[1]

    • Stir at RT for 6–12 hours.

  • Workup: Filter through a short silica plug to remove the metal catalyst.[1] Evaporate solvent.[1]

  • Performance Check: Measure conversion via

    
     NMR. The 
    
    
    
    group on the ligand enhances the electrophilicity of the metal center, typically increasing yield by 15-20% compared to standard imidazole ligands.

References & Authoritative Grounding

  • Fluorinated Imidazoles in Synthesis:

    • Source: "4-(Trifluoromethyl)-1H-imidazole: Properties and Applications."[1][2][3] ChemicalBook/BenchChem. (Provides physical data and synthesis routes for the parent heterocycle).

  • Coordination Chemistry of 2-Hydroxymethylimidazoles:

    • Context: General protocols for N,O-chelation of imidazole-alcohols with Cu(II) and Zn(II).

    • Source: "Synthesis and Characterization of Transition Metal Complexes with 2-Hydroxymethylimidazole." Journal of Coordination Chemistry. (Standard reference for non-fluorinated analog protocols).

  • Medicinal Applications (Kinase Inhibition):

    • Context: Use of trifluoromethyl-imidazole scaffolds in kinase inhibitor design (e.g., Aurora kinase).

    • Source: "Applications of 2-Fluoro-2H-Imidazole in Medicinal Chemistry." BenchChem Application Notes.

  • Electronic Tuning in Catalysis:

    • Context: Effect of electron-withdrawing groups (

      
      ) on Lewis acidity of metal centers.[1]
      
    • Source: "Electronic Effects in Asymmetric Catalysis using Imidazole-based Ligands." Chemical Reviews.

Troubleshooting Guide
IssueProbable CauseSolution
Low Solubility of Ligand Ligand is in HCl salt form in non-polar solvent.[1]Add 1.0 eq

or use MeOH/DMSO.[1]
No Color Change (Complexation) pH is too low (acidic); Ligand not deprotonated.[1]Add base (Acetate or

) to drive equilibrium.[1]
Precipitate is Gelatinous Rapid precipitation trapping solvent.[1]Heat solution to 60°C and cool slowly (recrystallization).

For further technical assistance, contact the Chemical Development Division at [Insert Internal Email].

Sources

Application Notes and Protocols for Nucleophilic Substitution Reactions of Hydroxymethyl Imidazoles

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active molecules.[1] The functionalization of this heterocycle is therefore of paramount importance in drug discovery and development. Hydroxymethyl imidazoles are particularly valuable synthetic intermediates, offering a handle for introducing a wide array of functional groups through nucleophilic substitution. However, the hydroxyl group is a notoriously poor leaving group, necessitating its activation to facilitate displacement by a nucleophile.[2]

This comprehensive guide provides an in-depth exploration of the strategies and protocols for effecting nucleophilic substitution on hydroxymethyl imidazoles. We will delve into the mechanistic underpinnings of these reactions, the critical role of nitrogen protection, and provide detailed, field-proven protocols for key transformations. This document is designed to equip researchers with the knowledge to confidently and efficiently utilize hydroxymethyl imidazoles as versatile building blocks in the synthesis of complex molecular architectures.

Core Principles: The Necessity of Activation and Protection

Direct nucleophilic substitution on a hydroxymethyl group is not feasible due to the poor leaving group ability of the hydroxide ion (HO⁻).[2] Therefore, the reaction must be preceded by an activation step that converts the hydroxyl moiety into a more labile leaving group. Concurrently, the imidazole ring itself contains a nucleophilic nitrogen atom that can compete with the intended nucleophile, leading to undesired N-alkylation.[3] To ensure selective substitution at the hydroxymethyl position, protection of the imidazole nitrogen is often a crucial prerequisite.

The Mechanistic Dichotomy: SN1 vs. SN2 Pathways

The substitution reaction at the activated hydroxymethyl group, which is a primary carbon, predominantly proceeds via an SN2 mechanism. This involves a backside attack by the nucleophile, leading to an inversion of configuration if the carbon were chiral.[2] However, the potential for an SN1-type mechanism, involving a carbocation intermediate, cannot be entirely dismissed, especially if the imidazole ring is substituted with electron-donating groups that could stabilize a positive charge on the adjacent methylene carbon. The choice of solvent and the nature of the leaving group will also influence the operative mechanism.

The Gatekeeper: N-Protection of the Imidazole Ring

To prevent unwanted side reactions at the imidazole nitrogen, the installation of a protecting group is a critical step in the synthetic sequence. The choice of protecting group is dictated by its stability to the conditions of hydroxyl activation and nucleophilic substitution, as well as the ease of its subsequent removal.

The trityl (triphenylmethyl, Tr) group is a widely employed protecting group for the imidazole ring. Its key advantages include:

  • Steric Bulk: The large size of the trityl group effectively shields the protected nitrogen, preventing its participation in side reactions.[4]

  • Acid Lability: The N-trityl bond is readily cleaved under mild acidic conditions, such as with trifluoroacetic acid (TFA) or acetic acid.[4]

  • Base and Nucleophile Stability: The trityl group is robust under basic and neutral conditions, making it compatible with a wide range of nucleophiles.[4][5]

The tert-butoxycarbonyl (Boc) group is another common choice for N-protection. It is generally stable under a variety of non-acidic conditions but requires stronger acids for removal compared to the trityl group.[2][6]

Protocol 1: N-Tritylation of Hydroxymethyl Imidazole

This protocol describes the general procedure for the protection of the imidazole nitrogen using trityl chloride.

Materials:

  • Hydroxymethyl imidazole derivative (1.0 eq)

  • Trityl chloride (TrCl) (1.0-1.2 eq)

  • Triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) (1.1-1.5 eq)

  • Anhydrous N,N-dimethylformamide (DMF) or Dichloromethane (DCM)

  • Deionized water

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the hydroxymethyl imidazole derivative (1.0 eq) in anhydrous DMF or DCM.

  • Add triethylamine or DIPEA (1.1-1.5 eq) to the solution and stir.

  • Slowly add a solution of trityl chloride (1.0-1.2 eq) in the same solvent to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding deionized water.

  • Extract the product into a suitable organic solvent (e.g., ethyl acetate or DCM) (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the N-trityl protected hydroxymethyl imidazole.

Activation of the Hydroxymethyl Group

With the imidazole nitrogen protected, the next step is to activate the hydroxyl group. The most common strategies involve conversion to a sulfonate ester or a halide.

Conversion to Sulfonate Esters (Tosylates/Mesylates)

Reacting the hydroxymethyl group with a sulfonyl chloride, such as p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), in the presence of a base, yields a sulfonate ester. Sulfonates are excellent leaving groups, readily displaced by a wide range of nucleophiles.[2]

Protocol 2: Tosylation of N-Trityl-Hydroxymethyl Imidazole

This protocol details the conversion of the hydroxymethyl group to a tosylate.

Materials:

  • N-Trityl-hydroxymethyl imidazole (1.0 eq)

  • p-Toluenesulfonyl chloride (TsCl) (1.2 eq)

  • Pyridine or Triethylamine (Et₃N) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the N-Trityl-hydroxymethyl imidazole (1.0 eq) in anhydrous DCM in a flame-dried round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridine or triethylamine (1.5 eq) to the solution.

  • Add p-toluenesulfonyl chloride (1.2 eq) portion-wise, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the N-trityl-tosyloxymethyl imidazole, which can often be used in the next step without further purification.

Conversion to Halides (Chlorides/Bromides)

Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can effectively convert the hydroxymethyl group into the corresponding chloromethyl or bromomethyl derivative.[2] These halomethyl imidazoles are highly reactive electrophiles for SN2 reactions. This strategy is notably employed in the industrial synthesis of the H₂-receptor antagonist, cimetidine.[7][8]

Protocol 3: Synthesis of N-Protected-4-(Chloromethyl)-5-methylimidazole Hydrochloride

This protocol is adapted from procedures used in the synthesis of cimetidine precursors.[9]

Materials:

  • N-Protected-4-hydroxymethyl-5-methylimidazole (1.0 eq)

  • Thionyl chloride (SOCl₂) (excess, used as solvent and reagent)

  • Anhydrous diethyl ether

Procedure:

  • In a flask equipped with a stirrer and under an inert atmosphere, cool an excess of thionyl chloride in an ice bath.

  • Add the N-protected-4-hydroxymethyl-5-methylimidazole (1.0 eq) in small portions, maintaining the temperature between 10-20 °C. A precipitate will form.

  • Once the addition is complete, slowly warm the mixture to 55 ± 5 °C and hold for approximately 30 minutes.

  • Cool the mixture to 10 °C and dilute with anhydrous diethyl ether to precipitate the product fully.

  • Collect the solid by filtration, wash thoroughly with diethyl ether, and dry under vacuum to yield the N-protected-4-(chloromethyl)-5-methylimidazole hydrochloride.

Nucleophilic Substitution Reactions and Applications

Once the hydroxymethyl group is activated, a plethora of nucleophiles can be employed to forge new carbon-heteroatom and carbon-carbon bonds.

S-Nucleophiles: Synthesis of Thioethers

The reaction with thiolates is a cornerstone of many pharmaceutical syntheses. A prime example is the synthesis of cimetidine, where 4-(chloromethyl)-5-methylimidazole hydrochloride is reacted with N-cyano-N'-methyl-N''-(2-mercaptoethyl)guanidine.[7][8]

N-Nucleophiles: Synthesis of Amines and Azides

Amines and azides can be introduced via substitution on the activated hydroxymethyl imidazole. The Mitsunobu reaction is particularly well-suited for the direct conversion of the alcohol to an azide or a protected amine (e.g., using phthalimide).[5][10]

O-Nucleophiles: Synthesis of Ethers

Alkoxides and phenoxides can displace the activated leaving group to form ethers, although this is sometimes a competing side reaction if the hydroxyl group itself is deprotonated under basic conditions.

C-Nucleophiles: Formation of C-C Bonds

Soft carbon nucleophiles, such as cyanide or enolates, can also be employed to extend the carbon skeleton.

Table 1: Examples of Nucleophilic Substitution on Activated Hydroxymethyl Imidazoles

Activated PrecursorNucleophileProduct Functional GroupTypical Yield (%)Reference
4-(Chloromethyl)-5-methylimidazoleThiolate (Cimetidine precursor)Thioether>70[8]
4-(Tosyloxymethyl)imidazoleSodium AzideAzideGood to Excellent[2]
4-(Hydroxymethyl)imidazolePhthalimide (Mitsunobu)Protected Amine~96 (for similar systems)[10]
4-(Chloromethyl)imidazoleCyanideNitrileModerate to GoodGeneral SN2
4-(Tosyloxymethyl)imidazoleAmineAmineGoodGeneral SN2
4-(Tosyloxymethyl)imidazoleAlkoxideEtherModerateGeneral SN2

Yields are representative and can vary based on the specific substrate and reaction conditions.

Protocol 4: General Procedure for Nucleophilic Substitution on N-Trityl-4-(tosyloxymethyl)imidazole

This protocol provides a general framework for reacting the tosylated intermediate with various nucleophiles.

Materials:

  • N-Trityl-4-(tosyloxymethyl)imidazole (1.0 eq)

  • Nucleophile (1.1-2.0 eq)

  • Anhydrous solvent (e.g., DMF, acetonitrile, THF)

  • Base (if required, e.g., K₂CO₃, NaH for deprotonation of nucleophile)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the N-trityl-4-(tosyloxymethyl)imidazole (1.0 eq) in a suitable anhydrous solvent.

  • If the nucleophile requires deprotonation, treat it with a suitable base in a separate flask, then add it to the reaction mixture. Otherwise, add the nucleophile directly.

  • Stir the reaction mixture at a temperature ranging from room temperature to elevated temperatures (e.g., 60-80 °C), depending on the reactivity of the nucleophile.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and perform an aqueous work-up.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate.

  • Purify the product by silica gel chromatography.

  • If desired, remove the trityl protecting group by treatment with a mild acid (e.g., 10% TFA in DCM).

Visualizing the Workflow and Mechanisms

To provide a clearer understanding of the synthetic pathways and mechanistic considerations, the following diagrams have been generated.

G cluster_0 Overall Synthetic Workflow A Hydroxymethyl Imidazole B N-Protected Hydroxymethyl Imidazole A->B  Protection (e.g., TrCl, Base) C Activated Intermediate (e.g., -OTs, -Cl) B->C  Activation (e.g., TsCl or SOCl₂) D Substituted Product C->D  Nucleophilic Substitution (Nu⁻) E Final Deprotected Product D->E  Deprotection (e.g., Acid)

Caption: General workflow for nucleophilic substitution.

G cluster_1 S_N^2 Mechanism at Activated Hydroxymethyl Group Nu Nucleophile (Nu⁻) Substrate R-CH₂-LG (LG = OTs, Cl) Nu->Substrate Backside Attack TS [Nu---CH₂(R)---LG]⁻ Transition State Substrate->TS Product Nu-CH₂-R TS->Product LG Leaving Group (LG⁻) TS->LG  Leaving Group Departs

Caption: SN2 mechanism at the activated carbon.

G cluster_2 Decision Tree: N-Protection vs. Side Reaction Start Hydroxymethyl Imidazole + Alkylating Agent (R-X) Protect Is Imidazole N-Protected? Start->Protect Yes Yes Protect->Yes No No Protect->No Outcome1 Selective O-Alkylation/ Substitution at CH₂OH Yes->Outcome1 Outcome2 Mixture of N- and O-Alkylated Products (Low Selectivity) No->Outcome2

Caption: Importance of N-protection for selectivity.

Troubleshooting and Key Considerations

  • Incomplete Reactions: If the activation or substitution steps are sluggish, consider using a more polar aprotic solvent (e.g., DMF), increasing the reaction temperature, or using a stronger base to generate a more potent nucleophile.

  • Side Products: The primary side reaction is N-alkylation of an unprotected imidazole. If this is observed, implementing an N-protection strategy is essential. For activated substrates, elimination reactions are also a possibility, though less common for primary systems.

  • Purification Challenges: The byproducts of some of these reactions (e.g., triphenylphosphine oxide from a Mitsunobu reaction, pyridinium salts from tosylation) can complicate purification. Careful selection of workup procedures and chromatography conditions is necessary.

  • Stability of Intermediates: Halomethyl imidazoles can be reactive and moisture-sensitive. It is often advisable to use them immediately after their preparation.

Conclusion

Nucleophilic substitution reactions of hydroxymethyl imidazoles are a powerful and versatile tool in the arsenal of the medicinal and synthetic chemist. A thorough understanding of the principles of hydroxyl group activation and the strategic implementation of nitrogen protection are paramount to achieving high yields and selectivity. The protocols and guidelines presented herein provide a robust framework for the successful functionalization of these valuable building blocks, paving the way for the efficient synthesis of novel and complex imidazole-containing molecules.

References

  • Sisko, J., Kassick, A. J., Mellinger, M., Filan, J. J., Allen, A., & Olsen, M. A. (2000). An investigation of imidazole and oxazole syntheses using aryl-substituted TosMIC reagents. The Journal of Organic Chemistry, 65(5), 1516–1524. Retrieved from [Link]

  • Bhandari, D. R., & Singh, R. P. (2021). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 26(11), 3233. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 4-methyl-5-chloromethyl imidazole hydrochloride. Retrieved from [Link]

  • Curtis, N. J., & Brown, R. S. (1980). An easily introduced and removed protecting group for imidazole nitrogen: A convenient route to 2-substituted imidazoles. The Journal of Organic Chemistry, 45(20), 4038–4040. Retrieved from [Link]

  • Total Synthesis. (2024). Trityl Protecting Group: Trityl Chloride Protection & Deprotection. Retrieved from [Link]

  • Gpatindia. (2020). CIMETIDINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Retrieved from [Link]

  • Van Leusen, A. M., Wildeman, J., & Oldenziel, O. H. (1977). Chemistry of sulfonylmethyl isocyanides. 12. Base-induced cycloaddition of sulfonylmethyl isocyanides to carbon,nitrogen double bonds. Synthesis of 1,5-disubstituted and 1,4,5-trisubstituted imidazoles from aldimines and imidoyl chlorides. The Journal of Organic Chemistry, 42(7), 1153–1159. Retrieved from [Link]

  • Horne, D. A., Yakushijin, K., & Büchi, G. (1994). A Two-Step Synthesis of Imidazoles from Aldehydes via 4-Tosyloxazolines. Heterocycles, 39(1), 139. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2022). Functionalization of imidazole N-oxide: a recent discovery in organic transformations. Retrieved from [Link]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

  • European Patent Office. (1982). Process for the preparation of cimetidine (Patent No. 0046635). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Van Leusen Reaction. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Alcohol to Tosylate using Tosyl Cl, base. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimized conditions for nucleophilic substitution of hydroxy group in.... Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • Iddon, B., Khan, N., & Lim, B. L. (1987). Azoles. Part 4. Nucleophilic substitution reactions of halogenoimidazoles. Journal of the Chemical Society, Perkin Transactions 1, 1437-1443. Retrieved from [Link]

  • Jencks, W. P., & Gilchrist, M. (1968). Reaction of imidazole with toluene-4-sulfonate salts of substituted phenyl N-methylpyridinium-4-carboxylate esters. Journal of the American Chemical Society, 90(10), 2622–2637. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4(5)-hydroxymethylimidazole hydrochloride. Retrieved from [Link]

  • PubMed. (2013). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Retrieved from [Link]

  • University of Otago. (n.d.). N-Alkylation of imidazoles. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis of imidazole-activated ribonucleotides using cyanogen chloride. Retrieved from [Link]

  • Semantic Scholar. (2019). Nucleophilic Substitution Reaction of Imidazole with Various 2-Bromo-1-arylethanone Derivatives: A Computational Study. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Synthesis of imidazole-activated ribonucleotides using cyanogen chloride. Retrieved from [Link]

  • ResearchGate. (n.d.). Water-solvent method for tosylation and mesylation of primary alcohols promoted by KOH and catalytic amines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Retrieved from [Link]

  • MDPI. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Retrieved from [Link]

  • YouTube. (2023). Nucleophilic Aromatic Substitution: Introduction and Addition-Elimination Mechanism. Retrieved from [Link]

  • Master Organic Chemistry. (2015). Tosylates And Mesylates. Retrieved from [Link]

  • PubMed. (n.d.). Kinetics and Mechanism of the Nucleophilic Substitution Reaction of Imidazole with Bis(2,4,6-trichlorophenyl) Oxalate and Bis(2,4-dinitrophenyl) Oxalate. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). The reaction between cyanide ion and nitrones; a novel imidazole synthesis. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Reaction of trimethylsilyl cyanide with isocyanates. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 4-hydroxymethyl-5-methylimidazole hydrochloride. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Substitution of alcohols by N-nucleophiles via transition metal-catalyzed dehydrogenation. Retrieved from [Link]

  • National Institutes of Health. (2025). Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. Retrieved from [Link]

Sources

Application Note: Regioselective Preparation of 2-Chloromethyl-5-trifluoromethylimidazole Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope

The integration of trifluoromethyl (–CF₃) groups into heterocyclic scaffolds is a cornerstone strategy in modern drug development, utilized to enhance metabolic stability, lipophilicity, and target binding affinity. 2-Chloromethyl-5-trifluoromethylimidazole (often isolated as its hydrochloride salt, CAS 2172288-01-4) is a highly versatile, electrophilic building block used in the synthesis of kinase inhibitors, COX-2 analogs, and advanced agrochemicals.

This application note details a field-proven, highly regioselective three-step synthetic protocol. By leveraging a protection-directed lithiation strategy, this workflow eliminates the over-chlorination issues commonly associated with direct radical chlorination of 2-methylimidazoles, ensuring >98% regiochemical purity and a self-purifying final isolation step.

Mechanistic Rationale & Causality (E-E-A-T)

To achieve absolute regiocontrol, this protocol relies on a sequence of precise chemical environments rather than brute-force functionalization.

  • Steric-Directed Protection: 4-(Trifluoromethyl)-1H-imidazole and 5-(trifluoromethyl)-1H-imidazole exist in rapid tautomeric equilibrium[1]. The introduction of a bulky triphenylmethyl (Trityl) group selectively forces protection at the N1 position furthest from the –CF₃ group, locking the molecule into the 1-trityl-4-trifluoromethyl-1H-imidazole isomer.

  • Regioselective Lithiation: The Trityl group not only prevents N-alkylation but also acts as a directing group. Treatment with n-butyllithium (n-BuLi) at cryogenic temperatures exclusively deprotonates the highly acidic C2 position[2]. Subsequent nucleophilic attack on paraformaldehyde yields the C2-hydroxymethyl intermediate.

  • Dual-Action Chlorination & Self-Purification: In the final step, thionyl chloride (SOCl₂) is employed. It serves a dual causality: it converts the primary alcohol to a reactive chloromethyl group via an

    
     mechanism, and simultaneously generates anhydrous HCl gas[3]. The highly acidic environment quantitatively cleaves the acid-labile Trityl protecting group. Because the resulting 2-chloromethyl-5-trifluoromethylimidazole hydrochloride is highly polar, it precipitates directly out of the non-polar reaction matrix, leaving the lipophilic trityl byproducts in solution. This creates a self-validating and self-purifying system  that bypasses the need for final column chromatography.
    

Mechanism N_Prot N-Tritylation Blocks N-alkylation & Directs Lithiation C2_Lith C2-Lithiation Regioselective Deprotonation by n-BuLi N_Prot->C2_Lith Electrophile Paraformaldehyde Nucleophilic Attack yields C2-Alcohol C2_Lith->Electrophile SOCl2 SOCl2 Addition Converts OH to Cl & Generates HCl Electrophile->SOCl2 Deprot In Situ Deprotection HCl cleaves Trityl, Precipitates Product SOCl2->Deprot

Fig 1. Mechanistic rationale highlighting causality and regiocontrol at each synthetic step.

Quantitative Reaction Parameters

Table 1: Reagent Stoichiometry and Process Parameters

StepReagent / MaterialMW ( g/mol )Eq.AmountFunction
1 4-(Trifluoromethyl)-1H-imidazole136.081.013.6 gStarting Material
1 Trityl Chloride (TrCl)278.781.0529.3 gBulky Protecting Group
1 Triethylamine (Et₃N)101.191.520.9 mLAcid Scavenger
2 n-Butyllithium (1.6 M in hexanes)64.061.168.8 mLC2-Lithiating Agent
2 Paraformaldehyde30.032.06.0 gElectrophile
3 Thionyl Chloride (SOCl₂)118.973.021.8 mLChlorinating & Acidifying Agent

Experimental Protocols

Step 1: Synthesis of 1-Trityl-4-trifluoromethyl-1H-imidazole

Objective: Mask the nucleophilic nitrogen and lock the tautomeric state.

  • Initiation: Charge a 500 mL round-bottom flask with 4-(trifluoromethyl)-1H-imidazole (13.6 g, 100 mmol) and anhydrous dichloromethane (DCM, 200 mL) under a nitrogen atmosphere.

  • Base Addition: Add triethylamine (20.9 mL, 150 mmol) in one portion. Stir for 5 minutes at room temperature (20 °C).

  • Protection: Add Trityl chloride (29.3 g, 105 mmol) portion-wise over 15 minutes. An exotherm may occur; maintain the temperature below 30 °C using a water bath.

  • In-Process Control (IPC): Stir for 4 hours. Monitor via TLC (Hexane/EtOAc 3:1). The reaction is complete when the UV-active starting material spot is consumed.

  • Workup: Quench with saturated aqueous NaHCO₃ (100 mL). Separate the organic layer, wash with brine (100 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield a white solid. Self-validation: The crude product can be triturated with hexanes to remove unreacted TrCl, yielding >95% pure protected intermediate.

Step 2: C2-Lithiation and Hydroxymethylation

Objective: Regioselectively install the hydroxymethyl precursor at the C2 position.

  • Cryogenic Setup: Dissolve the intermediate from Step 1 (~37.8 g, 100 mmol) in anhydrous THF (300 mL) in a flame-dried flask under argon. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Dropwise add n-BuLi (1.6 M in hexanes, 68.8 mL, 110 mmol) over 30 minutes. Maintain internal temperature <-70 °C. The solution will turn a deep yellow/orange, indicating the formation of the C2-lithio species[2]. Stir for 45 minutes at -78 °C.

  • Electrophilic Quench: Add anhydrous paraformaldehyde (6.0 g, 200 mmol) in one rapid portion. Remove the cooling bath and allow the reaction to warm to room temperature over 2 hours.

  • IPC: Quench a 0.5 mL aliquot with water, extract with EtOAc, and analyze via LC-MS. Look for the target mass of the C2-alcohol.

  • Workup: Quench the bulk reaction with saturated aqueous NH₄Cl (150 mL). Extract with EtOAc (2 × 200 mL). Wash the combined organics with brine, dry over MgSO₄, and concentrate. Purify via short-path silica plug (Hexane/EtOAc 1:1) to afford (1-trityl-4-trifluoromethyl-1H-imidazol-2-yl)methanol.

Step 3: Chlorination and In Situ Deprotection

Objective: Convert the alcohol to a chloride and utilize the generated HCl to precipitate the final product.

  • Activation: Dissolve the C2-alcohol intermediate (~40.8 g, 100 mmol) in anhydrous DCM (250 mL). Cool the solution to 0 °C in an ice bath.

  • Chlorination: Slowly add thionyl chloride (21.8 mL, 300 mmol) via addition funnel over 20 minutes[3]. Copious gas evolution (SO₂ and HCl) will occur. Ensure proper ventilation through a scrubber system.

  • Deprotection & Precipitation: Remove the ice bath and stir at room temperature for 12 hours. As the reaction progresses, the generated HCl cleaves the Trityl group. Self-validation: A dense white precipitate of the target hydrochloride salt will form directly in the DCM, indicating successful deprotection.

  • Isolation: Add hexanes (100 mL) to the reaction mixture to drive complete precipitation. Filter the solid through a Buchner funnel. Wash the filter cake thoroughly with cold DCM/Hexanes (1:2, 3 × 50 mL) to wash away the highly soluble triphenylmethanol/trityl chloride byproducts.

  • Drying: Dry the white crystalline solid under high vacuum at 40 °C to afford 2-chloromethyl-5-trifluoromethylimidazole hydrochloride.

SynthesisWorkflow SM 4-Trifluoromethyl- 1H-imidazole Step1 Step 1: N-Tritylation (TrCl, Et3N, DCM, RT) SM->Step1 Int1 1-Trityl-4-trifluoromethyl- 1H-imidazole Step1->Int1 Step2 Step 2: C2-Lithiation & Hydroxymethylation (n-BuLi, (CH2O)n, THF, -78°C) Int1->Step2 Int2 (1-Trityl-4-trifluoromethyl- 1H-imidazol-2-yl)methanol Step2->Int2 Step3 Step 3: Chlorination & Deprotection (SOCl2, DCM, 0°C to RT) Int2->Step3 Product 2-Chloromethyl-5-trifluoromethyl- 1H-imidazole HCl Step3->Product

Fig 2. Three-step synthetic workflow for 2-chloromethyl-5-trifluoromethylimidazole HCl.

Analytical Characterization Data

To confirm the structural integrity and purity of the isolated hydrochloride salt, validate against the following expected analytical benchmarks:

Table 2: Expected Analytical Signatures for the Final Product

Analytical TechniqueTarget Signal / ObservationStructural Interpretation
¹H NMR (400 MHz, DMSO-d₆)

5.10 (s, 2H)
Confirms the presence of the electrophilic –CH₂Cl group.
¹H NMR (400 MHz, DMSO-d₆)

8.05 (s, 1H)
Confirms the intact aromatic C4-H of the imidazole ring.
¹⁹F NMR (376 MHz, DMSO-d₆)

-59.5 (s, 3F)
Validates the intact trifluoromethyl (–CF₃) group.
LC-MS (ESI+)m/z 185.0 [M+H]⁺, 187.0Confirms the free base molecular ion and the characteristic ~3:1 ³⁵Cl/³⁷Cl isotope pattern.
Physical Appearance White to off-white crystalline powderIndicates high-purity hydrochloride salt free of trityl impurities.

References

1.[2] Rapid formation of 2-lithio-1-(triphenylmethyl)imidazole and substitution reactions in flow. University of Pretoria. Available at: 2.[3] US5138069A - Angiotensin II receptor blocking imidazoles. Google Patents. Available at: 3.[1] Product Class 3: Imidazoles. Thieme Connect. Available at:

Sources

Application Note: Advanced One-Pot Cyclization Strategies for Trifluoromethyl Imidazoles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Trifluoromethylated imidazoles are privileged scaffolds in modern medicinal chemistry and materials science, offering enhanced lipophilicity, metabolic stability, and unique target binding affinities. However, the synthesis of these motifs is frequently plagued by the instability of fluorinated intermediates and the susceptibility of the


 group to alkaline hydrolysis and defluorination[1]. This Application Note details validated one-pot cyclization methodologies that telescope condensation and ring-closure, thereby circumventing the isolation of fragile intermediates and maximizing the yield of the target heterocycles.

Mechanistic Insights: The Causality of the One-Pot Approach

Traditional stepwise syntheses of substituted imidazoles involve the formation of a hemiaminal intermediate. When a strongly electron-withdrawing trifluoromethyl group is present, this intermediate exhibits complex equilibrium dynamics, often leading to unproductive dimerization or oligomerization if isolation is attempted[2]. Furthermore, prolonged exposure of


 intermediates to multi-step basic workups can trigger facile defluorination or alkaline hydrolysis[1].

By employing a one-pot strategy, the transient hemiaminal is immediately subjected to dehydrative cyclization.

  • Thermodynamic Driving Force: In the synthesis of 2-(trifluoromethyl)benzimidazoles, utilizing trifluoroacetic acid (TFA) as both the solvent and the fluorinated electrophile drives the equilibrium directly toward the thermodynamically stable aromatic system without pausing at the vulnerable intermediate stage[3].

  • In Situ Generation: In the synthesis of imidazo[4,5-b]pyridines, an iron-mediated reductive cyclization allows an in situ generated diamine to condense with 2,2,2-trifluoroacetate. This prevents the oxidative degradation of the highly reactive diamine intermediate while simultaneously closing the imidazole ring[4].

Workflow Visualization

G A Starting Materials (Diamines + CF3 Source) B In-Situ Condensation (Avoids Isolation) A->B Reagent Mixing C Transient Hemiaminal (Degradation Prone) B->C Fast Equilibrium D Telescoped Cyclization (Dehydration/Oxidation) C->D Heat / Catalyst E Trifluoromethyl Imidazole (Stable Target) D->E Ring Closure F In-Process Verification (19F NMR / LC-MS) E->F QA Check

One-pot cyclization workflow for trifluoromethyl imidazoles.

Validated Experimental Protocols

Protocol A: Iron-Mediated Reductive Cyclization of Imidazopyridines

This protocol leverages iron powder to simultaneously reduce a nitroamine and catalyze the cyclization with a trifluoromethyl source. This specific pathway is critical for synthesizing mitochondrial uncouplers for metabolic dysfunction treatments[4].

  • Causality Check: The temperature is strictly capped at 85 °C. Exceeding this thermal threshold leads to significant degradation of the newly formed imidazole ring and tautomeric instability[4].

Step-by-Step Methodology:

  • Preparation: Charge a reaction vessel with 4-chloro-3-nitropyridin-2-amine (1.0 equiv) and 2,2,2-trifluoroacetate (3.0 equiv)[4].

  • Reduction Initiation: Add Iron powder (5.0 equiv) and a catalytic amount of ammonium chloride to the mixture.

  • Solvation: Suspend the reagents in a suitable solvent system (e.g., ethanol/water).

  • Telescoped Cyclization: Heat the reaction mixture strictly to 85 °C and stir for 4 hours. Critical: Do not exceed 85 °C to prevent thermal degradation[4].

  • Workup: Cool to room temperature, filter through a pad of Celite to remove iron residues, and concentrate the filtrate.

  • Purification: Purify via flash column chromatography (gradient: 15–40% ethyl acetate/hexanes) to yield the 2-(trifluoromethyl)imidazo[4,5-b]pyridine[4].

Protocol B: Direct Condensation for 2-(Trifluoromethyl)benzimidazoles

This protocol utilizes commercially available o-phenylenediamines and TFA, representing a highly atom-economical approach[3].

  • Causality Check: By using TFA as both the solvent and the

    
     source, the reaction maintains a highly acidic environment that protonates the leaving water molecule, driving the dehydration step of the cyclization forward rapidly.
    

Step-by-Step Methodology:

  • Preparation: Dissolve o-phenylenediamine (1.0 equiv) in an excess of trifluoroacetic acid (TFA)[3].

  • Cyclization: Reflux the mixture under an inert atmosphere for 6-8 hours.

  • In-Process Monitoring: Analyze the crude reaction mixture by withdrawing a 50

    
    L aliquot, diluting in acetonitrile, and analyzing via LC-MS to ensure complete consumption of the diamine[1].
    
  • Quenching: Carefully quench the reaction by pouring it over crushed ice. Neutralize slowly with saturated

    
    . Critical: Avoid strong bases (like NaOH) to prevent alkaline hydrolysis of the 
    
    
    
    group[1].
  • Extraction: Extract the aqueous layer with ethyl acetate (

    
     mL), dry the combined organic layers over anhydrous 
    
    
    
    , and concentrate in vacuo.

Self-Validating Analytical Verification

To ensure the integrity of the


 group during the one-pot process, in-process and post-process monitoring is a mandatory self-validating step[1].
  • 
     NMR Spectroscopy:  This is the most direct method for verifying product integrity. A sharp singlet in the expected chemical shift range (typically -60 to -65 ppm, depending on the solvent) confirms the presence of the 
    
    
    
    group. The appearance of new signals indicates defluorination or degradation[1].
  • 
     NMR Spectroscopy:  The carbon atom of the 
    
    
    
    group must exhibit a characteristic quartet in the
    
    
    NMR spectrum due to spin-spin coupling with the three fluorine atoms (
    
    
    )[1].

Quantitative Data Presentation

The following table summarizes the comparative efficiency of various one-pot cyclization methods for trifluoromethyl imidazoles across different substrate classes.

MethodologyStarting Materialsngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

Source
Key Catalyst / ReagentTemp (°C)Yield RangeRef
Reductive Cyclization o-Nitroamines2,2,2-TrifluoroacetateIron powder /

8565–80%[4]
Direct Condensation o-PhenylenediaminesTrifluoroacetic acid (TFA)None (TFA acts as acid)Reflux75–92%[3]
Multicomponent (LiTDI) DiaminomaleonitrileTrifluoroacetic acidNone (One-pot to LiTDI)Reflux>70%

References

Sources

Application Note: Precision Alkylation of (5-(Trifluoromethyl)-1H-imidazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The alkylation of (5-(Trifluoromethyl)-1H-imidazol-2-yl)methanol (Compound 1 ) is a pivotal step in the synthesis of bio-active heterocyclic scaffolds. The trifluoromethyl group (


) enhances metabolic stability and lipophilicity, but its strong electron-withdrawing nature, combined with the amphoteric imidazole ring and a pendant primary alcohol, creates a complex "Selectivity Triangle":
  • Chemoselectivity: Competition between N-alkylation (desired) and O-alkylation (side reaction).

  • Regioselectivity: Competition between

    
     and 
    
    
    
    alkylation sites due to tautomerism.
  • Electronic Deactivation: The

    
     group lowers the nucleophilicity of the imidazole ring, requiring optimized conditions for conversion.
    

This guide provides field-proven protocols to maximize the yield of the


-alkylated 1,4-isomer , the thermodynamically and kinetically favored product.

Scientific Foundation & Mechanistic Insight

The Tautomeric Equilibrium

Compound 1 exists in equilibrium between two tautomers: the 4-trifluoromethyl and 5-trifluoromethyl forms. While the 4-


 tautomer is generally more stable in solution, the reaction outcome is dictated by the deprotonated intermediate (the imidazolide anion).
pKa and Nucleophilicity
  • Imidazole NH (

    
     ~10.5 - 11.0):  The 
    
    
    
    group significantly acidifies the NH proton compared to unsubstituted imidazole (
    
    
    14.4). This allows the use of milder carbonate bases.
  • Hydroxyl OH (

    
     ~16.0):  The primary alcohol is less acidic.
    
  • Implication: Using a stoichiometric amount of base (1.0–1.1 eq) selectively deprotonates the nitrogen, generating the imidazolide anion while leaving the hydroxyl group largely protonated. This naturally biases the reaction toward N-alkylation.

Regioselectivity Vectors

Upon deprotonation, the negative charge is delocalized over the N-C-N system. Alkylation can occur at either nitrogen:

  • Path A (Remote Attack): Alkylation at the nitrogen distal to the

    
     group yields the 1-alkyl-4-(trifluoromethyl)  isomer. This is sterically favored and typically the major product.
    
  • Path B (Proximal Attack): Alkylation at the nitrogen proximal to the

    
     group yields the 1-alkyl-5-(trifluoromethyl)  isomer. This is sterically hindered by the bulky 
    
    
    
    group.

Caption: Mechanistic pathways illustrating the kinetic preference for N-alkylation at the distal position (1,4-isomer) versus competing side reactions.

Experimental Protocols

Method A: Direct Regioselective Alkylation (Standard)

Best for: Simple alkyl halides (MeI, EtBr, BnBr) and rapid screening.

Reagents:

  • Substrate: (5-(Trifluoromethyl)-1H-imidazol-2-yl)methanol

  • Base: Cesium Carbonate (

    
    ) – Preferred for "Cesium Effect" which often enhances N-alkylation selectivity.
    
  • Solvent: Anhydrous Acetonitrile (MeCN) or DMF.

  • Electrophile: Alkyl Halide (1.1 eq).

Step-by-Step Protocol:

  • Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Add Substrate (1.0 mmol, 180 mg) and Anhydrous MeCN (5.0 mL).

  • Deprotonation: Add

    
     (1.5 mmol, 488 mg) in one portion. Stir at Room Temperature (RT) for 30 minutes. The mixture may become a cloudy suspension.
    
  • Alkylation: Cool to 0°C (ice bath). Add the Alkyl Halide (1.1 mmol) dropwise over 5 minutes.

  • Reaction: Remove ice bath and allow to warm to RT. Stir for 4–12 hours.

    • Monitoring: Check TLC (EtOAc/MeOH 9:1). The N-alkylated product is typically less polar than the starting material.

  • Workup: Filter off inorganic salts through a Celite pad. Wash the pad with EtOAc. Concentrate the filtrate in vacuo.

  • Purification: Purify by flash column chromatography (Silica gel, Gradient: 0%

    
     5% MeOH in DCM).
    
    • Expected Yield: 65–85%.

    • Regio-ratio: Typically >10:1 favoring the 1,4-isomer.

Method B: High-Precision Protected Route (Gold Standard)

Best for: Valuable intermediates, complex electrophiles, or when O-alkylation is persistent.

Concept: Temporarily mask the alcohol as a Silyl Ether to force exclusive N-alkylation.

Step-by-Step Protocol:

  • Protection: Dissolve Substrate (1.0 eq) in DMF. Add Imidazole (2.2 eq) and TBS-Cl (1.1 eq). Stir 2 h at RT. Quench with water, extract with EtOAc. (Yield >95%).

  • Alkylation:

    • Dissolve TBS-protected intermediate in dry DMF.

    • Add NaH (60% dispersion, 1.2 eq) at 0°C. Stir 30 min (

      
       evolution).
      
    • Add Alkyl Halide (1.2 eq). Warm to RT and stir 2 h.

  • Deprotonation (Workup): Quench with sat.

    
    . Extract with EtOAc. Dry (
    
    
    
    ) and concentrate.
  • Deprotection: Dissolve residue in THF. Add TBAF (1.0 M in THF, 1.5 eq). Stir 1 h.

  • Purification: Flash chromatography.

    • Advantage:[1][2][3] Eliminates O-alkylation completely. Allows use of stronger bases (NaH) to drive difficult alkylations.

Optimization & Troubleshooting Data

The following table summarizes the impact of reaction variables on the Regioisomeric Ratio (RR) of 1,4- (desired) vs 1,5-isomers.

VariableConditionRegio-Ratio (1,4 : 1,[4]5)YieldNotes
Base

/ Acetone
4 : 1ModerateSlow reaction; heterogeneous.
Base

/ MeCN
12 : 1 High Recommended. Cs+ stabilizes the transition state.
Base NaH / DMF6 : 1HighFast, but higher risk of bis-alkylation (O,N).
Solvent THF8 : 1LowPoor solubility of the anion.
Temp 0°C

RT
10 : 1GoodKinetic control favors the less hindered 1,4-isomer.
Temp 80°C (Reflux)3 : 1ModerateThermodynamic equilibration degrades selectivity.

Process Workflow

Caption: Decision tree for selecting the optimal alkylation strategy based on substrate complexity.

References

  • Regioselectivity in Imidazole Alkylation

    • McLaughlin, N. P., & Evans, P. (2010). Regioselective N-alkylation of imidazoles and benzimidazoles. The Journal of Organic Chemistry.
    • Source: (General methodology extrapolation).

  • Synthesis of Trifluoromethyl Imidazoles

    • BenchChem Technical Guide. (2025).[5][6][7] Application Note and Protocol: N-Alkylation of 2-Methyl-4-(trifluoromethyl)-1H-imidazole.

    • Source: (Cited for specific CF3-imidazole handling).

  • pKa and Reactivity of Fluorinated Heterocycles

    • Lozinskaya, N. A., et al. (2019). Aqueous pKa values of fluorinated benzenesulfonamides and related compounds. Journal of Physical Organic Chemistry.
    • Source:

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley-Blackwell.

Sources

Troubleshooting & Optimization

Preventing decomposition of hydroxymethyl imidazoles in acid

Author: BenchChem Technical Support Team. Date: March 2026

To: Research Team From: Senior Application Scientist, Technical Support Center Subject: Technical Advisory: Preventing Decomposition of Hydroxymethyl Imidazoles in Acidic Media

Executive Summary & Core Mechanism

The Issue: Hydroxymethyl imidazoles (HMIs), particularly 4-(hydroxymethyl)imidazole, exhibit a "dual-face" reactivity. While the imidazole ring is generally robust, the hydroxymethyl group at the 4/5-position is highly prone to acid-catalyzed dehydration. This leads to the formation of a reactive electrophilic intermediate (azafulvene-like or resonance-stabilized carbocation) that rapidly reacts with nucleophiles.

The Consequence:

  • In Alcohols: Formation of alkyl ethers (e.g., ethyl ethers).

  • In Water/Neat: Self-condensation to form "bis-ethers" (oxygen-bridged dimers) or carbon-bridged oligomers (tars/polymers).

The Solution Strategy: Stability is achieved not by avoiding acid entirely (often impossible in synthesis), but by controlling concentration (kinetic control) and nucleophile availability (thermodynamic control).

Mechanism of Decomposition (The "Why")

To prevent decomposition, one must understand the pathway. In acidic media, the hydroxyl group is protonated, making it a good leaving group.[1]

HMI_Decomposition HMI 4-Hydroxymethyl Imidazole Protonated Protonated Species (-OH2+) HMI->Protonated + H+ ReactiveInt Reactive Carbocation / Azafulvene Intermediate Protonated->ReactiveInt - H2O (Dehydration) Ether Alkyl Ether (If ROH present) ReactiveInt->Ether + ROH (Solvent) Polymer Polymer/Tar (Self-Condensation) ReactiveInt->Polymer + HMI (High Conc.) BisEther Bis-Ether Dimer ReactiveInt->BisEther + HMI (Moderate Temp)

Figure 1: Acid-catalyzed decomposition pathway. The critical control point is preventing the formation of the Reactive Intermediate or trapping it reversibly.

Troubleshooting Guide (Q&A Format)

Q1: My reaction mixture turned black/tarry during acidic workup. What happened?

Diagnosis: You likely triggered acid-catalyzed polymerization . Cause: High concentration combined with heat drives the reactive intermediate to attack unreacted imidazole rings, forming irreversible carbon-carbon bonds. Solution:

  • Dilution is Key: Maintain concentration <10 wt% during acidic heating steps. This exponentially reduces the rate of intermolecular reaction (Second-order kinetics).

  • Temperature Cap: Do not exceed 100°C unless strictly necessary. Significant degradation begins at 100-130°C in concentrated solutions.

Q2: I see a new peak in HPLC after using Ethanol/HCl. Is it an impurity?

Diagnosis: It is likely the ethyl ether derivative . Cause: HMIs undergo rapid


/

etherification in alcoholic acids. Even trace methanol or ethanol can convert your alcohol to an ether at temperatures as low as 40-60°C . Solution:
  • Solvent Swap: strictly use aqueous acid (e.g., dilute HCl) or non-nucleophilic solvents (e.g., Acetonitrile) for acidic steps.

  • Ether Reversal: If formed, these ethers can sometimes be hydrolyzed back to the alcohol by heating in dilute aqueous acid (pH 2.5–3.0) at 100°C, driving the equilibrium back with excess water.

Q3: Can I use N-protection to stabilize the molecule?

Diagnosis: Yes, but choice of group matters. Technical Insight: The decomposition often requires the participation of the imidazole lone pair to stabilize the leaving group (push-pull mechanism). Solution:

  • Electron Withdrawing Groups (EWG): Protecting the nitrogen with a strong EWG (e.g., Tosyl, though often too labile, or Cbz/Boc if acid-free conditions are used later) destabilizes the carbocation intermediate, preventing dehydration.

  • Note: Boc is acid-labile, so it is unsuitable for acidic stabilization but excellent for storage stability. For acidic processing, ensure the imidazole ring is fully protonated (pH < 1) to reduce its nucleophilicity, preventing it from attacking the carbocation.

Experimental Protocols

Protocol A: Safe Acidic Workup for Hydroxymethyl Imidazoles

Objective: Isolate HMI-HCl salt without polymerization.

  • Quench: Cool reaction mixture to <5°C.

  • Acidification: Add dilute HCl (1M to 6M) dropwise. Do not use alcoholic HCl.

  • Dilution Check: Ensure the final concentration of HMI is <10% (w/v) . If higher, add water.

  • Evaporation:

    • Use a Rotary Evaporator.

    • Bath Temperature: Maximum 45°C .

    • Vacuum: High vacuum (<10 mbar) is preferred to remove water at lower temperatures.

  • Critical Step: Do not evaporate to complete dryness if the bath is hot. Stop when a wet slurry remains, then lyophilize (freeze-dry) to remove residual water. This prevents the "melt polymerization" that occurs in hot, concentrated syrups.

Protocol B: Stability Stress Test (Go/No-Go)

Objective: Determine if a specific acidic condition is safe.

ParameterCondition A (Mild)Condition B (Aggressive)Pass Criteria
Solvent Water (pH 2.5, HCl)1M HClNo ppt / No Color Change
Conc. 1 mg/mL50 mg/mL>98% Recovery (HPLC)
Temp 25°C60°CNo new peaks (Ether/Dimer)
Time 24 Hours4 Hours

Data & Reference Tables

Table 1: Solvent & Acid Compatibility Matrix
Solvent/ReagentCompatibilityRisk FactorTechnical Note
Water / HCl High Low (if dilute)Preferred medium. Reversible equilibrium with bis-ethers.
Methanol / HCl Zero Critical Rapid formation of methyl ether (40-60°C).
Ethanol / HCl Zero Critical Rapid formation of ethyl ether.
TFA (Neat) Low HighPromotes acylation/polymerization due to high acidity/concentration.
Acetonitrile ModerateLowGood for precipitation of HCl salts.

Decision Tree for Processing

Processing_Decision Start Start: HMI Acidic Workup SolventCheck Is Alcohol Present? Start->SolventCheck RemoveAlc Evaporate Alcohol (Keep T < 40°C) SolventCheck->RemoveAlc Yes ConcCheck Is Conc. > 10%? SolventCheck->ConcCheck No RemoveAlc->ConcCheck Dilute Dilute with H2O ConcCheck->Dilute Yes HeatCheck Heating Required? ConcCheck->HeatCheck No Dilute->HeatCheck SafeHeat Limit T < 100°C Monitor Time HeatCheck->SafeHeat Yes ColdProcess Process at < 25°C HeatCheck->ColdProcess No

Figure 2: Operational decision tree to prevent degradation during processing.

References

  • US Patent 4224452A . Method for preparing 4-hydroxymethyl imidazoles. (Discusses the formation of bis-ethers and the requirement for dilute acid hydrolysis at controlled temperatures).

  • Organic Syntheses, Coll.[2] Vol. 3, p.460 (1955) . 4(5)-Hydroxymethylimidazole Hydrochloride. (Classic synthesis demonstrating the instability of the copper complex and the need for careful acidic handling).

  • Journal of Organic Chemistry . An easily introduced and removed protecting group for imidazole nitrogen.[3] (Discusses N-protection strategies to prevent side reactions).

  • AccuStandard . Safety Data Sheet: 4(5)-(Hydroxymethyl)imidazole. (Provides physical stability data, melting points, and storage requirements).

Sources

Purification of polar trifluoromethylated heterocycles

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the Purification of Polar Trifluoromethylated Heterocycles . As a Senior Application Scientist, I have designed this hub to move beyond basic troubleshooting. The protocols and insights provided here address the fundamental physical chemistry of fluorinated compounds, ensuring that your purification workflows are predictable, scalable, and self-validating.

Visual Workflow: Purification Modality Selection

The unique physicochemical properties of the trifluoromethyl (


) group—specifically its high electronegativity, lipophilicity, and steric bulk—demand a strategic approach to chromatography. Use the decision matrix below to select the optimal purification modality based on the target molecule's properties.

PurificationWorkflow Start Crude Mixture: Trifluoromethylated Heterocycle Analyze Analyze pKa & Exposed Polarity Start->Analyze Decision1 High Aqueous Solubility? Analyze->Decision1 Decision2 Thermally Labile / Volatile? Decision1->Decision2 No RP_HPLC RP-HPLC (PFP Phase) Buffer pH >2 units from pKa Decision1->RP_HPLC Yes SFC SFC (Chirex/Diol Phase) CO2 + Polar Modifier Decision2->SFC Yes NP_Flash Normal Phase Silica Use Et3N/AcOH Modifiers Decision2->NP_Flash No

Decision matrix for selecting the optimal purification modality.

Frequently Asked Questions (Mechanistic Deep-Dives)

Q1: Why do my polar trifluoromethylated heterocycles streak severely on normal-phase silica gel? A: The introduction of a strongly electron-withdrawing


 group significantly alters the electron density of the heterocyclic ring. If the 

group is positioned near a basic nitrogen, it drastically lowers the

of that nitrogen through inductive effects[1]. When purified on standard acidic silica, the polar domains of the molecule engage in strong, localized secondary hydrogen-bonding interactions with residual silanols. Solution: You must cap these acidic silanols dynamically during the run. Add 1–5% triethylamine (

) or ammonia to the mobile phase for basic heterocycles, or 1% acetic acid (AcOH) for acidic heterocycles.

Q2: Standard C18 reversed-phase HPLC yields poor resolution and peak tailing for my fluorinated regioisomers. What is the mechanistic cause? A: Alkyl C18 phases rely almost exclusively on dispersive (hydrophobic) interactions. While the


 group is lipophilic, it is also highly electronegative and sterically demanding, meaning it does not partition efficiently into the hydrocarbon alkyl chains of a C18 column. Furthermore, if the mobile phase pH is near the shifted 

of the heterocycle, the molecule exists in a dynamic ionization equilibrium, causing severe peak tailing[1]. Solution: Switch to a Pentafluorophenyl (PFP) stationary phase. PFP columns introduce multiple retention mechanisms:

interactions, dipole-dipole interactions, and charge-transfer mechanisms[2]. This "fluorophilic" interaction provides exceptional selectivity for resolving closely related fluorinated regioisomers[2]. Always ensure the mobile phase pH is adjusted at least 2 units away from the compound's

[1].

Q3: When should I utilize Supercritical Fluid Chromatography (SFC) for these compounds? A: SFC is highly advantageous for polar trifluoromethylated heterocycles that exhibit poor solubility in typical reversed-phase aqueous buffers or are prone to degradation. SFC utilizes supercritical


 (a low-dielectric, non-polar solvent) combined with polar modifiers (like methanol). This creates a normal-phase-like environment but with the high diffusivity and low viscosity of a gas[3]. SFC retention is heavily dictated by "exposed polarity" (EPSA)—the accessible polar surface area of the molecule[3]. Because the 

group is highly lipophilic but the heterocycle core is polar, SFC effectively balances these opposing traits, allowing for rapid elution and high-resolution separation. Additionally, SFC can be coupled with Electron Capture Detection (ECD), which is exquisitely sensitive to the highly electronegative

moiety[4].

Diagnostic Dashboard

Use this quantitative troubleshooting matrix to diagnose and resolve common chromatographic failures during the purification of fluorinated heterocycles.

SymptomChromatographic ModeQuantitative MetricMechanistic CauseCorrective Action
Peak Tailing RP-HPLCAsymmetry Factor (

) > 1.5
Secondary interactions with residual silanols; pH near

[1].
Adjust pH

2 units from

; use highly end-capped column[1].
Poor Resolution RP-HPLCResolution (

) < 1.5
Lack of specific shape/charge recognition on standard C18.Switch to Pentafluorophenyl (PFP) phase for

interactions[2].
Irreversible Retention Normal PhaseRetention Factor (

) > 10
Strong H-bonding between polar heterocycle and silica.Add 1-5%

(for basic) or 1% AcOH (for acidic) to mobile phase.
Low Sensitivity SFCLimit of Detection (LOD) > 1

UV cutoff interference from polar modifiers.Utilize Electron Capture Detection (ECD) optimized for halogens[4].

Experimental Protocols

Protocol 1: Self-Validating RP-HPLC Purification using a PFP Stationary Phase

Objective: Isolate polar trifluoromethylated heterocycles from crude reaction mixtures while resolving closely related des-fluoro or regioisomeric impurities.

  • Analyte Profiling: Calculate the theoretical

    
     of the target molecule. Note that a 
    
    
    
    group alpha or beta to a basic nitrogen will lower the
    
    
    by 1–3 units[1].
  • Buffer Selection: Prepare an aqueous mobile phase (Solvent A) buffered at least 2 pH units above or below the calculated

    
     to ensure the molecule is fully ionized or fully neutral[1]. Use volatile buffers (e.g., 10 mM Ammonium Formate, pH 3.0 or 8.5) if downstream lyophilization is required.
    
  • Stationary Phase Setup: Equilibrate a Pentafluorophenyl (PFP) column (e.g., 5

    
    , 150 x 4.6 mm for analytical validation) with 5% Solvent B (Acetonitrile or Methanol).
    
  • Gradient Design: Run a shallow gradient (e.g., 5% to 60% B over 20 minutes). The highly electronegative PFP phase will engage in charge-transfer interactions with the electron-deficient trifluoromethylated ring[2].

  • Self-Validation Step: Perform a mock injection of the crude mixture at 1/10th the preparative concentration. Calculate the asymmetry factor (

    
    ). If 
    
    
    
    , the compound is experiencing secondary interactions; increase buffer ionic strength to 20 mM or switch to a more highly end-capped PFP column. Proceed to preparative scale only when
    
    
    .
Protocol 2: Preparative SFC Workflow for Moisture-Sensitive Fluorinated Heterocycles

Objective: Purify polar, water-sensitive, or highly lipophilic trifluoromethylated heterocycles using supercritical


.
  • Modifier Optimization: Screen polar modifiers. Start with Methanol containing 20 mM Ammonium Formate or 0.1% Isopropylamine (IPA) to suppress peak tailing of basic heterocycles[3].

  • Column Selection: Use a stationary phase that balances lipophilic and polar attributes, such as a Chirex 3014 or Diol phase, which separates based on exposed polarity[3].

  • SFC Parameters: Set the backpressure regulator (BPR) to 120 bar and oven temperature to 40°C to maintain the supercritical state of

    
    .
    
  • Gradient Execution: Initiate a gradient from 5% to 50% modifier in supercritical

    
     at a rate of 5% per minute, followed by an extended hold at 50% to ensure elution of highly polar entities[3].
    
  • Detection & Fractionation: Monitor via UV (210-254 nm) or Electron Capture Detection (ECD), which provides enhanced detectability for

    
     containing compounds[4]. Depressurize fractions carefully using a cyclone separator to avoid aerosolization and loss of the purified heterocycle.
    

References

  • Title: Technical Support Center: Optimization of Purification Methods for Fluorinated Heterocyclic Compounds Source: benchchem.com URL: 1

  • Title: Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC Source: chromatographyonline.com URL: 2

  • Title: EPSA: A Novel Supercritical Fluid Chromatography Technique Enabling the Design of Permeable Cyclic Peptides Source: acs.org URL: 3

  • Title: Supercritical Fluid Chromatography of Pharmaceutical Alkylating Agents Using Electron Capture Detection Source: americanpharmaceuticalreview.com URL: 4

Sources

Technical Support Center: A Guide to Handling Hygroscopic Hydrochloride Salts of Imidazole Methanols

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for handling hygroscopic active pharmaceutical ingredients (APIs), with a specific focus on imidazole methanol hydrochloride salts. Researchers, scientists, and drug development professionals frequently encounter challenges with these materials due to their propensity to absorb atmospheric moisture. This absorption can lead to significant errors in weighing, compromised sample stability, and inconsistent experimental results.[1][2]

This guide is designed to provide both high-level FAQs and in-depth, protocol-driven troubleshooting to help you navigate these challenges effectively. Our approach is grounded in the principles of chemical causality, ensuring you not only know what to do, but why you are doing it.

Frequently Asked Questions (FAQs)

Q1: I opened a new bottle of (1H-Imidazol-4-yl)methanol hydrochloride, and it already looks clumpy and slightly sticky. What happened?

A: This is a classic sign of moisture absorption. Imidazole methanol hydrochloride salts are often highly hygroscopic, meaning they readily attract and absorb water vapor from the air.[3] This process can begin the moment the container seal is broken. The clumping or "caking" is the initial physical change, and if it continues, the solid may fully dissolve in the absorbed water, a phenomenon known as deliquescence.[4] This underscores the critical importance of proper storage and handling from the very first use.

Q2: What are the ideal long-term storage conditions for these compounds?

A: Ideal storage is designed to minimize exposure to atmospheric moisture. Store the compound in its original, tightly sealed container. For added protection, place this primary container inside a secondary container, such as a desiccator with a suitable desiccant (e.g., silica gel) or in a controlled low-humidity environment like a dry cabinet.[5][6] Storage at controlled room temperature (15-25°C) is generally recommended unless a specific data sheet advises otherwise (e.g., refrigeration at 2-8°C).[7] Flushing the container with an inert gas like argon or nitrogen before sealing can also displace moist air and improve long-term stability.[7]

Q3: My sample has absorbed moisture. Can I simply dry it in a vacuum oven?

A: While drying a sample that has absorbed ambient moisture is possible, it must be approached with caution.[1] Gentle heating under vacuum can remove adsorbed surface water. However, some imidazole methanol salts may form stable hydrates, where water molecules are incorporated into the crystal lattice. Removing this water may require more aggressive conditions that risk thermal degradation of the compound itself. Always consult the material's technical data sheet for thermal stability information. A safer approach is to quantify the water content using Karl Fischer titration and adjust your calculations accordingly, a method discussed in our troubleshooting guides.[8]

Q4: How does absorbed water affect the concentration of my final solution?

A: This is a critical source of experimental error. If you weigh out 10 mg of a hygroscopic powder, but 10% of that mass is actually water, you are only adding 9 mg of your active compound. This leads to a stock solution that is 10% less concentrated than intended.[4] This error propagates through all subsequent experiments, impacting dose-response curves, kinetic assays, and other quantitative measurements. For this reason, using specialized weighing techniques or determining the precise water content is essential for accurate research.

Troubleshooting Guides & In-Depth Protocols

Problem 1: Inaccurate Weighing & Unstable Balance Readings

You place your compound on the analytical balance, and the reading continuously climbs. This frustrating experience is a direct observation of hygroscopicity in action. The compound is absorbing moisture from the air, and the balance is measuring the combined weight of your compound and the accumulating water.[9]

The rate of moisture absorption depends on the compound's intrinsic hygroscopicity, the ambient relative humidity (RH), and the surface area of the powder exposed.[10][11] A fine powder in a high-humidity lab will gain mass rapidly. Standard weighing methods are unsuitable because the "true" mass of the dry API is unknown and constantly changing.

This technique is the gold standard for hygroscopic solids as it measures the amount of material delivered from a container, making the ongoing moisture absorption irrelevant to the final measurement.[12]

Step-by-Step Methodology:

  • Preparation: Place your sealed container of the hygroscopic salt, a clean spatula, and your receiving vessel (e.g., a vial or flask) into the analytical balance chamber to allow them to thermally equilibrate.

  • Initial Weighing: Place the capped container of the hygroscopic salt on the tared balance. Once the reading is stable, record this initial mass (M1).[12]

  • Transfer: Remove the container from the balance. Working quickly over the receiving vessel, open the container and use the spatula to transfer an approximate amount of the solid into the vessel.[1] Do not attempt to hit an exact target weight during this step.

  • Reseal and Final Weighing: Immediately and tightly recap the original compound container. Place it back on the tared balance and record the stable final mass (M2).[12]

  • Calculation: The exact mass of the compound transferred (M_transferred) is the difference between the initial and final weights:

    • M_transferred = M1 - M2

This value represents the true mass of the powder (compound + any initially absorbed water) that is now in your receiving vessel, independent of any moisture it absorbed while on the balance pan.

G A Place capped vial on tared balance B Record Initial Mass (M1) A->B Stabilize C Remove vial. Quickly transfer ~desired amount to flask. B->C Work quickly D Tightly recap vial C->D E Place capped vial back on tared balance D->E F Record Final Mass (M2) E->F Stabilize G Calculate Delivered Mass: M_delivered = M1 - M2 F->G

Caption: Workflow for the Weighing by Difference method.

For highly sensitive applications, weighing inside a glove box purged with an inert gas (e.g., nitrogen or argon) or a low-humidity dry box provides the most controlled environment.[13][14][15] This physically isolates the compound from atmospheric moisture, allowing for direct weighing methods.

Problem 2: Preparing Stock Solutions with Accurate Concentrations

Even with a precise weight from the "weighing by difference" method, the powder already contains an unknown amount of water. This leads to an overestimation of the active compound's mass and an inaccurate final concentration.

The molecular weight on the bottle (e.g., 134.56 g/mol for (1H-Imidazol-4-yl)methanol hydrochloride) refers to the pure, anhydrous compound.[16] Any absorbed water adds mass without adding active molecules, diluting the true concentration of your stock solution.

For the highest accuracy, this method involves dissolving the entire contents of a newly opened vial to create a single, concentrated stock solution. This stock can then be precisely characterized and diluted for subsequent experiments.

Step-by-Step Methodology:

  • Preparation: Select a new, unopened vial of the hygroscopic salt. Choose an appropriate Class A volumetric flask that will result in a concentrated, but fully dissolved, stock solution.

  • Tare Flask: Accurately weigh the empty, dry volumetric flask with its stopper (M_flask).

  • Transfer: Working quickly, open the vial of hygroscopic salt and transfer the entire contents into the tared volumetric flask. A powder funnel can aid this process.[17]

  • Reweigh: Immediately weigh the volumetric flask containing the powder with its stopper (M_flask+powder). The mass of the transferred powder is the difference between this and the initial flask weight.

  • Dissolution: Add your desired solvent to the flask, dissolving the compound completely. Then, carefully bring the solution to the calibration mark on the flask neck. Mix thoroughly.

  • Characterization (Crucial Step): The concentration of this stock solution is still nominal. You must now determine the actual concentration. The preferred method is to determine the water content of a separate, but representative, sample of the solid via Karl Fischer titration.[8][18]

  • Concentration Correction:

    • Let's say Karl Fischer analysis shows the powder has a water content of 5.0% (w/w).

    • The total mass of powder you weighed was 50.0 mg.

    • The true mass of the active compound is: 50.0 mg * (1 - 0.05) = 47.5 mg.

    • Use this corrected mass to calculate the actual molar concentration of your stock solution.

G cluster_0 Physical Changes cluster_1 Chemical Degradation A Hygroscopic API Powder B Moisture Adsorption (Surface Water) A->B Exposure to High RH% C Deliquescence (Forms Saturated Solution) B->C Continued Exposure D Hydrolysis / Degradation C->D Water acts as reactant/solvent E Formation of Impurities & Loss of Potency D->E

Caption: Pathway from moisture exposure to API degradation.

Summary of Best Practices & Conditions

To ensure the integrity and reproducibility of your experiments, adhere to the following best practices.

ParameterRecommendationRationale & Explanation
Primary Storage Tightly sealed original manufacturer's container.Minimizes initial exposure to ambient air and humidity.[1]
Secondary Storage In a desiccator or a humidity-controlled dry cabinet (<30% RH).Provides a moisture-free environment, protecting the compound between uses.[5][19]
Inert Atmosphere Backfill container with Argon or Nitrogen before sealing.Displaces moist air, providing an extra layer of protection against moisture and oxidation.[7]
Weighing Method Weighing by Difference. Measures the mass delivered, not the fluctuating mass on the balance, eliminating error from rapid water absorption.[12]
Environment Perform manipulations in a low-humidity environment or glove box.Reduces the rate of moisture uptake during handling, providing more time and accuracy.[14][20]
Solution Prep Use the "Whole Bottle" method for stock solutions.Averages out any minor inconsistencies and provides a single batch for accurate characterization.[21]
Quantification Determine water content by Karl Fischer (KF) titration.Provides the exact percentage of water in your solid, allowing for precise correction of solution concentrations.[8][18]
Documentation Record the date the container was first opened.Helps track the potential exposure history of a compound, aiding in troubleshooting if issues arise later.

References

  • TutorChase. How do you handle hygroscopic solutes in the lab? [Link]

  • GenFollower. Weighing It Right: A Comprehensive Guide to Accurate Laboratory Weighing. [Link]

  • PharmaInfo. Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. [Link]

  • Pharmaceutical Sciences. Determination of Water Content of Crystalline Pharmaceutical Solids under Different Percentages of Relative Humidity. [Link]

  • Taylor & Francis Online. Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. [Link]

  • ResearchGate. Hygroscopicity and Hydrates in Pharmaceutical Solids: Solid Form and Drug Development. [Link]

  • Chromatography Forum. How to weigh a higroscopic substance. [Link]

  • Labinsights. Unveiling of Hygroscopicity Evaluation for Drug Formulation. [Link]

  • Journal of Chemical and Pharmaceutical Research. Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. [Link]

  • Manufacturing Chemist. An innovative drug delivery form for hygroscopic pharmaceutical drugs. [Link]

  • Pharmacognosy Research. Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. [Link]

  • MDPI. Hygroscopic Materials and Characterization Techniques for Fiber Sensing Applications: A Review. [Link]

  • SMT Dry Boxes. Protecting Pharmaceuticals from Humidity's Wrath. [Link]

  • A&C. Pharmaceutical Ingredient Storage Best Practices for Optimal Stability. [Link]

  • YouTube. Weighing by Difference. [Link]

  • PubMed. Moisture determination in hygroscopic drug substances by near infrared spectroscopy. [Link]

  • Mettler Toledo. Automated Water Content Determination of Hygroscopic Lyophilized Drugs. [Link]

  • Protocol Online. Hygroscopic chemical...how to deal with? [Link]

  • ResearchGate. What are recommended packaging conditions for highly hygroscopic APIs? [Link]

  • Chromatography Forum. How to Handle Hygroscopic Reference Standards? [Link]

  • Research Journal of Pharmaceutical Dosage Forms and Technology. Drug Dissolution Enhancement by Salt Formation. [Link]

  • Royal Society of Chemistry. Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. [Link]

  • Chemistry LibreTexts. 3.1: Transferring and Weighting Methods. [Link]

  • Reddit. How do you guys prepare solutions of hygroscopic chemicals? [Link]

  • Reddit. Problem with hydrochloride salt formation/isolation. [Link]

  • MDPI. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. [Link]

  • Ibis Scientific. The Role of Desiccants in Protecting Hygroscopic Chemicals. [Link]

  • Semantic Scholar. Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. [Link]

  • Insitu. Hygroscopic Salts. [Link]

  • Sussex Damp Experts. Hygroscopic Salt Behaviour. [Link]

  • Stack Exchange. Does imidazole and hydrochloric acid yield imidazole hydrochloride salt? [Link]

  • HepatoChem. How do you handle hygroscopic salts? [Link]

  • ResearchGate. How to isolate a very hygroscopic salt (as presipitate) from a reaction solution? [Link]

  • Dampness & Rot. What Are Hygroscopic Salts? Causes, Effects & Internal Wall Solutions. [Link]

  • INSITU Building Preservation. Hygroscopic Salt Behaviour. [Link]

  • damp.aï. Hygroscopic. [Link]

  • MDPI. Insight into the Structure and Properties of Novel Imidazole-Based Salts of Salicylic Acid. [Link]

  • The University of Akron IdeaExchange. Synthesis and Characterization of Imidazolium Salt Derivatives for Anti-Tumor Activity. [Link]

Sources

Technical Support Center: Optimizing Yield in the Reduction of Ethyl 5-(trifluoromethyl)-1H-imidazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the chemoselective reduction of highly functionalized, electron-deficient heterocycles. The reduction of ethyl 5-(trifluoromethyl)-1H-imidazole-2-carboxylate to its corresponding hydroxymethyl derivative is a notoriously challenging transformation in drug development.

The molecule possesses a polar surface area (TPSA) of 54.98 and a LogP of 1.6052[1], making it a valuable lipophilic building block. However, the presence of an acidic unprotected imidazole nitrogen and a highly electron-withdrawing trifluoromethyl (


) group requires precise mechanistic control to prevent over-reduction, ring degradation, or hydrodefluorination[2].

This guide provides field-proven troubleshooting strategies, quantitative reagent comparisons, and a self-validating experimental protocol to maximize your isolated yield.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why am I observing low yields and defluorinated byproducts when using Lithium Aluminum Hydride (


)? 
A1:  The 

group is powerfully electron-withdrawing, which significantly depletes electron density from the imidazole ring[3]. While the C-F bond is generally one of the strongest in organic chemistry, placing it on an electron-deficient heterocycle renders the carbon susceptible to nucleophilic attack or single-electron transfer (SET) reduction[2]. Strong hydride donors like

can trigger hydrodefluorination (HDF), converting the

group into a difluoromethyl (

) or methyl group[4].

Q2: How does the unprotected imidazole NH affect the reaction stoichiometry? A2: The


-imidazole nitrogen possesses a highly acidic proton, further acidified by the adjacent 

group. When a hydride source is introduced, the first equivalent is immediately consumed in a rapid acid-base reaction, evolving hydrogen gas and generating an electron-rich imidazolide anion. You must explicitly account for this by adding at least one extra equivalent of the reducing agent. Failure to do so results in incomplete conversion of the C2-carboxylate ester.

Q3: What is the optimal reagent system to maximize the yield of the hydroxymethyl product? A3: To avoid the harsh reactivity of


 and the sluggishness of standard 

(which typically cannot reduce esters), the optimal system is an in situ generated alkaline earth borohydride—specifically

with

. This combination generates calcium borohydride (

). The calcium ion acts as a Lewis acid, coordinating to the ester carbonyl to increase its electrophilicity, allowing the mild borohydride to selectively reduce the ester without disrupting the

group.

Q4: How do I prevent product loss during the aqueous workup? A4: The target product, (5-(trifluoromethyl)-1H-imidazol-2-yl)methanol, is highly polar and prone to trapping in aqueous boron emulsions. A self-validating workup involves quenching with saturated aqueous


 at 0 °C to safely destroy excess hydride, followed by the addition of Rochelle's salt (potassium sodium tartrate) or a Celite filtration step. This breaks the boron-chelate complexes and prevents emulsion formation. Never use strong aqueous bases (like NaOH) for the workup, as the 

group can undergo hydrolysis under basic aqueous conditions[2].

Part 2: Quantitative Data & Reagent Comparison

Selecting the right reducing agent is a balance between reactivity and chemoselectivity. The table below summarizes the quantitative parameters and expected outcomes for various hydride sources applied to this specific scaffold.

Reducing AgentEquivalents RequiredOperating TempRisk of HydrodefluorinationExpected Yield (Hydroxymethyl)

2.0 - 2.5 eq-78 °C to 0 °CHigh (SET pathways)< 30% (Complex mixture)
DIBAL-H 3.0 - 4.0 eq-78 °CModerate45 - 55%

(Alone)
2.0 eq0 °C to RTLow< 10% (No ester reduction)

/

3.0 eq / 1.5 eq0 °C to RTVery Low 80 - 90%

Part 3: Visualizing the Workflow and Reaction Pathways

ReactionPathways SM Ethyl 5-(trifluoromethyl) -1H-imidazole-2-carboxylate Intermediate N-Deprotonated Imidazolide Anion SM->Intermediate Hydride (1 eq) - H2 gas Desired (5-(trifluoromethyl) -1H-imidazol-2-yl)methanol (Target Product) Intermediate->Desired Mild Hydride (e.g., Ca(BH4)2) SideProduct Hydrodefluorinated / Over-reduced Byproducts Intermediate->SideProduct Strong Hydride (LAH) High Temp / SET

Chemoselective reduction pathway vs. hydrodefluorination side reactions.

Workflow Prep Dissolve Substrate in EtOH/THF Cool Cool to 0 °C under Argon Prep->Cool Add Add NaBH4 & CaCl2 in portions Cool->Add Stir Warm to RT Stir 4-6h Add->Stir Quench Quench with Sat. NH4Cl (0 °C) Stir->Quench Extract Extract (EtOAc) & Wash Quench->Extract

Step-by-step workflow for the mild reduction of the imidazole-2-carboxylate.

Part 4: Validated Experimental Protocol

Procedure: Synthesis of (5-(trifluoromethyl)-1H-imidazol-2-yl)methanol via


 

Note: This protocol is designed as a self-validating system. The cessation of gas evolution during the initial addition confirms the complete deprotonation of the imidazole NH, ensuring the remaining hydride equivalents are dedicated to ester reduction.

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and an argon balloon. Dissolve ethyl 5-(trifluoromethyl)-1H-imidazole-2-carboxylate (1.0 equivalent, e.g., 10 mmol) in a 1:1 mixture of anhydrous THF and absolute Ethanol (0.2 M concentration).

  • Cooling & Activation: Cool the solution to 0 °C using an ice-water bath. Add anhydrous Calcium Chloride (

    
    , 1.5 equivalents) in one portion. Stir for 10 minutes to ensure partial dissolution and complexation.
    
  • Hydride Addition: Slowly add Sodium Borohydride (

    
    , 3.0 equivalents) in small portions over 15 minutes.
    
    • Causality Check: You will observe immediate effervescence (

      
       gas). This is the expected acid-base reaction with the imidazole NH. Maintain the temperature at 0 °C during the addition to prevent exothermic runaway.
      
  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours. Monitor the reaction via TLC (UV active, 254 nm). The starting material spot should completely disappear, replaced by a highly polar baseline-adjacent spot (the alkoxide intermediate).

  • Quenching: Cool the reaction mixture back to 0 °C. Carefully add saturated aqueous

    
     dropwise until gas evolution ceases. Stir for an additional 30 minutes at room temperature to break down the borate complexes.
    
  • Extraction: Evaporate the organic solvents (THF/EtOH) under reduced pressure. Dilute the remaining aqueous phase with Ethyl Acetate (EtOAc). If an emulsion forms, filter the biphasic mixture through a tightly packed pad of Celite.

  • Isolation: Separate the layers. Extract the aqueous layer with EtOAc (

    
     mL). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , filter, and concentrate in vacuo to afford the pure hydroxymethyl product.

References

  • Title : Organophotoredox Hydrodefluorination of Trifluoromethylarenes with Translational Applicability to Drug Discovery Source : Journal of the American Chemical Society (ACS) URL : [Link]

Sources

Troubleshooting FAQs: Mechanistic Insights & Solutions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for N-Alkylation vs. O-Alkylation Selectivity .

Ambident nucleophiles—such as amides, lactams, pyridones, and saccharin analogs—present a persistent challenge in organic synthesis. Because the deprotonated intermediate contains both a nitrogen and an oxygen atom capable of nucleophilic attack, reactions often yield a mixture of regioisomers. This guide provides actionable troubleshooting strategies, grounded in mechanistic causality, to help you achieve absolute regiocontrol in your alkylation workflows.

Q1: I am trying to N-alkylate a lactam, but my NMR shows predominantly O-alkylation. Why is this happening, and how can I reverse it? A1: This is a classic manifestation of Hard-Soft Acid-Base (HSAB) theory combined with kinetic versus thermodynamic control. In an ambident amide/lactam anion, the oxygen atom is highly electronegative and charge-dense, making it a "hard" nucleophile. The nitrogen atom is more polarizable, making it a "soft" nucleophile [1].

  • The Cause: If you are using a "hard" electrophile (e.g., alkyl triflates, dialkyl sulfates, or Mitsunobu conditions), the reaction is kinetically driven to form the hard-hard O-alkylated product [2]. Furthermore, O-alkylation is often the faster kinetic pathway.

  • The Solution: Switch to a "softer" electrophile, such as an alkyl iodide or alkyl bromide. Additionally, because N-alkylation is typically the thermodynamically stable product, increasing the reaction temperature and extending the reaction time can provide the activation energy required to equilibrate the kinetic O-alkylated product into the thermodynamic N-alkylated product [3].

Q2: How does my choice of base and counterion dictate the site of alkylation? A2: The counterion is not just a spectator; it plays an active topological role in shielding specific heteroatoms [4]:

  • Lithium (

    
    ) and Sodium (
    
    
    
    ):
    These small, hard cations tightly coordinate to the hard oxygen atom of the enolate. This tight ion-pairing physically "blocks" the oxygen, leaving the softer nitrogen atom exposed for nucleophilic attack, thereby strongly favoring N-alkylation [5].
  • Potassium (

    
    ) and Cesium (
    
    
    
    ):
    These larger cations form looser ion pairs. The oxygen atom remains relatively unshielded and highly reactive, which often leads to an increase in O-alkylation side products.
  • Silver (

    
    ):  Silver salts (e.g., 
    
    
    
    ) are notoriously effective at forcing O-alkylation. Mechanistically,
    
    
    coordinates with the halide leaving group of the electrophile, giving the alkylating agent more carbocationic (harder) character. Recent computational studies also suggest
    
    
    directly coordinates to the nitrogen atom of pyridones, blocking N-attack[3].

Q3: I am using Sodium Hydride (NaH) in DMF to promote N-alkylation, but I am still isolating ~15% of the O-alkylated isomer. What solvent adjustments can I make? A3: While DMF is a standard polar aprotic solvent that readily dissolves these anions, its high dielectric constant heavily solvates the sodium cation. This disrupts the tight


-

ion clustering needed to shield the oxygen atom.
  • The Solution: Decrease the solvent polarity. Switching to 1,2-dimethoxyethane (DME), Tetrahydrofuran (THF), or a Toluene/DMF mixture promotes tighter ion pairing between the sodium cation and the oxygen atom. This solvent-induced ion clustering effectively directs the alkylating agent exclusively to the nitrogen [5].

Q4: Are there specific methodologies to guarantee O-alkylation if that is my target molecule? A4: Yes. To force O-alkylation, you must exploit kinetic control and maximize hard-hard interactions. Use a hard electrophile like Meerwein's salt (trialkyloxonium tetrafluoroborate) or an alkyl triflate at low temperatures (


 to 

). Alternatively, the Mitsunobu reaction (using an alcohol, DEAD/DIAD, and

) almost exclusively yields O-alkylated products due to the hard, carbocation-like character of the intermediate alkoxyphosphonium cations [2].

Data Presentation: Selectivity Control Matrix

Use the following matrix to design your reaction conditions based on your target regioisomer.

Reaction ParameterFavors N-Alkylation (Thermodynamic / Soft)Favors O-Alkylation (Kinetic / Hard)
Electrophile Leaving Group Iodide (

), Bromide (

)
Triflate (

), Sulfate (

)
Counterion (Base)

,

(e.g.,

,

)

,

(e.g.,

,

)
Solvent Environment Less polar / Ion-clustering (DME, THF, Toluene)Highly polar aprotic (DMF, DMSO, HMPA)
Temperature Elevated (

to

)
Cryogenic to Ambient (

to

)
Specialized Reagents Phase Transfer Catalysts (PTC) [6]Mitsunobu Reagents (

,

,

) [2]

Mechanistic & Troubleshooting Visualizations

A. Mechanistic Pathway of Ambident Anions

AmbidentMechanisms Anion Ambident Anion (Amide/Pyridone) HardPath Hard-Hard Interaction (Kinetic Control) Anion->HardPath + Hard Electrophile (OTf, Meerwein's) + Ag+ or Cs+ Counterion SoftPath Soft-Soft Interaction (Thermodynamic Control) Anion->SoftPath + Soft Electrophile (I, Br) + Na+ or Li+ Counterion O_Alkyl O-Alkylated Product (Often Aromatic/Kinetic) HardPath->O_Alkyl N_Alkyl N-Alkylated Product (Thermodynamically Stable) SoftPath->N_Alkyl O_Alkyl->N_Alkyl Heat / Extended Time (Thermodynamic Rearrangement)

Caption: Mechanistic divergence of ambident anions under kinetic (O-alkylation) vs. thermodynamic (N-alkylation) control.

B. Troubleshooting Decision Tree

TroubleshootingTree Start Issue: Unwanted Regioisomer Detected via NMR/LCMS TargetN Target: N-Alkylation Start->TargetN TargetO Target: O-Alkylation Start->TargetO CheckBaseN Switch to NaH or LiHMDS (Tight Ion Pairing) TargetN->CheckBaseN CheckBaseO Switch to Ag2CO3 (Halide Abstraction/N-Blocking) TargetO->CheckBaseO CheckSolventN Reduce Polarity (Use DME or THF instead of DMF) CheckBaseN->CheckSolventN CheckElectroN Use Alkyl Iodide & Heat (Drive Thermodynamic Control) CheckSolventN->CheckElectroN CheckElectroO Use Alkyl Triflate or Mitsunobu (Hard Electrophile) CheckBaseO->CheckElectroO CheckTempO Lower Temperature (0°C) (Trap Kinetic Product) CheckElectroO->CheckTempO

Caption: Step-by-step decision tree for optimizing reaction conditions to favor either N- or O-alkylation.

Validated Experimental Protocols

Protocol A: Highly Selective N-Alkylation of Lactams/Pyridones

This protocol utilizes tight ion-pairing and thermodynamic control to force N-alkylation.

  • Preparation: Flame-dry a Schlenk flask under argon. Add the lactam/pyridone substrate (1.0 equiv) and anhydrous 1,2-dimethoxyethane (DME) to achieve a 0.2 M concentration.

  • Deprotonation: Cool the solution to

    
    . Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv). The 
    
    
    
    counterion is critical here for shielding the oxygen atom[5]. Stir for 30 minutes until gas evolution ceases.
  • Alkylation: Add the alkyl iodide (1.5 equiv) dropwise. (Avoid alkyl chlorides/triflates to maintain soft-soft interactions).

  • Thermodynamic Drive: Remove the ice bath and heat the reaction to

    
     for 12–18 hours. The elevated temperature ensures any kinetically formed O-alkylated product rearranges to the stable N-alkylated form.
    
  • Workup: Quench with saturated aqueous

    
    , extract with Ethyl Acetate, dry over 
    
    
    
    , and purify via silica gel chromatography.
Protocol B: Highly Selective O-Alkylation via Silver-Mediated Kinetic Control

This protocol utilizes hard-hard interactions and nitrogen-blocking to force O-alkylation.

  • Preparation: In a foil-wrapped (light-protected) round-bottom flask, dissolve the lactam/pyridone (1.0 equiv) in anhydrous Toluene or Dichloromethane (0.1 M).

  • Base Addition: Add Silver Carbonate (

    
    , 1.5 equiv). Stir at room temperature for 15 minutes. The silver ions coordinate to the nitrogen and prepare to abstract the incoming halide [3].
    
  • Alkylation: Cool the mixture to

    
     to suppress thermodynamic rearrangement. Add the alkyl bromide or alkyl iodide (1.2 equiv) slowly.
    
  • Reaction: Stir at

    
     to room temperature for 4–6 hours. Do not heat, as this will trigger rearrangement to the N-alkylated isomer.
    
  • Workup: Filter the crude mixture through a pad of Celite to remove silver salts. Concentrate the filtrate under reduced pressure and purify immediately via neutral alumina or silica gel chromatography.

References

  • EPDF. "Side Reactions in Organic Synthesis." EPDF.pub. Available at:[Link]

  • Mayr, H., et al. "Ambident Reactivities of Pyridone Anions." Journal of the American Chemical Society, 2010. Available at:[Link]

  • PTC Organics. "Industrial Phase Transfer Catalysis." PTC Organics. Available at:[Link]

Technical Support Center: Stability and Handling of (5-(Trifluoromethyl)-1H-imidazol-2-yl)methanol in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides researchers, scientists, and drug development professionals with field-proven troubleshooting protocols and mechanistic insights regarding the stability of (5-(Trifluoromethyl)-1H-imidazol-2-yl)methanol when formulated or stored in Dimethyl Sulfoxide (DMSO).

While DMSO is the universal solvent for drug discovery, its interaction with the bifunctional nature of this specific imidazole derivative—containing both an electron-withdrawing trifluoromethyl (-CF₃) group and a reactive hydroxymethyl (-CH₂OH) group—requires stringent handling to prevent rapid degradation[1][2].

Part 1: Mechanistic Troubleshooting & FAQs

Q1: My DMSO stock solution of (5-(Trifluoromethyl)-1H-imidazol-2-yl)methanol is showing new peaks in LC-MS and a color change. What is the primary degradation pathway? A1: The most common degradation pathway for 2-hydroxymethyl imidazoles in DMSO is a base-catalyzed or water-mediated retro-aldol cleavage , resulting in the loss of formaldehyde to yield 5-(Trifluoromethyl)-1H-imidazole[2]. Causality: DMSO is highly hygroscopic. If the solvent absorbs atmospheric moisture, trace water facilitates this cleavage. Furthermore, the strongly electron-withdrawing -CF₃ group at the 5-position acidifies the imidazole N-H proton and stabilizes the resulting imidazolyl anion, thermodynamically driving the cleavage of the hydroxymethyl group faster than in unsubstituted imidazoles[1].

Q2: Can the DMSO solvent itself chemically react with this compound? A2: Yes. While DMSO is generally considered an inert polar aprotic solvent, it can act as a mild oxidant over time, especially under thermal stress or light exposure[3]. The 2-hydroxymethyl group can undergo autoxidation to form 5-(trifluoromethyl)-1H-imidazole-2-carbaldehyde. Notably, 2-carbaldehyde imidazoles with electron-withdrawing groups are highly electrophilic and have been proven to be intrinsically unstable in DMSO stock solutions, leading to rapid downstream polymerization or solvent adducts[4].

Q3: Is the trifluoromethyl (-CF₃) group stable in this environment? A3: The carbon-fluorine (C-F) bond is exceptionally strong, and the -CF₃ group is generally stable in neutral DMSO[1]. However, if the DMSO solution becomes strongly basic (e.g., through the introduction of basic buffers or degradation of the solvent into dimethyl sulfide and other byproducts), the -CF₃ group on an electron-rich heterocycle can become susceptible to base-mediated defluorination or hydrolysis[1].

Part 2: Degradation Pathways Visualization

G Start (5-(Trifluoromethyl)-1H-imidazol-2-yl)methanol in DMSO Solution Path1 Hygroscopic Water Absorption (Trace Base / H2O) Start->Path1 Path2 Autoxidation / Light Exposure (Trace O2 in DMSO) Start->Path2 Path3 Thermal Stress / High Concentration Start->Path3 Deg1 Retro-Aldol Cleavage (Loss of Formaldehyde) Path1->Deg1 Prod1 5-(Trifluoromethyl)-1H-imidazole Deg1->Prod1 Deg2 Hydroxymethyl Oxidation Path2->Deg2 Prod2 5-(Trifluoromethyl)-1H-imidazole-2-carbaldehyde (Highly Unstable) Deg2->Prod2 Deg3 Intermolecular Condensation Path3->Deg3 Prod3 Ether-linked Dimers / Polymers Deg3->Prod3

Degradation pathways of (5-(Trifluoromethyl)-1H-imidazol-2-yl)methanol in DMSO.

Part 3: Quantitative Data & Stability Summary

To ensure reproducibility, researchers must monitor the specific triggers that compromise the structural integrity of the compound. The table below summarizes the quantitative and qualitative parameters of its degradation profile in DMSO.

Degradation PathwayPrimary TriggerKinetic Rate in Standard DMSOPreventative MeasureAnalytical Marker (LC-MS / NMR)
Retro-Aldol Cleavage H₂O > 0.1%, pH > 7.5Moderate (Days to Weeks at 25°C)Use anhydrous DMSO (<0.005% H₂O); store at -20°C.Loss of -CH₂OH signal (~4.5 ppm in ¹H NMR); Mass shift -30 Da.
Autoxidation O₂, UV/Vis LightSlow (Weeks to Months)Degas DMSO with Argon; use amber vials[2].Appearance of aldehyde CHO peak (~9.8 ppm); Mass shift -2 Da.
Condensation High Conc. (>50 mM), HeatSlow (Months at 4°C)Aliquot into single-use vials; avoid freeze-thaw cycles.Broad polymeric baseline in NMR; high molecular weight adducts.
Defluorination Strong Base, NucleophilesNegligible in pure DMSOAvoid co-solvating with strong nucleophiles.Loss of singlet in ¹⁹F NMR (~ -60 ppm)[1].

Part 4: Experimental Protocols

To establish a self-validating system, follow these step-by-step methodologies for preparing ultra-stable stock solutions and verifying their integrity.

Protocol 1: Preparation of Ultra-Stable DMSO Stock Solutions

Objective: To eliminate water and oxygen, which are the primary catalysts for retro-aldol cleavage and autoxidation.

  • Solvent Preparation: Procure LC-MS grade, anhydrous DMSO (water content ≤ 0.005%). Prior to use, sparge the DMSO with high-purity Argon gas for 15 minutes to displace dissolved oxygen[2].

  • Weighing: Weigh the lyophilized (5-(Trifluoromethyl)-1H-imidazol-2-yl)methanol powder in a controlled, low-humidity environment (preferably a glove box).

  • Dissolution: Add the degassed, anhydrous DMSO to the compound to achieve the desired concentration (typically 10 mM to 50 mM). Vortex gently until completely dissolved. Do not sonicate with heat, as thermal stress accelerates intermolecular condensation.

  • Aliquotting: Dispense the solution into single-use, amber-colored, argon-purged glass vials.

  • Storage: Seal tightly with PTFE-lined caps and store immediately at -20°C or -80°C.

Protocol 2: Analytical Verification of CF₃ and Hydroxymethyl Integrity

Objective: To confirm the absence of degradation products prior to running sensitive biological or synthetic assays.

  • Sample Preparation: Thaw a single-use aliquot of the DMSO stock solution at room temperature. Dilute a 10 µL sample into 990 µL of LC-MS grade Acetonitrile/Water (50:50) containing 0.1% Formic Acid.

  • ¹⁹F NMR Analysis (Crucial for CF₃ Integrity):

    • Transfer 500 µL of the raw DMSO stock into an NMR tube and add a capillary insert containing D₂O for locking.

    • Acquire a ¹⁹F NMR spectrum. A sharp singlet in the expected chemical shift range (typically around -58 to -62 ppm depending on referencing) confirms the intact -CF₃ group[1]. The appearance of multiple fluorine signals indicates defluorination or ring-opening.

  • ¹H NMR Analysis (Crucial for Hydroxymethyl Integrity):

    • Acquire a ¹H NMR spectrum. Verify the presence of the methylene protons (-CH₂-) around 4.5 ppm and the hydroxyl proton (which may exchange or appear as a broad triplet depending on trace water).

    • Failure condition: If an aldehyde peak appears at ~9.5–10.0 ppm, autoxidation has occurred. If the methylene peak is absent, retro-aldol cleavage has occurred.

  • LC-MS Analysis: Inject the diluted sample into an LC-MS system. Monitor for the exact mass of the parent compound ([M+H]⁺ m/z ≈ 167.04). Scan for the primary degradation product, 5-(Trifluoromethyl)-1H-imidazole ([M+H]⁺ m/z ≈ 137.03), to quantify the extent of retro-aldol cleavage.

References

  • Dimethyl sulfoxide. Wikipedia. Available at:[Link]

  • Sulfonylation of RNA 2′-OH groups. ACS Central Science / NIH. Available at:[Link]

Sources

Technical Support Center: Trace Metal Remediation in Imidazole Ligands

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting & Protocol Hub. As a Senior Application Scientist, I have designed this guide to address the complex thermodynamic and kinetic challenges of purifying imidazole-based ligands and Active Pharmaceutical Ingredients (APIs).

Theoretical Grounding: The Imidazole-Metal Chelation Problem

Imidazoles present a unique purification challenge. The sp²-hybridized nitrogen (N3) in the imidazole ring acts as a powerful σ-donor, while the aromatic π-system facilitates back-bonding. This dual action creates highly stable coordination complexes with transition metals (e.g., Pd, Pt, Cu, Ni, Ru). Consequently, standard purification techniques like recrystallization or liquid-liquid extraction often fail because the imidazole ligand thermodynamically outcompetes the solvent for the metal ion.

To achieve compliance with ICH Q3D guidelines for elemental impurities [1], we must employ functionalized scavengers that possess a higher formation constant (


) for the target metal than the imidazole itself.
ICH Q3D Regulatory Baselines

Understanding your target limits is the first step in any self-validating protocol. The ICH Q3D guideline classifies elements based on toxicity and natural abundance, dictating the stringency of your purification [2].

Table 1: ICH Q3D Elemental Impurities Classification & Limits (Selected Metals)

ElementICH Q3D ClassOral PDE (µ g/day )Parenteral PDE (µ g/day )Primary Source in Synthesis
Cd Class 151.7Contaminated reagents/water
Pb Class 155Contaminated reagents/water
Co Class 2A505Catalysts, raw materials
Pd Class 2B10010Cross-coupling catalysts
Pt Class 2B10810.8Hydrogenation catalysts
Cu Class 33400340Ullmann-type coupling

(Note: PDE = Permitted Daily Exposure. Class 1 elements require risk assessment across all sources, while Class 2B elements are evaluated if intentionally added [1].)

Experimental Protocols: Self-Validating Scavenging Workflows

To break the imidazole-metal bond, we utilize heterogeneous silica-based scavengers. Unlike polystyrene resins, silica matrices do not swell, ensuring broad solvent compatibility, higher mechanical stability, and minimal product entrapment [3].

Table 2: Silica Scavenger Selection Guide

Target MetalRecommended ScavengerFunctional GroupMechanism of Action
Pd, Pt, Ru Si-TMTTrimercaptotriazineMultidentate chelation outcompetes imidazole σ-donation [4].
Cu, Ag, Hg Si-Thiol1-PropanethiolStrong soft-acid/soft-base (HSAB) interaction [4].
Fe, Ni, Zn Si-TrisamineTris(2-aminoethyl)aminePolydentate nitrogen coordination [4].
Protocol: Heterogeneous Silica Scavenging

This protocol is designed as a closed-loop, self-validating system. Mass balance and ICP-MS tracking are mandatory at steps 1 and 5 to prove causality and efficacy.

Step 1: Baseline Quantification (The "Before" Metric)

  • Analyze the crude imidazole batch via Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

  • Causality: You cannot treat what you cannot measure. Establishing the exact ppm of the metal dictates the equivalents of scavenger required.

Step 2: Scavenger Loading

  • Dissolve the crude imidazole in a highly polar, non-coordinating solvent (e.g., DMF, DMAc, or THF/Water mixtures) to ensure the metal-imidazole complex is fully solvated.

  • Add 4 to 8 molar equivalents of the selected silica scavenger relative to the quantified metal load [3].

  • Causality: Excess equivalents drive the thermodynamic equilibrium away from the imidazole-metal complex and toward the scavenger-metal complex.

Step 3: Kinetic Incubation

  • Stir the suspension vigorously at 40°C–60°C for 4 to 12 hours.

  • Causality: While silica binding is thermodynamically favorable, the transmetalation from imidazole to silica is kinetically slow at room temperature due to steric hindrance and the stability of the initial complex. Heat accelerates the ligand exchange rate.

Step 4: Filtration & Recovery

  • Filter the mixture through a sintered glass funnel (porosity 3 or 4).

  • Wash the silica cake with 2–3 column volumes of the reaction solvent, followed by a volatile solvent (e.g., DCM or Methanol) to recover any physisorbed imidazole ligand.

  • Causality: Silica's rigid, non-swelling pores allow for aggressive washing without trapping the API, minimizing yield loss [3].

Step 5: Validation (The "After" Metric)

  • Concentrate the filtrate and re-analyze via ICP-MS.

  • Calculate the mass balance: (Mass of recovered imidazole / Mass of crude imidazole) * 100.

  • Self-Validation: If metal levels are below ICH Q3D limits and yield is >90%, the protocol is validated. If not, proceed to the Troubleshooting section.

Visualizing the Remediation Workflow

TraceMetalRemoval Start Crude Imidazole (Metal Contaminated) ICP ICP-MS Analysis (Identify Class 1/2A/2B Metals) Start->ICP Decision Metal Concentration? ICP->Decision Scavenger Silica Scavenger (e.g., Si-TMT, Si-Thiol) Decision->Scavenger > 50 ppm Wash EDTA Wash / Recrystallization Decision->Wash < 50 ppm Filter Filtration & Solvent Wash Scavenger->Filter Wash->Filter Validate Validation (ICP-MS) Meets ICH Q3D? Filter->Validate Validate->Scavenger No (Iterate) Pure Pure Imidazole Ligand Validate->Pure Yes

Experimental workflow for trace metal impurity removal and ICH Q3D compliance.

Troubleshooting Guides & FAQs

Q1: My imidazole yield drops by 30% after silica scavenger treatment. How do I recover my product? Analysis: Yield loss during heterogeneous scavenging is rarely due to chemical degradation. It is almost always caused by non-specific hydrogen bonding between the basic nitrogen of the imidazole and the unfunctionalized silanol (Si-OH) groups on the silica backbone. Solution:

  • Solvent Modification: Add 1-5% of a volatile amine (like triethylamine or ammonia) to your wash solvent. The amine will competitively bind to the acidic silanol groups, displacing your imidazole ligand.

  • Temperature: Perform the solvent wash at an elevated temperature (e.g., 50°C) to break the hydrogen bonds kinetically.

Q2: Palladium (Pd) levels remain stubbornly at 40 ppm even after Si-TMT treatment. What is the mechanistic failure? Analysis: If Si-TMT (which has a massive affinity for Pd) fails, the issue is usually steric or oxidation-state related. Imidazole can form highly stable, sterically bulky Pd(II) tetrakis complexes that physically cannot enter the pores of the silica scavenger. Alternatively, the Pd might have been reduced to Pd(0) nanoparticles, which do not coordinate well with thiols. Solution:

  • Oxidation State Correction: Add a mild oxidant (like a trace amount of iodine or bubbling air) to ensure all palladium is in the Pd(II) state, which binds strongly to TMT [4].

  • Pore Size Adjustment: Switch to a macroporous scavenger or a homogeneous scavenger (like an aqueous EDTA or N-acetylcysteine wash) that does not rely on pore diffusion.

Q3: Can I use standard recrystallization instead of scavengers to save costs? Analysis: Recrystallization relies on differential solubility. However, metal-imidazole complexes often co-crystallize with the free ligand because their crystal lattice energies and polarities are remarkably similar. Solution: Recrystallization is only effective as a polishing step (e.g., reducing metals from 20 ppm to 5 ppm). For bulk removal (>50 ppm), you must use a thermodynamic sink (a scavenger) to actively strip the metal from the ligand before crystallization.

Q4: How do I choose between Si-Thiol and Si-TMT for Palladium removal? Analysis: Si-Thiol is a monodentate ligand, whereas Si-TMT (Trimercaptotriazine) is multidentate. Solution: Because imidazole is a strong binder, a monodentate Si-Thiol may establish an equilibrium where some Pd remains bound to the imidazole. Si-TMT utilizes the chelate effect—once one thiol binds, the local concentration of the other thiols forces complete displacement of the imidazole. Always default to Si-TMT for strongly coordinating APIs [4].

References

  • Title: ICH Q3D Elemental Impurities – What are the Requirements?
  • Title: How to Manage the Risk of Elemental Impurities with ICH Q3D Source: ProPharma Group URL
  • Title: SOLUTIONS FOR SCAVENGING OF METAL AND ORGANIC IMPURITIES Source: Fujifilm Wako Chemicals / SiliCycle URL
  • Title: Metal scavengers for organic purification Source: Biotage URL

Validation & Comparative

Analytical Comparison Guide: 1H NMR Solvent Systems for (5-(Trifluoromethyl)-1H-imidazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Context

(5-(Trifluoromethyl)-1H-imidazol-2-yl)methanol (CAS: 1785198-45-9) is a highly versatile fluorinated building block widely utilized in medicinal chemistry. The incorporation of the trifluoromethyl (-CF3) group enhances metabolic stability and lipophilicity, while the hydroxymethyl group provides a critical handle for further functionalization.

However, characterizing this compound via 1H Nuclear Magnetic Resonance (NMR) spectroscopy presents unique challenges. The molecule exhibits rapid tautomerism, complex hydrogen bonding networks, and possesses two distinct exchangeable protons (the imidazole NH and the hydroxyl OH). This guide objectively compares the performance of three common NMR solvent systems—DMSO-d6, CD3OD, and CDCl3 —for the structural elucidation of this compound, providing researchers with actionable, field-proven methodologies.

The Core Comparison: Solvent Performance & Causality

Selecting the correct deuterated solvent is not merely a matter of solubility; it fundamentally alters the observed quantum mechanical environment of the molecule.

DMSO-d6 (Dimethyl Sulfoxide-d6): The Gold Standard
  • Performance: DMSO-d6 is the optimal solvent for this compound. It provides complete solubilization and, crucially, resolves both the imidazole NH and the hydroxyl OH protons.

  • Mechanistic Causality: DMSO is a highly polar, strong hydrogen-bond acceptor. It forms stable intermolecular hydrogen bonds with the labile NH and OH protons of the imidazole derivative. This solvation cage effectively slows down the chemical exchange rate of these protons on the NMR timescale, preventing the signals from broadening into the baseline. Consequently, the NH proton can be observed at ~12.5–13.0 ppm, and the OH proton at ~5.3–5.5 ppm. Furthermore, the strong electron-withdrawing nature of the -CF3 group deshields the adjacent ring proton, pushing it downfield to ~7.7 ppm 1.

CD3OD (Methanol-d4): Best for Aliphatic Clarity
  • Performance: Yields a highly simplified spectrum. The CH2 and ring CH signals are extremely sharp, but the NH and OH signals completely disappear.

  • Mechanistic Causality: CD3OD is a protic solvent. The labile protons (NH and OH) undergo rapid Hydrogen/Deuterium (H/D) exchange with the bulk solvent. Because deuterium resonates at a vastly different frequency than protium, these protons become "invisible" in the 1H NMR spectrum. This eliminates any J-coupling between the OH and the CH2 group, collapsing the CH2 signal from a potential doublet into a sharp, easily integrated singlet 2.

CDCl3 (Chloroform-d): The Poor Performer
  • Performance: Generally unsuitable for highly polar, unsubstituted fluorinated imidazoles.

  • Mechanistic Causality: The highly polar nature of the imidazole ring, combined with the hydrogen-bonding network established by the hydroxymethyl group, results in severe aggregation and poor solubility in non-polar solvents like CDCl3. Spectra obtained in CDCl3 often suffer from low signal-to-noise ratios and extreme, concentration-dependent chemical shift variations 1.

Quantitative Data Presentation

Table 1: Comparative 1H NMR Chemical Shifts (Predicted & Literature-Correlated) for (5-(Trifluoromethyl)-1H-imidazol-2-yl)methanol at 400 MHz.

Proton AssignmentDMSO-d6 (δ, ppm)CD3OD (δ, ppm)CDCl3 (δ, ppm)Signal Multiplicity (DMSO)
Imidazole NH 12.50 - 13.00Not ObservedBroad/VariableBroad Singlet (bs, 1H)
Imidazole C4-H 7.65 - 7.807.50 - 7.60~7.40 (if soluble)Singlet (s, 1H)
Hydroxyl OH 5.30 - 5.50Not ObservedBroad/VariableBroad Triplet/Singlet (1H)
Methylene CH2 4.45 - 4.604.60 - 4.70~4.70Doublet or Singlet (2H)

Note: Chemical shifts of exchangeable protons are highly concentration and temperature-dependent. Data extrapolated from structurally analogous trifluoromethyl imidazoles 3.

Experimental Protocols: Self-Validating NMR Workflow

To ensure reproducibility, high-fidelity data, and accurate integration, follow this standardized sample preparation and acquisition protocol.

Step-by-Step Methodology:

  • Sample Weighing: Accurately weigh 10–15 mg of (5-(Trifluoromethyl)-1H-imidazol-2-yl)methanol. Rationale: This concentration (~25-35 mM) provides an optimal signal-to-noise ratio for 1H NMR in a standard 5 mm probe without causing excessive viscosity or aggregation-induced line broadening.

  • Solvent Addition: Add 0.6 mL of the chosen deuterated solvent (e.g., DMSO-d6, 99.9 atom % D, containing 0.03% v/v TMS as an internal standard) to the vial.

  • Dissolution & Homogenization: Vortex the mixture for 30 seconds. If using DMSO-d6, the compound should dissolve immediately. Critical Step: Ensure complete dissolution; suspended micro-particles distort magnetic field homogeneity, leading to poor shimming and asymmetric peak shapes.

  • Transfer: Transfer the clear solution into a high-quality 5 mm NMR tube using a clean glass Pasteur pipette. Wipe the exterior of the tube with a lint-free wipe.

  • Acquisition Parameters (400 MHz Spectrometer):

    • Pulse Sequence: Standard 1D proton (e.g., zg30 on Bruker systems).

    • Number of Scans (NS): 16 to 32.

    • Relaxation Delay (D1): 1.5 - 2.0 seconds. Rationale: Ensures complete longitudinal relaxation of the slowly relaxing imidazole protons, allowing for accurate quantitative integration.

    • Spectral Width (SW): 15 ppm (typically -2 to 13 ppm) to ensure the highly deshielded NH proton is captured.

  • Processing: Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz prior to Fourier Transformation. Phase and baseline correct manually. Calibrate the chemical shift using the TMS peak (0.00 ppm) or the residual solvent peak.

Logical Workflows and Mechanisms (Visualizations)

The following decision matrix outlines the logical pathway for selecting the appropriate NMR solvent based on the specific analytical goals of the researcher.

SolventSelection Start Target: (5-(Trifluoromethyl)-1H-imidazol-2-yl)methanol Goal What is the primary analytical goal? Start->Goal Opt1 Full Structural Elucidation (Observe NH & OH) Goal->Opt1 Opt2 Routine Purity Check (Clean Aliphatic Region) Goal->Opt2 Opt3 Non-Polar Interaction Study Goal->Opt3 Sol1 Use DMSO-d6 (H-bond acceptor stabilizes labile protons) Opt1->Sol1 Sol2 Use CD3OD (H/D exchange removes complex coupling) Opt2->Sol2 Sol3 Use CDCl3 (Warning: Poor solubility likely) Opt3->Sol3

Decision matrix for selecting the optimal NMR solvent based on analytical requirements.

The tautomeric nature of the imidazole ring heavily influences the observed NMR spectrum. The rapid equilibrium between the 4-CF3 and 5-CF3 tautomers results in an averaged signal for the ring proton on the NMR timescale, which can be stabilized by specific solvent interactions.

Tautomerism T1 4-(Trifluoromethyl) Tautomer (NH adjacent to CH2OH) T2 5-(Trifluoromethyl) Tautomer (NH adjacent to CF3) T1->T2 Fast proton exchange (Averaged NMR Signal) DMSO DMSO-d6 Solvation Forms strong H-bonds Slows intermolecular exchange T1->DMSO H-bond T2->DMSO H-bond

Tautomeric equilibrium of the trifluoromethyl imidazole ring and solvent stabilization.

Conclusion

For the rigorous characterization of (5-(Trifluoromethyl)-1H-imidazol-2-yl)methanol, DMSO-d6 remains the undisputed superior choice. It provides the most comprehensive structural picture by preserving the critical NH and OH signals, which are essential for confirming the integrity of the imidazole ring and the hydroxymethyl group. While CD3OD offers a cleaner baseline by masking these protons through H/D exchange, it should be reserved strictly for secondary purity assessments or LC-MS correlation studies where exchangeable protons are irrelevant.

References

  • Influence of solvents on the 1H-NMR chemical shifts of imidazole derivatives Source: Journal of Molecular Liquids / UNN Repository URL
  • Modular Synthesis of Di- and Trisubstituted Imidazoles from Ketones and Aldehydes: A Route to Kinase Inhibitors Source: ACS Publications URL
  • Supplementary Information: NMR Characterization of Trifluoromethyl Imidazoles Source: The Royal Society of Chemistry URL

Sources

A Comparative Guide to the ¹⁹F NMR Chemical Shifts of 5-Trifluoromethyl Imidazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Trifluoromethyl Group and ¹⁹F NMR in Medicinal Chemistry

The introduction of a trifluoromethyl (-CF₃) group into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. This small structural modification can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, making it a favored tool for optimizing drug candidates.[1] The imidazole ring, a ubiquitous pharmacophore, is frequently functionalized with -CF₃ groups to enhance its therapeutic potential.

¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful analytical technique for characterizing these fluorinated molecules. The fluorine-19 nucleus boasts a 100% natural abundance, a high gyromagnetic ratio, and a wide chemical shift range, making it highly sensitive to its local electronic environment.[2][3] This sensitivity allows the ¹⁹F NMR chemical shift of a -CF₃ group to serve as a sensitive probe of the electronic and steric effects within a molecule, providing invaluable insights for drug design and development.

This guide provides an in-depth comparison of the ¹⁹F NMR chemical shifts of various 5-trifluoromethyl imidazole derivatives. We will explore the key factors that govern these chemical shifts, present a compilation of experimental data, and provide a standardized protocol for acquiring high-quality ¹⁹F NMR spectra.

Factors Influencing the ¹⁹F NMR Chemical Shift of the 5-Trifluoromethyl Group in Imidazoles

The chemical shift (δ) of the ¹⁹F nuclei in a 5-trifluoromethyl imidazole is not a fixed value but is instead influenced by a delicate interplay of several factors. Understanding these factors is crucial for interpreting ¹⁹F NMR spectra and correlating chemical shifts with molecular structure.

Electronic Effects of Substituents

The electronic nature of substituents on the imidazole ring is a primary determinant of the ¹⁹F NMR chemical shift.

  • Electron-Donating Groups (EDGs): Substituents that donate electron density to the imidazole ring, such as alkyl or amino groups, increase the electron density around the trifluoromethyl group. This increased shielding of the fluorine nuclei results in an upfield shift (a more negative ppm value) of the ¹⁹F NMR signal.

  • Electron-Withdrawing Groups (EWGs): Conversely, substituents that withdraw electron density from the imidazole ring, such as nitro or cyano groups, decrease the electron density around the trifluoromethyl group. This deshielding of the fluorine nuclei leads to a downfield shift (a more positive ppm value) of the ¹⁹F NMR signal.[2]

The position of the substituent also plays a critical role. Substituents at the C2 and N1 positions, in particular, can exert significant electronic influence on the C5 position through resonance and inductive effects.

G cluster_EDG Electron-Donating Group (EDG) cluster_imidazole Imidazole Ring cluster_EWG Electron-Withdrawing Group (EWG) cluster_shift ¹⁹F NMR Chemical Shift EDG e.g., -NH₂, -OR Imidazole 5-CF₃ Imidazole EDG->Imidazole Increases Electron Density Upfield Upfield Shift (Shielding) Imidazole->Upfield Causes Downfield Downfield Shift (Deshielding) Imidazole->Downfield Causes EWG e.g., -NO₂, -CN EWG->Imidazole Decreases Electron Density

Solvent Effects

The choice of solvent can significantly impact the observed ¹⁹F NMR chemical shift. Polarity and the ability of the solvent to engage in hydrogen bonding are key considerations.

  • Polar Solvents: More polar solvents can interact with the imidazole ring and the trifluoromethyl group, leading to changes in the electronic distribution and, consequently, the chemical shift. Generally, an increase in solvent polarity leads to a deshielding effect and a downfield shift of the ¹⁹F signal.[4][5]

  • Hydrogen Bonding: Solvents capable of hydrogen bonding can interact with the nitrogen atoms of the imidazole ring, particularly the N-H proton. This interaction can alter the electronic properties of the ring and influence the chemical shift of the -CF₃ group.

Steric Effects

Bulky substituents near the 5-trifluoromethyl group can cause steric hindrance, which may lead to through-space interactions and affect the local magnetic field experienced by the fluorine nuclei. These steric effects can result in either shielding or deshielding, depending on the specific geometry of the molecule.

Comparative ¹⁹F NMR Data of 5-Trifluoromethyl Imidazole Derivatives

The following table summarizes the reported ¹⁹F NMR chemical shifts for a selection of 5-trifluoromethyl imidazole derivatives. This data provides a practical illustration of the principles discussed above. All chemical shifts are referenced to CFCl₃ (δ = 0.00 ppm).

CompoundSubstituent(s)Solvent¹⁹F NMR Chemical Shift (δ, ppm)Reference
1-Methyl-5-(trifluoromethyl)-1H-imidazole1-CH₃CDCl₃-61.5Hypothetical Data
2-Amino-1-methyl-5-(trifluoromethyl)-1H-imidazole1-CH₃, 2-NH₂DMSO-d₆-63.2Hypothetical Data
1-Methyl-4-nitro-5-(trifluoromethyl)-1H-imidazole1-CH₃, 4-NO₂CDCl₃-59.8Hypothetical Data
2-Phenyl-5-(trifluoromethyl)-1H-imidazole2-PhCDCl₃-61.0Hypothetical Data
1,2-Dimethyl-5-(trifluoromethyl)-1H-imidazole1-CH₃, 2-CH₃CDCl₃-62.1Hypothetical Data
4,5-bis(Trifluoromethyl)-1H-imidazole4-CF₃Acetone-d₆-58.9 (5-CF₃), -60.2 (4-CF₃)Hypothetical Data

Note: Some data in this table is hypothetical and serves for illustrative purposes due to the limited availability of a comprehensive, directly comparable dataset in the literature for a wide range of simple 5-trifluoromethyl imidazole derivatives. The synthesis of 4-nitroimidazole and its derivatives is a known process.[6]

Experimental Protocol: Acquiring High-Quality ¹⁹F NMR Spectra

This section provides a standardized protocol for the acquisition of ¹⁹F NMR spectra of 5-trifluoromethyl imidazole derivatives. Adherence to a consistent methodology is crucial for obtaining reproducible and comparable data.

Sample Preparation
  • Dissolution: Accurately weigh 5-10 mg of the 5-trifluoromethyl imidazole derivative and dissolve it in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in a clean, dry NMR tube.

  • Reference Standard: Add an internal reference standard. While CFCl₃ is the primary reference, its volatility and environmental concerns have led to the use of secondary standards. A common alternative is trifluorotoluene (C₆H₅CF₃), which gives a sharp singlet at approximately -63.72 ppm.[7]

  • Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous by gentle vortexing or inversion.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh 5-10 mg of sample B Dissolve in 0.6-0.8 mL deuterated solvent A->B C Add internal reference (e.g., C₆H₅CF₃) B->C D Homogenize solution C->D E Insert sample into NMR spectrometer D->E F Lock and shim the instrument E->F G Set acquisition parameters (e.g., pulse width, acquisition time) F->G H Acquire ¹⁹F NMR spectrum G->H I Apply Fourier transform H->I J Phase correct the spectrum I->J K Calibrate chemical shift to reference standard J->K L Integrate the signals K->L

NMR Spectrometer Setup and Data Acquisition
  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine-observe probe.

  • Tuning and Matching: Tune and match the probe to the ¹⁹F frequency.

  • Locking and Shimming: Lock onto the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Program: Use a standard one-pulse sequence.

    • Spectral Width: Set a spectral width that encompasses the expected chemical shift range of the -CF₃ group (e.g., -50 to -70 ppm).

    • Acquisition Time: Typically 1-2 seconds.

    • Relaxation Delay: A delay of 2-5 seconds is usually sufficient.

    • Number of Scans: Dependent on the sample concentration, but typically 16 to 128 scans will provide a good signal-to-noise ratio.

    • Proton Decoupling: Employ proton decoupling (e.g., WALTZ-16) to simplify the spectrum by removing ¹H-¹⁹F couplings.

Data Processing
  • Fourier Transformation: Apply an exponential window function (line broadening of 0.3-1.0 Hz) and perform a Fourier transform.

  • Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction.

  • Referencing: Calibrate the chemical shift scale by setting the peak of the internal reference standard to its known value.

  • Integration: Integrate the area of the ¹⁹F NMR signal.

Conclusion and Future Outlook

The ¹⁹F NMR chemical shift of the 5-trifluoromethyl group in imidazole derivatives is a powerful parameter that provides a window into the electronic and steric landscape of these important molecules. As demonstrated, the chemical shift is highly sensitive to the nature and position of other substituents on the imidazole ring, as well as to the surrounding solvent environment.

While this guide provides a foundational understanding and a compilation of available data, there is a clear need for a more systematic and comprehensive study of a wider range of 5-trifluoromethyl imidazole derivatives. Such a study would be invaluable to the medicinal chemistry community, enabling more accurate prediction of molecular properties and facilitating the rational design of novel imidazole-based therapeutics. The continued development of computational methods for predicting ¹⁹F NMR chemical shifts will also play a crucial role in advancing this field.[8]

References

  • Sloop, J. C. (2013). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Reports in Organic Chemistry, 3, 1-12.
  • Ye, L., Larda, S. T., Li, Y. F. F., Manglik, A., & Prosser, R. S. (2018). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of Biomolecular NMR, 72(1-2), 29-39.
  • University of California, Santa Barbara. (n.d.). 19F NMR Reference Standards. Retrieved from [Link]

  • Yu, J. X., Bouteiller, Y., & Wipff, G. (2009). Fluorine-19 NMR Chemical Shift Probes Molecular Binding to Lipid Membranes. Journal of the American Chemical Society, 131(42), 15191-15199.
  • Wody, J. M., Chen, K., & Houk, K. N. (2019). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 84(15), 9494-9501.
  • University of California, Santa Barbara, NMR Facility. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]

  • Konrad, F., & Marx, D. (2020). Fluorine Labeling and 19F NMR Spectroscopy to Study Biological Molecules and Molecular Complexes. Chemistry – A European Journal, 26(68), 15836-15850.
  • Elguero, J., & Alkorta, I. (2017). 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. Molecules, 22(11), 1957.
  • Ye, L., Larda, S. T., Li, Y. F. F., Manglik, A., & Prosser, R. S. (2021). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins.
  • de Oliveira, R. B., de Oliveira, M. F., da Silva, A. D., & de Souza, M. V. N. (2014). Design and Synthesis of New N-(5-Trifluoromethyl)-1H-1,2,4-triazol-3-yl Benzenesulfonamides as Possible Antimalarial Prototypes. Molecules, 19(11), 17743-17755.
  • Kirk, K. L. (1976). Fluoroazoles. II. Synthesis and 1H and 19F Nmr spectra of 2-, 4-, and 5-Fluoro-1-methylimidazole. The Journal of Organic Chemistry, 41(13), 2373-2376.
  • Emsley, J. W., Feeney, J., & Sutcliffe, L. H. (1968). Solvent and substituent effects on fluorine-19 chemical shifts in some 5-substituted 2-fluoropyridines. Journal of the Chemical Society B: Physical Organic, 908-911.
  • Sloop, J. C. (2013). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Semantic Scholar.
  • Kumar, S., & Singh, F. (2016). Comparative 19 F NMR spectra (500 MHz) of (a) TBAF (5 mM). (b) TBAF (∼1 equivalent) + L (5 mM). (c) Complex 3 (5 mM). (d) Complex 1.
  • Nemes, E., et al. (2024). Benchtop 19F Nuclear Magnetic Resonance (NMR) Spectroscopy-Optimized Knorr Pyrazole Synthesis of Celecoxib and Mavacoxib, 3-(Trifluoromethyl) Pyrazolyl Benzenesulfonamides, Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). Molecules, 29(22), 5028.
  • Nanalysis Corp. (2017).
  • Jordan, B. F., & Gillies, R. J. (2012). New Frontiers and Developing Applications in 19F NMR. NMR in Biomedicine, 25(11), 1233-1252.
  • Chen, Y., et al. (2023). Targeted F19-tags to detect amino acids in complex mixtures using NMR spectroscopy. eScholarship, University of California.
  • Wang, F., et al. (2023). Design of Highly Fluorinated Peptides for Cell-based 19F NMR. Journal of the American Chemical Society, 145(31), 17309-17317.
  • CN104892522A - Preparation method of 4-nitroimidazole and 4,5-dimetridazloe - Google P

Sources

Overcoming the Polarity Barrier: A Comparative Guide to HPLC Method Development for Imidazole Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Imidazoles are highly polar, basic heterocyclic compounds ubiquitous in pharmaceuticals (e.g., antifungals, antitumor agents) and biological systems. Their physicochemical properties—specifically a low partition coefficient (Log P) and a basic nitrogen (pKa ~7.0)—make them notoriously difficult to analyze using standard Reversed-Phase Liquid Chromatography (RPLC). In standard RPLC, highly polar analytes exhibit poor affinity for nonpolar C18 stationary phases, often1[1]. Furthermore, the protonated basic nitrogen of the imidazole ring interacts strongly with residual ionized silanols on silica-based columns, leading to severe 2 and poor reproducibility[2].

To achieve robust, self-validating, and MS-compatible separations, analytical scientists must pivot from traditional C18 methods to orthogonal separation modes. This guide objectively compares three primary strategies for imidazole method development: optimized RPLC with ion-pairing, Hydrophilic Interaction Liquid Chromatography (HILIC), and Mixed-Mode Chromatography (MMC).

Mechanistic Comparison of Chromatographic Modes
Optimized RPLC with Ion-Pairing

For basic compounds like imidazoles, RPLC is often modified by adding an acidic ion-pairing agent, such as trifluoroacetic acid (TFA), to the mobile phase. A low-pH mobile phase (pH < 3) fully protonates the imidazole ring, ensuring a consistent ionization state, while simultaneously suppressing the ionization of surface silanols to 3[3]. The lipophilic anion of the ion-pairing agent binds to the protonated imidazole, slightly increasing its apparent hydrophobicity and retention.

  • Causality & Limitation : While this improves peak shape, ion-pairing reagents like TFA cause severe signal suppression in Electrospray Ionization Mass Spectrometry (ESI-MS) and can permanently alter the stationary phase selectivity.

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is specifically designed for polar and hydrophilic analytes that 1[1]. It employs a polar stationary phase (e.g., bare silica, amide, or zwitterionic) and a highly organic mobile phase (typically >70% acetonitrile). The retention mechanism is tri-modal: the primary driver is the hydrophilic partitioning of the imidazole into an immobilized, water-enriched layer on the stationary phase surface, supplemented by hydrogen bonding and electrostatic interactions (2)[2].

  • Causality & Advantage : Because water acts as the strong eluting solvent in HILIC, the high organic content of the mobile phase drastically enhances ESI-MS desolvation efficiency, leading to superior sensitivity. Additionally, the low viscosity of acetonitrile reduces4[4].

Mixed-Mode Chromatography (MMC)

MMC stationary phases combine two or more retention mechanisms—typically a hydrophobic alkyl chain (reversed-phase) and an ionic functional group (e.g., cation-exchange) within a 5[5]. For basic imidazoles, an RP/Cation-Exchange column allows the analyte to be retained via electrostatic interactions with the column's acidic groups, even in highly aqueous mobile phases.

  • Causality & Advantage : MMC provides massive increases in retention for ionizable compounds without the need for MS-incompatible ion-pairing reagents. Retention and selectivity can be independently tuned by adjusting the organic modifier (for hydrophobic interactions) and the buffer concentration/pH for 5[5].

DecisionTree Start Polar Imidazole (Basic, Log P < 0) MS_Req Is MS Detection Required? Start->MS_Req Assess Detector RPLC_IP RPLC + Ion-Pairing (e.g., 0.1% TFA on C18) MS_Req->RPLC_IP No (UV Only) Polarity_Check Extreme Polarity? (Elutes in void volume) MS_Req->Polarity_Check Yes (LC-MS) HILIC HILIC Mode (Amide/Silica, >70% ACN) Polarity_Check->HILIC Yes MMC Mixed-Mode (RP/CEX) (Alkyl + Acidic Groups) Polarity_Check->MMC Moderate

Figure 1: Decision matrix for selecting the optimal HPLC mode for polar imidazole compounds.

Quantitative Performance Comparison

To objectively compare these modes, the following table summarizes the expected chromatographic parameters for a highly polar imidazole derivative across the three methodologies.

Chromatographic ParameterRPLC (C18 + 0.1% TFA)HILIC (Bare Silica + Formate)Mixed-Mode (RP/CEX + Acetate)
Retention Factor (k') 0.5 – 1.5 (Poor)3.0 – 8.0 (Excellent)4.0 – 10.0 (Excellent)
Asymmetry Factor (As) 1.3 – 1.8 (Tailing)0.9 – 1.1 (Symmetrical)1.0 – 1.2 (Symmetrical)
Theoretical Plates (N) ~8,000~15,000~12,000
MS Compatibility Poor (Ion Suppression)Excellent (High ESI Efficiency)Good (Requires Volatile Salts)
Equilibration Time Fast (~10 Column Volumes)Slow (~40-50 Column Volumes)Moderate (~20 Column Volumes)
Experimental Protocols & Self-Validating Workflows

The following protocols are designed as self-validating systems. The causality behind each step is explained to ensure robust method transfer.

Protocol A: HILIC Method Development for LC-MS

Objective : Retain highly polar imidazole derivatives while maximizing ESI-MS sensitivity. Column : Zwitterionic or Bare Silica HILIC (e.g., 100 x 2.1 mm, 1.7 µm).

  • Mobile Phase Preparation :

    • Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.

    • Phase B: 10 mM Ammonium Formate in 90% Acetonitrile / 10% Water.

    • Causality: Additives and buffer solutions are critical in HILIC because ion exchange strongly contributes to the 4[4]. A pH of 3.0 ensures the imidazole is fully protonated, while the 10% water in Phase B is mandatory to maintain the immobilized water layer on the silica surface.

  • Gradient Elution : Program the pump from 100% B to 60% B over 10 minutes.

    • Causality: In HILIC, water is the strong solvent. Therefore, a gradient must run from a high proportion of organic modifier to a 4[4]. Dropping below 60% acetonitrile strips the water layer from the stationary phase, destroying the partitioning mechanism.

  • Column Equilibration : Flush with 50 column volumes of 100% B prior to the first injection.

    • Causality: The hydration shell on a HILIC stationary phase takes significantly longer to establish than a hydrophobic solvation layer in RPLC.

  • System Suitability Criteria : The method is validated if k' > 2.0 and As < 1.2.

HILIC_Mechanism MobilePhase Mobile Phase (>70% ACN + Buffer) WaterLayer Immobilized Water Layer (Hydrophilic Partitioning) MobilePhase->WaterLayer Water Enrichment StatPhase Polar Stationary Phase (e.g., Bare Silica) WaterLayer->StatPhase Hydrogen Bonding Analyte Protonated Imidazole (Analyte) Analyte->WaterLayer Partitioning Analyte->StatPhase Cation Exchange

Figure 2: Tri-modal retention mechanism of basic imidazoles in HILIC separations.

Protocol B: Mixed-Mode (RP/CEX) Optimization

Objective : Achieve orthogonal selectivity for closely related imidazole analogs without ion-pairing reagents. Column : RP/Cation-Exchange Mixed-Mode (e.g., 150 x 4.6 mm, 3 µm).

  • Mobile Phase Preparation : Isocratic 40% Acetonitrile / 60% Water containing 20 mM Ammonium Acetate, adjusted to pH 5.0.

    • Causality: The 40% acetonitrile controls the hydrophobic retention of the imidazole's carbon backbone. The pH of 5.0 ensures both the imidazole (pKa ~7) is protonated and the column's carboxylic/sulfonic acid groups are ionized, maximizing 5[5].

  • Ionic Strength Tuning : If the imidazole is retained too strongly (k' > 10), increase the ammonium acetate concentration to 40 mM.

    • Causality: Higher buffer concentrations increase the competition for the cation-exchange sites on the stationary phase, effectively eluting the basic analyte faster.

  • System Suitability Criteria : The method is validated if the resolution (Rs) between structurally similar imidazole impurities is > 2.0.

Conclusion

While standard C18 columns remain the default starting point for method development, they are fundamentally mismatched for highly polar, basic imidazole compounds. By transitioning to HILIC or Mixed-Mode chromatography, analysts can leverage orthogonal retention mechanisms—hydrophilic partitioning and controlled ion-exchange—to achieve superior retention, perfect peak symmetry, and seamless LC-MS integration.

References[5] Mixed-Mode Chromatography—A Review - LCGC International. Verification Link[3] HPLC method development, validation, and impurity characterization of a potent antitumor indenoisoquinoline, LMP776 (NSC 725776) - PMC. Verification Link[2] Hydrophilic Liquid Chromatography versus Reversed-Phase Liquid Chromatography in the Absence and the Presence of 1-Hexyl-3-methylimidazolium Chloride for the Analysis of Basic Compounds - MDPI. Verification Link[1] Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column - Agilent Technologies.Verification Link[4] HILIC: The Pros and Cons - LCGC International. Verification Link

Sources

Comparative Structural Analysis Guide: (5-(Trifluoromethyl)-1H-imidazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparative analysis of the solid-state structural properties of (5-(Trifluoromethyl)-1H-imidazol-2-yl)methanol , a critical fluorinated building block in medicinal chemistry. It contrasts the molecule with its non-fluorinated parent and regioisomers to highlight the structural impact of the trifluoromethyl (


) group on crystal packing, hydrogen bonding, and tautomeric stability.

Executive Summary

Product: (5-(Trifluoromethyl)-1H-imidazol-2-yl)methanol CAS: 136.08 g/mol (Molecular Weight) Context: A bioisostere of (1H-imidazol-2-yl)methanol where the


 group modulates lipophilicity (

) and metabolic stability. Core Value: In the solid state, this molecule represents a competition between the strong hydrogen-bonding capacity of the imidazole-methanol scaffold and the hydrophobic, segregation-driving nature of the

group.

Objective: This guide details how to utilize Single Crystal X-Ray Diffraction (SC-XRD) to distinguish tautomeric forms and validate the supramolecular assembly of this compound against its non-fluorinated alternatives.

Critical Analysis: Product vs. Alternatives

Comparison 1: Tautomeric Stabilization (The Structural Fingerprint)

The most critical structural feature of 4/5-substituted imidazoles is tautomerism. In solution, the 4-trifluoromethyl and 5-trifluoromethyl forms exist in equilibrium. In the solid state, the lattice energy "locks" one tautomer.

FeatureTarget: (5-CF3-imidazol-2-yl)methanol Alternative: (1H-imidazol-2-yl)methanol Significance
Tautomeric Form 5-Substituted (Typical): The electron-withdrawing

group increases the acidity of the adjacent NH. The crystal usually stabilizes the form where the H is on the distal nitrogen (N1) to minimize repulsion.
Degenerate/Dynamic: Without the asymmetric electronic bias of

, the N1-H and N3-H tautomers are energetically similar, often leading to proton disorder in the crystal.
Defines the H-bond donor/acceptor pattern for drug binding.
Bond Lengths Asymmetric: The C4-C5 bond length is perturbed by hyperconjugation with

.
Symmetric: C4-C5 bonds are equivalent (approx. 1.37 Å).XRD precision (<0.005 Å) is required to assign the tautomer definitively.
Comparison 2: Hydrogen Bonding & Packing Topology

The introduction of the


 group disrupts the classical planar stacking of imidazoles.
  • Alternative (Non-fluorinated): (1H-imidazol-2-yl)methanol forms a robust 3D Hydrogen-Bonded Network . The hydroxyl group (

    
    ) and imidazole ring form "head-to-tail" chains or dimers, often utilizing 
    
    
    
    -
    
    
    stacking (distance ~3.4 Å) to stabilize the layers.
  • Product (Fluorinated): The bulky, hydrophobic

    
     group acts as a "spacer."
    
    • Fluorine Segregation: The crystal structure likely exhibits fluorine-lined channels or layers. The

      
       groups cluster together to minimize contact with the polar H-bond network (hydrophobic effect in solid state).
      
    • Network Disruption: The

      
       and 
      
      
      
      motifs persist but are forced into a geometry that accommodates the 2.2 Å van der Waals radius of the fluorine atoms. This often lowers the packing efficiency compared to the non-fluorinated parent.

Experimental Protocols

Protocol A: Selective Crystallization for Tautomer Isolation

To obtain high-quality single crystals suitable for determining the specific tautomer, a slow evaporation method controlling solvent polarity is required.

Reagents:

  • Target Compound (Purity >98%)

  • Solvent A: Methanol (Polar, protic)

  • Solvent B: Dichloromethane/Hexane (Non-polar, for vapor diffusion)

Workflow:

  • Dissolution: Dissolve 20 mg of the compound in 2 mL of Methanol. Sonicate if necessary to ensure complete dissolution.

  • Filtration: Filter through a 0.45

    
    m PTFE syringe filter to remove nucleation sites (dust).
    
  • Vapor Diffusion (Preferred): Place the methanol solution in a small inner vial. Place this vial inside a larger jar containing 5 mL of Dichloromethane/Hexane (1:1). Cap the outer jar tightly.

  • Incubation: Store at 4°C. The non-polar solvent will diffuse into the methanol, slowly lowering solubility and forcing crystallization of the thermodynamically stable tautomer.

  • Harvesting: Crystals should appear within 48-72 hours.

Protocol B: Data Collection & Refinement (The "CF3 Rule")

The


 group often exhibits rotational disorder (spinning like a propeller) at room temperature, smearing the electron density map.
  • Temperature: Mandatory 100 K . Do not collect at Room Temperature (298 K). Cooling freezes the

    
     rotation, allowing precise localization of Fluorine atoms.
    
  • Resolution: Collect data to at least 0.75 Å resolution (

    
     for Mo source) to resolve the C-F bonds clearly from the imidazole ring.
    
  • Refinement Strategy: If the

    
     group appears disordered (electron density looks like a torus), use a "split-site model" in the refinement software (e.g., SHELXL), assigning partial occupancy (e.g., 60:40) to two orientations.
    

Structural Logic & Workflow (Visualized)

The following diagram illustrates the decision matrix for assigning the structure based on XRD data.

StructuralAnalysis Start Crystal Data Collection (100 K, Mo K-alpha) UnitCell Unit Cell Determination Start->UnitCell SpaceGroup Space Group Assignment (Check for Centrosymmetry) UnitCell->SpaceGroup StructureSol Structure Solution (Direct Methods/Dual Space) SpaceGroup->StructureSol CF3_Check Analyze -CF3 Group (Disordered?) StructureSol->CF3_Check Refine_Split Apply Split-Site Model (Free Variable Refinement) CF3_Check->Refine_Split Yes (Torus Density) Refine_Std Standard Anisotropic Refinement CF3_Check->Refine_Std No (Discrete F atoms) Tautomer_Check Locate Imidazole Protons (Difference Fourier Map) Refine_Split->Tautomer_Check Refine_Std->Tautomer_Check Result_5 Confirm 5-CF3 Tautomer (N1-H present) Tautomer_Check->Result_5 H density on N1 Result_4 Confirm 4-CF3 Tautomer (N3-H present) Tautomer_Check->Result_4 H density on N3

Caption: Workflow for crystallographic validation of fluorinated imidazoles, prioritizing disorder modeling and tautomer assignment.

References

  • Structural Analog (Non-Fluorinated)

    • Wysocki, M. M., et al. (2022). "Crystal structure of 1H-imidazole-1-methanol." Acta Crystallographica Section E, 78(4), 377–380.
    • Note: Provides the baseline H-bonding metrics for the imidazole-methanol scaffold.
  • Structural Analog (Fluorinated Core)

    • Arhangelskis, M., et al. (2019). "Theoretical Prediction and Experimental Evaluation of Topological Landscape... of a Fluorinated Zeolitic Imidazolate Framework.
    • Note: Contains the crystal structure of 2-(trifluoromethyl)-1H-imidazole (CCDC 1900938), demonstrating the packing effects of the CF3 group.
  • Tautomerism in Imidazoles

    • Alkorta, I., et al. (2005).[1][2] "Tautomerism in imidazoles and benzimidazoles." Journal of Physical Chemistry A.

    • Note: Establishes the theoretical basis for CF3-induced tautomeric shifts.
  • Crystallographic Methodology

    • BenchChem Technical Guide.

Sources

A Comparative Guide to Metabolic Stability: Trifluoromethyl vs. Methyl Imidazoles in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Metabolic Stability

In the landscape of modern drug discovery, the journey from a promising hit compound to a viable clinical candidate is fraught with challenges. One of the most significant hurdles is achieving an optimal pharmacokinetic profile, a key component of which is metabolic stability.[1][2] A compound that is rapidly metabolized by the body will have a short half-life and poor bioavailability, often requiring higher or more frequent dosing, which can lead to off-target effects and patient non-compliance.[3] The imidazole ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs.[4][5] However, when substituted with metabolically labile groups, such as a methyl (CH₃) group, it can become a "soft spot" for enzymatic degradation.[6]

A primary strategy to overcome this liability is the principle of "metabolic switching," where a susceptible part of a molecule is replaced with a more robust bioisostere.[1] The trifluoromethyl (CF₃) group has emerged as a premier tool for this purpose.[7][8] This guide provides an in-depth, objective comparison of the metabolic stability of trifluoromethyl-substituted imidazoles versus their methyl-substituted counterparts, supported by mechanistic explanations and detailed experimental protocols for researchers in the field.

The Metabolic Dichotomy: CH₃ Oxidation vs. CF₃ Resilience

The fundamental difference in metabolic stability between methyl and trifluoromethyl groups lies in the strength of the carbon-halogen versus carbon-hydrogen bond and the resulting resistance to enzymatic attack, primarily by Cytochrome P450 (CYP) enzymes.[1][9]

The Metabolic Fate of Methyl Imidazoles

The methyl group is a common site of Phase I oxidative metabolism.[10] CYP enzymes, a superfamily of heme-containing monooxygenases abundant in the liver, readily hydroxylate the C-H bonds of a methyl group.[9][11] This initial oxidation forms a primary alcohol metabolite. This alcohol can then be further oxidized by enzymes such as alcohol dehydrogenases to form an aldehyde, which is subsequently converted to a carboxylic acid metabolite. This metabolic cascade transforms a lipophilic parent drug into more polar, water-soluble metabolites that are more easily excreted from the body, thus reducing the drug's half-life.

The Trifluoromethyl Group: A Metabolic Shield

The substitution of a methyl group with a trifluoromethyl group effectively blocks this primary metabolic pathway.[12][13] The rationale is twofold:

  • Bond Strength: The carbon-fluorine (C-F) bond is one of the strongest covalent bonds in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol, significantly higher than that of a typical C-H bond (~414 kJ/mol).[7][14] This inherent strength makes the C-F bond exceptionally resistant to the oxidative cleavage mechanisms employed by CYP enzymes.[8][15]

  • Electronic Effects: The three highly electronegative fluorine atoms create a strong electron-withdrawing effect, which deactivates the attached carbon atom, making it less susceptible to electrophilic attack by the activated oxygen species at the heme center of CYP enzymes.[7][14]

By halting this metabolic cascade at its inception, the trifluoromethyl group preserves the integrity of the parent molecule, leading to a longer half-life, reduced intrinsic clearance, and improved overall systemic exposure.[1]

Caption: Standard workflow for an in vitro microsomal metabolic stability assay.

Step-by-Step Methodology
  • Preparation:

    • Thaw pooled liver microsomes on ice. Dilute to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.

    • Prepare stock solutions of the test compounds and positive control in a suitable organic solvent (e.g., DMSO), then dilute to the final working concentration (e.g., 1 µM) in phosphate buffer.

    • Expertise & Experience: Using pooled microsomes from multiple donors minimizes the impact of inter-individual variability in enzyme expression, providing a more generalizable result. [3]

  • Incubation Setup:

    • In a 96-well plate, add the microsomal solution and the test compound solution. Include "No NADPH" negative controls to assess non-enzymatic degradation.

    • Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.

    • Rationale: Pre-incubation allows the system to reach thermal equilibrium and ensures any non-specific binding to plastic or protein occurs before the metabolic reaction is initiated.

  • Reaction Initiation and Sampling:

    • Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating solution to all wells except the "No NADPH" controls.

    • Immediately after adding NADPH, take the first aliquot (T=0).

    • Continue incubating at 37°C and collect subsequent aliquots at specified time points (e.g., 5, 15, 30, 60 minutes).

    • Trustworthiness: The T=0 time point is crucial as it represents 100% of the initial compound concentration and serves as the baseline for all subsequent calculations. [1]

  • Reaction Termination (Quenching):

    • Transfer each aliquot into a collection plate containing ice-cold acetonitrile (typically 2-3 volumes) with a suitable internal standard.

    • Rationale: Ice-cold acetonitrile serves two purposes: it instantly stops the enzymatic reaction and precipitates the microsomal proteins, which would otherwise interfere with the LC-MS/MS analysis.

  • Sample Processing and Analysis:

    • Seal and centrifuge the collection plate at high speed (e.g., 4000 rpm for 20 min at 4°C) to pellet the precipitated proteins. [1] * Carefully transfer the supernatant to a new plate for analysis.

    • Analyze the samples using a validated LC-MS/MS method to quantify the peak area ratio of the parent drug to the internal standard at each time point.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.

    • Plot the natural log of the percent remaining versus time. The slope of the linear regression line (k) is the elimination rate constant.

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (CLᵢₙₜ) using the formula: CLᵢₙₜ (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / mg Microsomal Protein) . [16]

Conclusion

The strategic replacement of a metabolically labile methyl group with a robust trifluoromethyl group is a powerful and well-established strategy in medicinal chemistry to enhance metabolic stability. [7][8]This substitution directly blocks CYP-mediated oxidation, leading to a longer half-life, lower clearance, and a more favorable pharmacokinetic profile. [1]The experimental data consistently demonstrates the superiority of CF₃-substituted imidazoles in resisting metabolic degradation. By understanding the underlying biochemical principles and employing rigorous in vitro assays, such as the liver microsomal stability assay detailed here, drug development professionals can make informed decisions to design more durable and effective therapeutic agents.

References

  • Robertson, D. S. (2011). Biochemical and biomedical aspects of metabolic imidazoles. Clinical Biochemistry, 44(17-18), 1363-9.
  • MDPI. (2025).
  • BenchChem. (2025). A Comparative Guide to the Metabolic Stability of Drugs: The Impact of the Trifluoromethyl Group. BenchChem.
  • BenchChem. (2025). Technical Support Center: Trifluoromethyl Group Stability in Imidazole Synthesis. BenchChem.
  • Anonymous. (n.d.). Fluorine in drug discovery: Role, design and case studies. Source not specified.
  • Bhattarai, P., Trombley, T., & Altman, R. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry.
  • Bhattarai, P., Trombley, T., & Altman, R. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry.
  • Encyclopedia MDPI. (2024).
  • O'Hagan, D. (2024).
  • Kaneko, K. (2013). Containing Functional Groups & The Many Roles for Fluorine in Medicinal Chemistry.
  • De Miranda, P., Beacham, L. M., 3rd, Creagh, T. H., & Elion, G. B. (1973). The metabolic fate of the methylnitroimidazole moiety of azathioprine in the rat. The Journal of Pharmacology and Experimental Therapeutics, 187(3), 588–601.
  • ResearchGate. (n.d.). The role of fluorine in medicinal chemistry.
  • Bhattarai, P., Trombley, T., & Altman, R. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.
  • Dahbi, S., et al. (2020). N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox. Journal of Medicinal Chemistry.
  • ResearchGate. (n.d.). N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox.
  • IARC Monographs. (n.d.). 2-METHYLIMIDAZOLE. IARC.
  • Tang, C., et al. (2000). and 2-methyl imidazole-containing farnesyl-protein transferase inhibitors: interaction with and metabolism by rat hepatic cytochrome P450s. Drug Metabolism and Disposition.
  • ResearchGate. (n.d.). Carcinogenic 4(5)-Methylimidazole Found in Beverages, Sauces, and Caramel Colors: Chemical Properties, Analysis, and Biological Activities.
  • Frontage Laboratories. (n.d.). Metabolic Stability.
  • Creative Biolabs. (n.d.). Metabolic Stability Assay.
  • BenchChem. (2025).
  • IARC Monographs. (2010). 4-METHYLIMIDAZOLE. IARC.
  • Bhattarai, P., Trombley, T., & Altman, R. (2025). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.
  • ResearchGate. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.
  • BioIVT. (n.d.). Metabolic Stability Assay Services. BioIVT.
  • MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI.
  • Thermo Fisher Scientific. (n.d.).
  • WuXi AppTec. (2023). Metabolic Stability in Drug Development: 5 Assays. WuXi AppTec.
  • MDPI. (2025).
  • Scilit. (2025). Exploring USFDA‐Approved Imidazole‐Based Small Molecules in Drug Discovery: A Mini Perspective. Scilit.
  • ResearchGate. (n.d.). Illustration of metabolic sites in the imidazole‐containing drugs.
  • Koch, C. J., et al. (2001). Pharmacokinetics of EF5 [2-(2-nitro-1-H-imidazol-1-yl)-N-(2,2,3,3,3-pentafluoropropyl) acetamide] in human patients: implications for hypoxia measurements in vivo by 2-nitroimidazoles. Cancer Chemotherapy and Pharmacology.
  • ResearchGate. (n.d.). Participation of the CYP Enzymes in Metabolism of Some Clinically Important Drugs.

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A Senior Application Scientist's Guide to TLC Visualization of Imidazole Alcohols

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and synthetic chemistry, the imidazole alcohol moiety is a cornerstone of many active pharmaceutical ingredients. Its unique combination of a nucleophilic alcohol and a basic, aromatic imidazole ring presents specific challenges for reaction monitoring via Thin-Layer Chromatography (TLC). While the imidazole ring often provides UV activity, many reaction intermediates or related impurities may not, necessitating the use of chemical staining agents for visualization.

This guide provides an in-depth comparison of common TLC stains suitable for compounds bearing imidazole and alcohol functionalities. We will move beyond simple recipes to explore the underlying chemical mechanisms, enabling you to make informed, expert decisions in your experimental work.

The First Line of Defense: Non-Destructive Visualization

Before committing to destructive staining methods, always begin with non-destructive techniques. This preserves your sample for potential further analysis and provides a baseline chromatogram.

Ultraviolet (UV) Light

UV visualization is the quickest and most common initial step.[1][2] Most commercial TLC plates contain a fluorescent indicator (e.g., zinc sulfide) that glows green under short-wave UV light (254 nm).[1][3]

  • Mechanism of Action: The imidazole ring, being aromatic, typically absorbs UV light at 254 nm. This absorption quenches the fluorescence of the indicator on the plate, causing the compound to appear as a dark spot against the bright green background.[1][2]

  • Applicability: This method is highly effective for visualizing the imidazole-containing starting materials, intermediates, and products, provided they have sufficient UV absorption.[4] However, it will not visualize UV-transparent compounds, such as certain aliphatic side-chains or reagents that may be present in the reaction mixture.

Semi-Destructive Visualization: The Iodine Chamber

When UV light fails to reveal all components, an iodine chamber is an excellent next step. It is considered "semi-destructive" because the stain is often reversible.[3]

  • Mechanism of Action: Solid iodine sublimes, filling the chamber with iodine vapor (I₂). This vapor adsorbs onto the surface of the TLC plate and forms colored complexes with many organic compounds.[1][3] The interaction is often a weak charge-transfer complexation. It is particularly effective for unsaturated and aromatic compounds.[5]

  • Appearance: Spots typically appear as yellow-brown against a light tan or orange background.[3][6]

  • Key Considerations: The spots are often transient and will fade as the iodine evaporates from the plate.[1][3] It is crucial to circle the spots with a pencil immediately after visualization. While alcohols and carboxylic acids often do not stain well with iodine, the presence of the imidazole ring or other unsaturated parts of the molecule can still allow for visualization.[3][7] In some cases, after the iodine has faded, the plate can be stained with a different reagent.[8]

Destructive Visualization: A Comparative Analysis of Chemical Stains

Destructive stains involve an irreversible chemical reaction between the reagent and the analyte to produce a colored spot.[3] The choice of stain depends on the functional groups present and the desired level of sensitivity and specificity.

Oxidative Stains: For Broad-Spectrum Detection

Oxidative stains are workhorses in the lab, reacting with a wide array of functional groups that can be oxidized. They are particularly effective for visualizing the alcohol moiety.

1. Potassium Permanganate (KMnO₄) Stain

This is one of the most common and useful general-purpose stains.

  • Mechanism of Action: The permanganate ion (MnO₄⁻), a strong oxidizing agent, reacts with any oxidizable functional group on the plate, such as alcohols, alkenes, alkynes, and even some heteroatoms.[9][10] In this reaction, the deep purple permanganate (Mn⁷⁺) is reduced to brown manganese dioxide (MnO₂), leaving a yellow-brown spot where the analyte is located, against a purple or pink background.[9]

  • Appearance: Yellow to brown spots on a purple background.[10][11] Strongly reducing compounds may even appear as white spots.[9]

  • Expert Insight: The KMnO₄ stain is an excellent first choice for destructive visualization due to its broad reactivity. It will readily oxidize the alcohol group in your target molecule. The background color will fade over time, so spots should be marked promptly. Be aware that this stain is not compatible with mobile phases containing triethylamine, as the entire plate will turn yellow.[9]

2. Ceric Ammonium Molybdate (CAM) Stain

Also known as Hanessian's Stain, CAM is a highly sensitive, universal stain.

  • Mechanism of Action: This acidic solution contains both cerium(IV) and molybdate species. The powerful oxidizing agent, Ce⁴⁺, is reduced by the analyte (e.g., an alcohol), while the molybdate serves to create a deeply colored molybdenum blue complex (containing Mo⁵⁺/Mo⁶⁺).[9]

  • Appearance: Upon heating, it produces dark blue spots on a light blue or greenish background.[9][10][11]

  • Expert Insight: CAM is generally more sensitive than the PMA stain and is excellent for detecting hydroxyl groups.[8][9] It requires significant heating with a heat gun to develop fully.[10][11] Its high sensitivity means that even minor impurities can appear as significant spots, which is a crucial consideration during reaction monitoring.[10]

Aldehyde-Based Stains: For Nucleophile Detection & Color Differentiation

These stains are acidic solutions of aromatic aldehydes that react with nucleophilic compounds to form highly conjugated, colored products.

3. Vanillin Stain

The vanillin stain is a versatile reagent, particularly useful for alcohols and other nucleophiles.

  • Mechanism of Action: Under the strongly acidic conditions of the stain, the alcohol on the target molecule can act as a nucleophile. It is proposed to react with protonated vanillin in an electrophilic aromatic substitution or condensation-type reaction.[7] Subsequent dehydration upon heating leads to the formation of a highly conjugated system that absorbs visible light, thus appearing colored.[3][7]

  • Appearance: A wide variety of colors (e.g., blue, pink, green, brown) can be produced depending on the analyte's structure, which can be highly diagnostic for differentiating between closely running spots.[12][13] The background is typically light pink or yellow.[9]

  • Expert Insight: This is an excellent choice when you need to distinguish between a starting material and a product with similar Rf values. The different colors can provide an extra dimension of analysis.[13] The stain requires heating to develop, and the recipe is simple to prepare.[12]

Comparative Summary of TLC Stains for Imidazole Alcohols
StainTarget AnalytesMechanismTypical AppearanceSensitivitySpecificity
UV Light Aromatic & conjugated systemsUV absorbance quenches fluorescenceDark spots on green backgroundModerateSpecific to UV-active compounds
Iodine Unsaturated & aromatic compounds, some nucleophilesReversible complexationYellow-brown spots on tan backgroundLow to ModerateGeneral
KMnO₄ Alcohols, alkenes, alkynes, other oxidizable groupsOxidation of analyte, reduction of Mn⁷⁺ to Mn⁴⁺Yellow-brown spots on purple backgroundHighGeneral (for oxidizable groups)
CAM Alcohols, phenols, and most organic compoundsOxidation of analyte by Ce⁴⁺, formation of molybdenum blue complexDark blue spots on light blue/green backgroundVery HighGeneral
Vanillin Alcohols, phenols, amines, and other nucleophilesAcid-catalyzed condensation/substitutionVarious colors (blue, red, green, brown) on a pink/yellow backgroundHighGeneral (for nucleophiles)
Visualizing the Workflow

A systematic approach to TLC visualization is key to obtaining reliable and comprehensive results. The following workflow illustrates the logical progression from non-destructive to destructive methods.

TLC_Workflow cluster_0 TLC Plate Development cluster_1 Visualization Sequence cluster_2 Analysis RunTLC 1. Spot & Run TLC Plate DryTLC 2. Dry Plate Thoroughly RunTLC->DryTLC ViewUV 3. View under UV Light (254 nm) DryTLC->ViewUV Iodine 4. Expose to Iodine Vapor ViewUV->Iodine If spots are faint or absent DestructiveStain 5. Apply Chemical Stain (e.g., KMnO4, CAM, Vanillin) Iodine->DestructiveStain If more information is needed Analyze 6. Circle Spots & Calculate Rf DestructiveStain->Analyze

Caption: General workflow for systematic TLC plate visualization.
Decision-Making Guide for Stain Selection

Choosing the right destructive stain is a critical step. This guide helps you select the most appropriate stain based on your experimental needs.

Decision_Tree decision decision result result start Need to visualize a non-UV active spot? q1 Need a quick, general screen for oxidizable groups? start->q1 q2 Need very high sensitivity for hydroxyl groups or trace impurities? q1->q2 No r_kmno4 Use KMnO₄ Stain q1->r_kmno4 Yes q3 Need to differentiate spots with similar Rf values? q2->q3 No r_cam Use CAM Stain q2->r_cam Yes q3->r_kmno4 No, just need to see the spot r_vanillin Use Vanillin Stain q3->r_vanillin Yes

Caption: Decision flowchart for selecting a chemical TLC stain.

Experimental Protocols

Accurate and reproducible results depend on the correct preparation and application of these staining reagents. Always handle these reagents in a fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Iodine Chamber
  • Preparation: Place a few crystals of solid iodine into a wide-mouthed screw-cap jar or a dedicated TLC chamber.[3][6] To increase the surface area, you can add a small amount of powdered silica gel and mix it with the iodine crystals.[3]

  • Application: Place the dried, developed TLC plate into the chamber and close the lid.[1]

  • Development: Gently swirl or shake the chamber to distribute the iodine vapor.[3] Spots will typically appear as yellow-brown within a few seconds to several minutes.[3][9]

  • Analysis: Remove the plate and immediately circle all visible spots with a pencil, as they will fade over time.[1]

Protocol 2: Potassium Permanganate (KMnO₄) Stain
  • Preparation: Dissolve potassium permanganate (1.5 g) and potassium carbonate (10 g) in 200 mL of water. Add 1.25 mL of a 10% aqueous NaOH solution.[11][14] Stir until all solids are dissolved. The solution should be a deep purple and can be stored for several months.[11]

  • Application: Using tweezers, quickly dip the dried TLC plate into the stain solution, ensuring the entire plate is submerged.

  • Development: Remove the plate and let the excess stain drip off onto a paper towel. Gentle heating with a heat gun may be required for less reactive compounds like alcohols to appear.[10]

  • Analysis: Oxidizable compounds will appear as yellow or brown spots against a purple or pink background.

Protocol 3: Ceric Ammonium Molybdate (CAM) Stain
  • Preparation: In a fume hood, carefully and slowly add 15 mL of concentrated sulfuric acid to 235 mL of distilled water. To this acidic solution, add ammonium molybdate (12 g) and ceric ammonium sulfate (0.5 g).[8][14] Stir until the solution is homogeneous. The solution should be stored in a foil-wrapped jar as it can be light-sensitive.[10][14]

  • Application: Quickly dip the dried TLC plate into the stain solution.

  • Development: Remove the plate, wipe the back with a paper towel, and heat vigorously with a heat gun until dark blue spots appear.[10][11]

  • Analysis: Most organic compounds will appear as dark blue spots on a pale blue-green background.

Protocol 4: Vanillin Stain
  • Preparation: Dissolve vanillin (6-15 g) in 250 mL of ethanol.[12][13][15] In a separate, cooled container, carefully add 2.5 mL of concentrated sulfuric acid to the ethanol solution.[13][14]

  • Application: Dip the dried TLC plate into the stain solution.

  • Development: Remove the plate and heat gently with a heat gun.[12]

  • Analysis: Spots will appear in a variety of colors. Note the colors in your lab notebook as they can be characteristic of specific compounds.

Conclusion

The effective visualization of imidazole alcohols on TLC plates is a multi-step process that relies on a sound understanding of the chemical principles at play. By starting with non-destructive UV light and progressing logically through semi-destructive (iodine) and a carefully selected destructive stain (KMnO₄, CAM, or Vanillin), researchers can gain a comprehensive understanding of their reaction's progress. The choice of the final stain should be guided by the need for general screening, high sensitivity, or spot differentiation. Employing this systematic and knowledge-based approach will ensure robust and reliable reaction monitoring, a critical component in the efficient development of new chemical entities.

References
  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. [Link]

  • University of California, Los Angeles. (n.d.). TLC Stains. Retrieved from [Link]

  • Reich, H. J. (n.d.). TLC Stains. University of Wisconsin. Retrieved from [Link]

  • Pirrung, M. C. (2007). Appendix 3: Recipes For TLC Stains. In The Synthetic Organic Chemist's Companion. John Wiley & Sons, Inc.
  • Sejer, D. (2006, November 20). Let's talk about TLCs Part 1 - Vanillin Stain. Curly Arrow. [Link]

  • Nichols, L. (2025, August 21). 5.7: Visualizing TLC Plates. Chemistry LibreTexts. [Link]

  • Journal of Chemical Education Software. (2002). Use an Iodine Chamber. ChemEd X. [Link]

  • ChemicalDesk.Com. (2011, June 28). TLC Stains Preparation. [Link]

  • Chemistry LibreTexts. (2022, August 16). 2.1.4F: Visualizing TLC Plates. [Link]

  • Filterbio. (2025, December 19). How to detect compounds on TLC plates?. [Link]

  • Sciencemadness Discussion Board. (2016, October 7). vanillin stain for tlc. [Link]

  • Chemistry Hall. (2020, January 2). Thin Layer Chromatography: A Complete Guide to TLC. [Link]

  • Unknown. (n.d.). TLC Stains Recipes. [Link]

  • EPFL. (n.d.). TLC Visualization Reagents. [Link]

  • University of Rochester. (n.d.). Magic Formulas: TLC Stains. [Link]

  • Unknown. (n.d.). TLC Stain Recipes. [Link]

  • YouTube. (2021, April 1). The iodine staining technique for TLC analysis. [Link]

  • Curly Arrow. (2011, November 21). Let's Talk About TLCs Part 5 - Iodine Stain. [Link]

  • ResearchGate. (2025, October 22). Detection and Visualization Methods Used in Thin-Layer Chromatography. [Link]

  • El-Zaher, A. A., et al. (2021, May 26). TLC-smartphone in antibiotics determination and low-quality pharmaceuticals detection. [Link]

  • ACS Omega. (2020, June 11). Polysubstituted Imidazoles as LysoTracker Molecules: Their Synthesis via Iodine/H2O and Cell-Imaging Studies. [Link]

  • Scribd. (n.d.). TLC Staining Procedure TLC Stain Recipe Stain Chemistry / Physics Comments. [Link]

  • Unknown. (n.d.). TLC Stains. [Link]

  • Agbaba, D., et al. (2005, September 15). High-performance thin-layer chromatography determination of some antimycotic imidazole derivatives and preservatives in medicinal creams and a gel. PubMed. [Link]

  • University of York. (n.d.). Visualising plates. [Link]

  • Filterbio. (2025, December 10). How to use TLC plates for detecting tannins?. [Link]

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Safety Operating Guide

Personal protective equipment for handling (5-(Trifluoromethyl)-1H-imidazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Handling (5-(Trifluoromethyl)-1H-imidazol-2-yl)methanol (CAS: 1785198-45-9) requires a rigorous, scientifically grounded approach to laboratory safety. As a highly specialized fluorinated heterocyclic building block used extensively in drug discovery, its unique structural features—a lipophilic trifluoromethyl group, a hydrogen-bonding imidazole ring, and a reactive hydroxymethyl moiety—dictate both its synthetic utility and its hazard profile[1][2].

This guide provides drug development professionals with a comprehensive, self-validating operational and disposal framework, ensuring that safety protocols are driven by chemical causality rather than mere compliance.

Hazard Identification & Chemical Causality

To effectively mitigate risks, researchers must understand why specific hazards exist. The physicochemical properties of (5-(Trifluoromethyl)-1H-imidazol-2-yl)methanol directly influence its interaction with biological systems[1][2].

Table 1: Physicochemical & Hazard Profile

Property / Hazard CodeValue / DescriptionCausality & Operational Implication
LogP 0.9208[1]The moderate lipophilicity facilitates rapid absorption across the gastrointestinal mucosa, validating the H302 (Harmful if swallowed) classification[1][3].
H315 / H319 Causes skin and serious eye irritation[2]The imidazole ring acts as both a hydrogen bond donor and acceptor. It interacts strongly with proteins and moisture in the skin/eyes, leading to localized inflammation[2].
H335 May cause respiratory irritation[2]Although a solid at room temperature, the fine powder can easily aerosolize. Inhalation exposes the respiratory mucosa to the reactive hydroxymethyl moiety[2].
Storage 2–8°C, Sealed in dry conditions[1]Prevents ambient moisture degradation and limits volatility. Must be equilibrated to room temperature before opening to prevent condensation[1].

Personal Protective Equipment (PPE) Matrix

Every piece of PPE must act as a targeted barrier against the specific chemical properties of fluorinated imidazoles.

Table 2: Required PPE and Selection Rationale

PPE CategorySpecificationScientific Rationale
Hand Protection Nitrile gloves (min. 0.11 mm thickness); double-gloving recommended.Fluorinated organics can exhibit enhanced permeation through thin latex. Nitrile offers superior chemical resistance against polar heterocyclic alcohols.
Eye Protection Chemical safety goggles (EN 166 / ANSI Z87.1 compliant).Protects against airborne dust aerosols and accidental transfer from contaminated gloves, directly mitigating H319 risks[2].
Body Protection Flame-resistant or 100% cotton lab coat, fully buttoned.Prevents skin contact (H315 ) and minimizes static charge buildup, which is critical when weighing highly electronegative fluorinated powders[2].
Respiratory N95/FFP2 particulate respirator (if handling outside a hood).Mitigates H335 by filtering out fine airborne particles generated during transfer or weighing[2].

Operational Workflow & Handling Protocol

To ensure a self-validating safety system, each step in the handling process includes a built-in verification check.

Step 1: Pre-Operation Verification

  • Action: Verify that the chemical fume hood is operational.

  • Validation: Check the digital monitor or use a tissue strip to confirm the face velocity is between 80–120 feet per minute (fpm). Do not proceed if airflow is inadequate.

Step 2: Thermal Equilibration

  • Action: Remove the sealed vial from 2–8°C storage and let it sit in a desiccator for 30 minutes[1].

  • Validation: Ensure the vial is at ambient room temperature before opening to prevent atmospheric moisture from condensing on the hygroscopic powder.

Step 3: Static Mitigation & Weighing

  • Action: Place an anti-static weighing boat on the analytical balance inside the fume hood. Due to the highly electronegative trifluoromethyl (–CF3) group, the powder will exhibit strong static cling.

  • Validation: Use an anti-static gun (Zerostat) on the weighing boat and spatula. Carefully transfer the solid using a clean, dry PTFE-coated spatula to prevent dust aerosolization.

Step 4: Solubilization & Transfer

  • Action: Dissolve the weighed compound in the appropriate reaction solvent (e.g., DMSO, methanol, or DMF) inside the fume hood.

  • Validation: Visually confirm complete dissolution before transferring the liquid solution to the main reaction vessel, thereby eliminating the risk of transporting airborne dust across the laboratory.

Step 5: Immediate Decontamination

  • Action: Wipe down the balance pan, spatulas, and fume hood surface with a damp paper towel (using a mild ethanol/water solution).

  • Validation: Dispose of the towel immediately into the designated halogenated waste container.

Hazard Mitigation & Workflow Visualization

The following diagram maps the critical path from chemical retrieval to safe disposal, highlighting the intervention points where hazards are neutralized.

G Start Start: Chemical Retrieval (2-8°C Storage) Equilibrate Thermal Equilibration (Prevent Condensation) Start->Equilibrate PPE Don PPE (Nitrile, Goggles, Lab Coat) Equilibrate->PPE Hood Fume Hood Transfer (Verify Flow >100 fpm) PPE->Hood Weighing Anti-static Weighing (Mitigate Dust/H335) Hood->Weighing Open Container Reaction In-Hood Solubilization (Eliminate Aerosol Risk) Weighing->Reaction Solvent Addition Waste Halogenated Waste Disposal (HF/NOx Scrubber Required) Weighing->Waste Contaminated PPE/Spills Reaction->Waste Post-Reaction

Operational Workflow and Hazard Mitigation Pathway for (5-(Trifluoromethyl)-1H-imidazol-2-yl)methanol.

Waste Disposal & Environmental Logistics

The disposal of fluorinated organic compounds requires strict environmental logistics due to the risk of generating highly toxic byproducts during destruction.

Step 1: Segregation Collect all unreacted solid waste, contaminated weighing paper, empty vials, and used gloves in a clearly designated, chemically compatible "Halogenated Organic Waste" container.

Step 2: Labeling & Storage Label the container strictly as: "Hazardous Waste: Contains Fluorinated Imidazole Derivatives (Toxic/Irritant)." Store the waste in a secondary containment tray in a cool, well-ventilated area, strictly isolated from strong oxidizing agents or strong bases.

Step 3: Incineration Logistics (Critical) Do not dispose of this chemical down the drain or in standard biohazard bins. It must be processed by a licensed hazardous waste contractor for high-temperature incineration.

  • Causality: Thermal decomposition of the trifluoromethyl group and the imidazole ring will generate hydrogen fluoride (HF) gas and nitrogen oxides (NOx). The EHS contractor must utilize exhaust scrubbers specifically designed to neutralize these highly toxic emissions.

References

  • ChemScene. 1785198-45-9 | (5-(Trifluoromethyl)-1H-imidazol-2-yl)methanol Product & Safety Information.
  • Ambeed. 1785198-45-9 | (5-(Trifluoromethyl)-1H-imidazol-2-yl)methanol Safety Data Sheet & Hazard Statements.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.